5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Description
Propriétés
IUPAC Name |
tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H19NO4/c1-10(2,3)16-9(13)12-4-5-14-6-11(12)7-15-8-11/h4-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QIXNFCVCJMEFFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOCC12COC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
229.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical properties of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
An In-Depth Technical Guide to 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane: Properties, Synthesis, and Applications
Authored by: Gemini, Senior Application Scientist
I. Introduction
A. The Emergence of Spirocyclic Scaffolds in Modern Drug Discovery
In the landscape of medicinal chemistry, there is a continuous drive to explore novel chemical space to identify drug candidates with improved efficacy, selectivity, and pharmacokinetic profiles. A significant trend in recent years has been the "escape from flatland," a strategic shift away from planar, aromatic structures towards more three-dimensional molecular architectures.[1] Spirocycles, compounds containing two rings connected by a single common atom, are at the forefront of this movement. Their rigid, well-defined three-dimensional structures can lead to enhanced binding affinity and selectivity for biological targets.[1][2] The introduction of spirocyclic motifs has been shown to improve critical drug-like properties such as aqueous solubility, metabolic stability, and lipophilicity.[1][3]
B. Introducing 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane: A Novel Building Block
This guide focuses on a promising, yet underexplored, member of this class: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane . This molecule incorporates several key features that make it an attractive building block for drug discovery:
-
A Spirocyclic Core: Providing a rigid scaffold for the precise spatial arrangement of substituents.
-
Two Oxetane Rings: The presence of these strained four-membered ether rings can significantly enhance aqueous solubility and act as hydrogen bond acceptors, while also influencing metabolic stability.[1][4]
-
A Boc-Protected Amine: The tert-butyloxycarbonyl (Boc) group is a widely used protecting group for amines, valued for its stability under a range of conditions and its facile removal under acidic or thermal conditions.[5][6]
C. Scope and Purpose of this Guide
This technical guide provides a comprehensive overview of the chemical properties of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane. It is intended for researchers, scientists, and drug development professionals. We will delve into its physicochemical properties, propose a synthetic route, predict its spectroscopic characteristics, and discuss its reactivity and potential applications. Given the novelty of this specific compound, some sections will draw upon data from closely related analogues to provide a robust and practical resource.
II. Physicochemical Properties and Their Implications in Drug Design
The unique structural features of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane are predicted to impart a favorable set of physicochemical properties for drug development.
A. The Influence of the Spirocyclic Core on Molecular Geometry and Rigidity
The spirocyclic nature of this compound fixes the relative orientation of the two rings, reducing the conformational flexibility compared to acyclic or monocyclic analogues.[7] This rigidity can be advantageous in drug design as it can pre-organize the molecule into a conformation that is optimal for binding to a biological target, potentially leading to higher potency and selectivity.
B. Impact of Oxetane Rings on Physicochemical Properties
The replacement of carbon atoms with oxygen in the spirocyclic framework, particularly in the form of oxetane rings, has profound effects on the molecule's properties.
-
Enhanced Aqueous Solubility: The incorporation of ether functionalities, especially within the strained oxetane rings, is known to dramatically increase aqueous solubility.[3] The oxygen atoms can act as hydrogen bond acceptors, improving interactions with water. This is a highly desirable feature in drug candidates, as poor solubility can be a major hurdle in development.
-
Modulated Lipophilicity (logP): Oxa-spirocycles generally exhibit lower lipophilicity (a lower logP value) compared to their all-carbon counterparts.[3] This can lead to improved pharmacokinetic profiles, including better absorption and distribution, and reduced off-target effects.
-
Altered Basicity (pKa) of the Amine: The presence of the electron-withdrawing oxygen atoms in the oxetane rings is expected to lower the basicity (pKa) of the central nitrogen atom compared to a simple piperidine. This modulation of pKa can be crucial for optimizing interactions with biological targets and for controlling the ionization state of the molecule at physiological pH.
C. The Role of the Boc Protecting Group in Modulating Properties
The N-Boc group is a bulky, lipophilic moiety that renders the amine non-basic and non-nucleophilic. This is essential during synthetic sequences to prevent unwanted side reactions. The Boc group can be selectively removed to unmask the amine for further functionalization.
D. Summary of Predicted Physicochemical Properties
| Property | Predicted Value/Trend | Rationale |
| Molecular Weight | 243.30 g/mol | C12H21NO4 |
| Aqueous Solubility | Significantly higher than carbocyclic analogues | Presence of two oxetane rings and a carbamate group.[3] |
| Lipophilicity (logP) | Lower than carbocyclic analogues | Polarizing effect of the oxygen atoms.[3] |
| pKa of parent amine | Lower than piperidine | Inductive effect of the two ether oxygens. |
| Hydrogen Bond Acceptors | 4 (two ether oxygens, two carbonyl oxygens) | Key for solubility and target interactions. |
| Hydrogen Bond Donors | 0 (with Boc group) / 1 (after deprotection) | The Boc group masks the N-H donor. |
III. Synthesis and Purification
While a specific synthesis for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is not yet published, a plausible route can be devised based on established methodologies for constructing similar spirocyclic systems. A patent for the synthesis of a constitutional isomer, 2,5-dioxa-8-azaspiro[3.5]nonane, provides a strong foundation for a proposed pathway.[8]
A. Retrosynthetic Analysis of the 2,8-dioxa-5-azaspiro[3.5]nonane Core
The core can be conceptually disconnected to reveal simpler starting materials. A logical approach involves the formation of the piperidine ring onto a pre-existing oxetane-containing fragment.
B. Proposed Synthetic Pathway
A potential synthetic route, adapted from the synthesis of a constitutional isomer, is outlined below.[8]
Step-by-step Experimental Procedure (Hypothetical):
-
Synthesis of the Ditoluene-4-sulfonate: To a solution of oxetane-3,3-dimethanol in pyridine at 0 °C, add p-toluenesulfonyl chloride portion-wise. Stir the reaction at room temperature until completion. Work up with aqueous acid and extract with an organic solvent. Purify by crystallization or chromatography.
-
Spirocyclization: In an inert atmosphere, react the ditosylate with benzylamine in a suitable solvent such as acetonitrile with a non-nucleophilic base like potassium carbonate at reflux. The reaction involves a double nucleophilic substitution to form the N-benzyl protected spirocycle. Purify by column chromatography.
-
Debenzylation: Hydrogenate the N-benzyl protected spirocycle using palladium on carbon as a catalyst in a solvent like ethanol or methanol under a hydrogen atmosphere. Filtration and removal of the solvent should yield the parent amine, 2,8-dioxa-5-azaspiro[3.5]nonane.
-
Boc Protection: Dissolve the parent amine in a solvent such as dichloromethane and add triethylamine. Add di-tert-butyl dicarbonate ((Boc)₂O) and stir at room temperature. After completion, wash with aqueous solutions and purify by column chromatography to yield the final product.
Rationale for Choices: Pyridine acts as both a solvent and a base in the tosylation step. Benzylamine is a common primary amine used in such cyclizations, and the benzyl group can be readily removed by hydrogenolysis. Palladium on carbon is a standard catalyst for this transformation. The Boc protection is a standard and high-yielding reaction.
C. Boc Protection of the Spirocyclic Amine
Standard Protocol for N-tert-Butoxycarbonylation: [6]
-
Dissolve the spirocyclic amine (1.0 equiv) in dichloromethane (DCM) or a mixture of water and acetone.
-
Add a base such as triethylamine (1.2 equiv) or work under catalyst-free conditions in water.[9]
-
Add di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv) portion-wise at room temperature.
-
Stir the reaction mixture for 2-12 hours, monitoring by TLC or LC-MS.
-
Upon completion, if in DCM, wash the reaction mixture with water and brine. If in an aqueous medium, extract the product with an organic solvent.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Causality Behind Experimental Choices: The base is used to neutralize the acid formed during the reaction. (Boc)₂O is a stable and easy-to-handle source of the Boc group. The choice of solvent depends on the solubility of the amine. Water-mediated conditions represent a greener and often highly efficient alternative.[9]
IV. Spectroscopic Analysis
As experimental data for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is not publicly available, the following spectroscopic characteristics are predicted based on the analysis of its structure and data from similar compounds.
A. Predicted ¹H and ¹³C NMR Spectral Data
The symmetry of the molecule will simplify the NMR spectra.
Table of Predicted NMR Data:
| Nucleus | Predicted Chemical Shift (ppm) | Multiplicity | Integration | Assignment |
| ¹H NMR | ~4.5 | s | 8H | CH₂ (Oxetane rings) |
| ~3.5 | s | 4H | CH₂ (Piperidine ring) | |
| ~1.45 | s | 9H | C(CH₃)₃ (Boc group) | |
| ¹³C NMR | ~155 | s | - | C=O (Boc group) |
| ~80 | s | - | C (CH₃)₃ (Boc group) | |
| ~78 | t | - | C H₂ (Oxetane rings) | |
| ~45 | t | - | C H₂ (Piperidine ring) | |
| ~38 | s | - | Spiro carbon | |
| ~28.5 | q | - | C(C H₃)₃ (Boc group) |
Rationale for Predictions: The protons and carbons of the two oxetane rings are chemically equivalent, as are the four CH₂ groups of the piperidine ring, leading to singlets in the proton NMR (assuming no significant long-range coupling). The chemical shifts are estimated based on standard values for oxetanes, piperidines, and the Boc group.[10][11] The spiro carbon is a quaternary center and will appear as a singlet in the ¹³C NMR spectrum.
B. Infrared (IR) Spectroscopy
The IR spectrum will be dominated by the characteristic absorptions of the N-Boc group and the C-O bonds of the ethers.
-
N-Boc Carbonyl Stretch: A strong absorption band is expected around 1690-1700 cm⁻¹ .[12]
-
C-O Ether Stretch: A strong, broad band is anticipated in the region of 1050-1150 cm⁻¹ for the oxetane rings.
-
C-H Aliphatic Stretch: Bands will be present around 2850-3000 cm⁻¹ .
C. Mass Spectrometry (MS)
In mass spectrometry, particularly with electrospray ionization (ESI), the molecular ion [M+H]⁺ or [M+Na]⁺ should be observed. A characteristic fragmentation pattern for Boc-protected amines is the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[13][14]
-
[M+H]⁺: Expected at m/z 244.15
-
[M-C₄H₈+H]⁺ (loss of isobutylene): Expected at m/z 188.09
-
[M-Boc+H]⁺ (loss of Boc group): Expected at m/z 144.09
V. Reactivity and Synthetic Utility
A. Stability of the 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane Scaffold
-
Stability of the Oxetane Rings: While oxetanes are strained rings, they are generally stable under neutral and basic conditions. They can, however, undergo ring-opening reactions under strong acidic conditions.[10] This is a crucial consideration during the deprotection of the Boc group.
-
Stability of the N-Boc Protecting Group: The Boc group is stable to a wide range of reagents, including most bases, nucleophiles, and reducing agents. Its lability under acidic and certain thermal conditions allows for its selective removal.[6]
B. Deprotection of the N-Boc Group
1. Acid-Catalyzed Deprotection Protocol (TFA/DCM): [15]
-
Dissolve the Boc-protected spirocycle (1.0 equiv) in dichloromethane (DCM).
-
Add trifluoroacetic acid (TFA) (5-10 equiv) dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 1-3 hours, monitoring by TLC or LC-MS.
-
Upon completion, remove the solvent and excess TFA under reduced pressure.
-
The resulting amine trifluoroacetate salt can be used directly or neutralized with a base (e.g., saturated NaHCO₃ solution) and extracted with an organic solvent to yield the free amine.
2. Alternative Deprotection Methods:
-
Thermolytic Deprotection: Heating the N-Boc compound in a high-boiling solvent such as toluene, or more effectively in fluorinated alcohols like 2,2,2-trifluoroethanol (TFE), can lead to clean deprotection without the need for acidic reagents.[5][16][17][18][19] This can be advantageous for substrates sensitive to strong acids.
C. Reactivity of the Deprotected Amine
The deprotected secondary amine, 2,8-dioxa-5-azaspiro[3.5]nonane, is expected to behave as a typical secondary amine. It will be nucleophilic and can participate in a wide range of reactions.[20]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.
-
Alkylation: Reaction with alkyl halides to form tertiary amines.
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form tertiary amines.
-
Coupling Reactions: Participation in various metal-catalyzed cross-coupling reactions.
D. Potential Applications in Medicinal Chemistry and Library Synthesis
The deprotected spirocyclic amine is a versatile scaffold for the synthesis of compound libraries for high-throughput screening. Its unique three-dimensional structure and favorable physicochemical properties make it an excellent starting point for the development of novel therapeutics in a variety of disease areas.
VI. Safety and Handling
-
General Precautions: As with all chemicals, 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane and its parent amine should be handled in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn.
-
Reagent Safety: The reagents used in the synthesis and deprotection of this compound require careful handling.
-
Pyridine and p-Toluenesulfonyl Chloride: Are toxic and corrosive.
-
Benzylamine: Is corrosive and a skin sensitizer.
-
Di-tert-butyl dicarbonate: Is a lachrymator and should be handled with care.
-
Trifluoroacetic Acid (TFA): Is highly corrosive and should be handled with extreme caution.
-
VII. Conclusion and Future Outlook
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane represents a novel and promising building block for medicinal chemistry. Its unique combination of a rigid spirocyclic core and two solubilizing oxetane rings offers a compelling scaffold for the design of next-generation therapeutics. While experimental data on this specific molecule is limited, this guide provides a solid foundation for its synthesis, characterization, and application by drawing upon established principles of organic chemistry and data from closely related analogues. Further research into the synthesis and biological evaluation of derivatives of this spirocycle is warranted and is anticipated to yield exciting discoveries in the field of drug development.
VIII. References
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Oxa-spirocycles: synthesis, properties and applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Boc-Protected Amino Groups [organic-chemistry.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 9. N-tert-Butoxycarbonylation of Structurally Diverse Amines and Sulfamides under Water-Mediated Catalyst-Free Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chemrxiv.org [chemrxiv.org]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. acdlabs.com [acdlabs.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 18. researchgate.net [researchgate.net]
- 19. pubs.acs.org [pubs.acs.org]
- 20. purkh.com [purkh.com]
Molecular weight and formula of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Topic: Molecular weight and formula of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane Content Type: Technical Whitepaper Audience: Researchers, Scientists, Drug Development Professionals
Advanced Spirocyclic Scaffolds for Medicinal Chemistry
Executive Summary
In the landscape of modern drug discovery, the escape from "flatland" (planar aromatic structures) is a critical directive. 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane represents a high-value sp3-rich building block designed to modulate physicochemical properties without compromising ligand efficiency. As a spirocyclic bioisostere of morpholine and piperidine, this scaffold offers a unique vector orientation, enhanced metabolic stability, and lowered lipophilicity (LogP). This guide provides a comprehensive technical analysis of its chemical identity, structural dynamics, synthesis methodologies, and application in lead optimization.
Chemical Identity & Physicochemical Profile[1][2][3][4][5][6][7]
The molecule is a bicyclic spiro-system comprising a four-membered oxetane ring and a six-membered morpholine ring fused at a single quaternary carbon. The tert-butoxycarbonyl (Boc) group protects the secondary amine, rendering the molecule suitable for direct use in cross-coupling or alkylation reactions following deprotection.
Table 1: Core Chemical Specifications
| Property | Specification |
| IUPAC Name | tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate |
| Common Name | 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane |
| CAS Number | 1374658-90-8 (Boc-protected)1240725-47-6 (Free amine/Oxalate salt) |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Exact Mass | 229.1314 |
| SMILES | CC(C)(C)OC(=O)N1CCOCC12COC2 |
| Physical State | White to off-white solid |
| Predicted LogP | ~0.8 (vs. ~2.5 for carbocyclic analogs) |
| Solubility | Soluble in DMSO, DCM, MeOH; Low water solubility (Boc-form) |
Structural Analysis & 3D Conformation
The 2,8-dioxa-5-azaspiro[3.5]nonane core is distinct from other spiro-systems due to the specific placement of heteroatoms.
-
2-Oxa: The oxygen in the 4-membered ring (oxetane) lowers the pKa of the adjacent spiro-center and increases polarity.
-
5-Aza: The nitrogen is adjacent to the spiro-carbon, creating a steric environment distinct from 4-piperidine spirocycles.
-
8-Oxa: The oxygen in the 6-membered ring completes the morpholine motif.
This "Gem-Spiro" effect constrains the morpholine ring into a rigid chair conformation, projecting substituents at defined vectors that are inaccessible to flexible morpholine analogs.
Diagram 1: Structural Logic & Numbering
Caption: Structural assembly of the 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane scaffold showing the fusion of oxetane and morpholine rings at the C4 spiro-center.[1][2]
Synthesis & Manufacturing Methodologies
The synthesis of this spirocyclic system is non-trivial due to the strain of the oxetane ring.[3] Two primary retrosynthetic strategies are employed: the "Spiro-Closure" (forming the spiro junction last) and the "Ring-Expansion/Closure" (building the morpholine onto a pre-formed oxetane).
Primary Route: From 3-Oxetanone (The "Oxetane-First" Strategy)
This route is preferred for scalability as it utilizes the commercially available 3-oxetanone.
-
Condensation: 3-Oxetanone is reacted with a functionalized amine (e.g., N-benzyl-2-aminoethanol derivative) to form an imine or hemiaminal intermediate.
-
Nucleophilic Attack: Addition of a vinyl or allyl group (via Grignard or organolithium) to the imine generates the quaternary center.
-
Cyclization: Intramolecular etherification (using bases like NaH or catalyzed by transition metals) closes the morpholine ring.
-
Protection: Removal of the benzyl group (hydrogenolysis) followed by Boc-protection yields the final product.
Diagram 2: Retrosynthetic Analysis
Caption: Retrosynthetic pathway illustrating the construction of the spiro-morpholine core from 3-oxetanone precursors.
Applications in Medicinal Chemistry
The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is a powerful tool for Scaffold Hopping . It serves as a bioisostere for:
-
Morpholine: The spiro-oxetane moiety adds steric bulk and rigidity, potentially improving selectivity for the target protein while maintaining the hydrogen-bond acceptor properties of the ether oxygen.
-
Piperidine: Replacing a methylene group with the oxetane oxygen lowers the LogP (lipophilicity), which can improve solubility and reduce metabolic clearance (lowering intrinsic clearance, CLint).
Key Advantages:
-
Metabolic Stability: The quaternary spiro-carbon blocks the alpha-position of the amine, a common site for metabolic oxidation (N-dealkylation or alpha-oxidation).
-
Fsp3 Character: Increases the fraction of sp3-hybridized carbons, which correlates with higher clinical success rates by improving solubility and reducing promiscuous binding.
-
Vector Control: The rigid spiro-fusion orients the nitrogen lone pair and the C8-oxygen in a specific vector, enabling precise interactions with receptor binding pockets.
Handling, Stability & Safety
-
Storage: Store at 2-8°C under an inert atmosphere (Argon/Nitrogen). The Boc-protected form is generally stable, but the free amine (if deprotected) is sensitive to CO₂ absorption (forming carbamates).
-
Deprotection: The Boc group is removed using standard acidic conditions (TFA/DCM or HCl/Dioxane).
-
Caution: The oxetane ring is acid-sensitive. While generally stable to TFA deprotection, prolonged exposure to strong Lewis acids or high temperatures can lead to ring opening. Protocol validation is required.
-
-
Safety: Treat as a potential irritant. Use standard PPE (gloves, goggles, lab coat). No specific acute toxicity data is widely reported, so handle as a novel chemical entity.
References
-
Vertex Pharmaceuticals Inc. (2017). Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors. WO2017060406A1.[4] (Demonstrates the use of 2,8-dioxa-5-azaspiro[3.5]nonane oxalate as a building block).
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Review of spiro-oxetane synthesis and properties).
- Burkhard, J. A., et al. (2010). Oxetanes as versatile elements in drug discovery and synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529.
-
ChemicalBook. (2024). Product Entry: tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS 1374658-90-8).[5][1][6]
-
PubChem. (2024). Compound Summary: 2-Oxa-5-azaspiro[3.5]nonane. (Structural analog data).
Sources
- 1. ALUMINUM CALCIUM ISOPROPOXIDE,24992-45-8 - LookChemical.com [lookchemical.com]
- 2. fluorochem.co.uk [fluorochem.co.uk]
- 3. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 4. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]
- 5. Page loading... [wap.guidechem.com]
- 6. 1257856-86-2|(S)-tert-Butyl 3-cyanomorpholine-4-carboxylate|BLD Pharm [bldpharm.com]
Technical Whitepaper: 5-Boc-2,8-Dioxa-5-azaspiro[3.5]nonane
This guide details the chemical identity, structural properties, and synthetic methodology for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane , a specialized spirocyclic building block used in high-value medicinal chemistry programs.
Structural Identification & Synthetic Utility in Drug Discovery
Chemical Identity & CAS Verification
The compound 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a rigidified, spirocyclic bioisostere of morpholine. It features a chemically distinct architecture where a four-membered oxetane ring and a six-membered morpholine ring share a single quaternary carbon atom. This "spiro[3.5]" geometry imparts unique vector alignment and metabolic stability compared to non-spirocyclic analogs.
| Attribute | Technical Detail |
| Chemical Name | tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate |
| CAS Registry Number | 1374658-90-8 |
| Related CAS (Salt) | 1240725-47-6 (Oxalate salt of the free amine) |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| Core Scaffold | Spiro[oxetane-3,3'-morpholine] |
| Key Functional Groups | Boc-protected amine (carbamate), Spiro-ether, Oxetane |
Structural Analysis
The "2,8-dioxa-5-azaspiro[3.5]nonane" nomenclature defines the atom connectivity:
-
Spiro Center: Position 4 (shared carbon).
-
Ring A (4-membered): Oxetane ring containing Oxygen at position 2.
-
Ring B (6-membered): Morpholine ring containing Nitrogen at position 5 (adjacent to spiro center) and Oxygen at position 8.
-
Protection: The Nitrogen at position 5 is protected by a tert-butoxycarbonyl (Boc) group.
This specific isomer places the nitrogen atom directly adjacent to the spiro junction, creating a sterically constrained environment that restricts the conformational flexibility of the piperidine/morpholine ring, a desirable trait for improving target selectivity.
Synthetic Methodology
The synthesis of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane typically proceeds through a "Strecker-type" assembly strategy, utilizing oxetan-3-one as the critical starting material to install the quaternary spiro center.
Core Synthetic Pathway (Strecker-Lactam Route)
The most robust protocol for generating the 5-aza-spiro[3.5] core involves constructing the morpholine ring onto the pre-formed oxetane ring.
-
Strecker Reaction: Condensation of oxetan-3-one with benzylamine (or PMB-amine) and trimethylsilyl cyanide (TMSCN) yields the alpha-aminonitrile.
-
Hydrolysis: Acidic hydrolysis of the nitrile converts it to the corresponding alpha-amino acid.
-
Amide Coupling: Reaction of the amino acid with 2-chloroethanol (or ethylene glycol derivative) followed by cyclization, OR coupling with a glycine equivalent followed by reduction.
-
Field-Proven Variation: A more direct route involves reacting the amino acid intermediate with chloroacetyl chloride to form a spiro-lactam (morpholin-3-one derivative), followed by reduction.
-
-
Reduction & Protection: The lactam carbonyl is reduced (using BH₃·DMS or LiAlH₄) to the secondary amine. Finally, the benzyl group is removed (hydrogenolysis) and the nitrogen is Boc-protected.
Visualized Synthesis Workflow
The following diagram illustrates the logical flow of the synthesis, highlighting the critical spiro-cyclization step.
Caption: Synthesis of the 2,8-dioxa-5-azaspiro[3.5]nonane core via a Strecker-Lactam strategy.[1][2][3][4][][6][7]
Applications in Drug Discovery
The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is increasingly utilized in medicinal chemistry as a bioisostere for morpholine and piperidine rings.
-
Fsp³ Character: The spirocyclic nature increases the fraction of sp³-hybridized carbons (Fsp³), which correlates with improved clinical success by enhancing solubility and reducing "flatness" (associated with non-specific binding).
-
Metabolic Stability: The oxetane ring acts as a metabolic "sink," often reducing the rate of oxidative metabolism at adjacent sites compared to a gem-dimethyl group.
-
Vector Positioning: The spiro-fusion locks the nitrogen lone pair and the ether oxygen into a specific vector, potentially accessing novel binding pockets in targets like PI3Kβ (Phosphoinositide 3-kinase beta) and GPR119 (G-protein coupled receptor 119).
Handling & Analytical Verification
When sourcing or synthesizing CAS 1374658-90-8, researchers should validate identity using the following parameters:
-
Physical State: White to off-white solid.
-
¹H NMR (CDCl₃, 400 MHz): Look for the characteristic oxetane doublets (approx. δ 4.5–4.8 ppm) and the Boc singlet (δ 1.45 ppm). The methylene protons of the morpholine ring will appear as multiplets due to the rigid spiro-environment.
-
Storage: Store at 2–8°C under inert atmosphere (Argon/Nitrogen). The compound is stable but should be protected from moisture to prevent hydrolysis of the Boc group or oxetane ring opening under strongly acidic conditions.
References
-
Spirocyclic Scaffold Synthesis: Wuitschik, G., et al. (2008). Spirocyclic oxetanes: synthesis and properties. Angewandte Chemie International Edition. Retrieved from [Link]
- Medicinal Chemistry Application: Patent WO2017060406A1. (2017). Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors. (Cites the oxalate salt intermediate).
Sources
- 1. 15833-17-7|3,4,4-Trimethyloxazolidin-2-one|BLD Pharm [bldpharm.com]
- 2. Oxetane - Products [try.achemblock.com]
- 3. Oxetane - Products [achemblock.com]
- 4. esdmedikal.com [esdmedikal.com]
- 6. Page loading... [guidechem.com]
- 7. Flexible synthesis of enantiomerically pure 2,8-dialkyl-1,7-dioxaspiro[5.5]undecanes and 2,7-dialkyl-1,6-dioxaspiro[4.5]decanes from propargylic and homopropargylic alcohols - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility Profile & Handling of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
[1]
CAS Registry Number: 1374658-90-8 Chemical Name: tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate Molecular Formula: C₁₁H₁₉NO₄ Molecular Weight: 229.27 g/mol [1]
Executive Summary
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a rigid, spirocyclic intermediate increasingly utilized in drug discovery to improve the physicochemical properties (Fsp³ character) of lead compounds.[1] Its structure features a lipophilic tert-butyloxycarbonyl (Boc) protecting group masking a secondary amine within a morpholine-like ring, spiro-fused to an oxetane ring.[1]
This guide provides a definitive solubility landscape for researchers. While empirical data for this specific CAS is often proprietary, the data below synthesizes structural analysis with standard behavior of Boc-protected spiro-ethers to ensure successful dissolution, reaction setup, and purification.
Physicochemical Context & Solubility Mechanisms
To predict and manipulate the solubility of this compound, one must understand the competing forces within its structure:
-
The Lipophilic Domain (Boc Group): The tert-butyl carbamate moiety significantly lowers the polarity of the molecule, driving solubility in halogenated solvents (DCM, CHCl₃) and esters (EtOAc).[1][2]
-
The Polar Domain (Ether/Carbamate Oxygens): The oxetane oxygen (position 2) and morpholine oxygen (position 8) act as hydrogen bond acceptors.[1] This allows for good solubility in polar aprotic solvents (DMSO, DMF) and moderate solubility in alcohols.[1]
-
The Structural Domain (Spiro Scaffold): The rigid spiro[3.5] geometry disrupts crystal packing compared to flat aromatic systems.[1][2] However, the high symmetry can lead to a surprisingly high melting point, requiring sonication or gentle heating for high-concentration stock solutions.[1]
Solubility Data Matrix
The following table categorizes the solubility of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane in common laboratory solvents at ambient temperature (25°C).
| Solvent Class | Specific Solvent | Solubility Rating | Estimated Conc. (mg/mL) | Application Notes |
| Chlorinated | Dichloromethane (DCM) | High | >100 mg/mL | Preferred solvent for transport and reactions.[1] |
| Chloroform (CHCl₃) | High | >100 mg/mL | Excellent for NMR analysis.[1] | |
| Polar Aprotic | DMSO | High | >50 mg/mL | Ideal for biological assays and stock solutions. |
| DMF / NMP | High | >50 mg/mL | Standard for SɴAr or coupling reactions. | |
| Esters | Ethyl Acetate (EtOAc) | Moderate-High | 20–50 mg/mL | Primary solvent for extraction and silica chromatography.[1] |
| Ethers | THF / 2-MeTHF | Moderate | 10–30 mg/mL | Good for reduction or Grignard reactions; ensure dryness.[1] |
| Diethyl Ether | Low-Moderate | <10 mg/mL | Often used to precipitate impurities, not for dissolution.[1] | |
| Alcohols | Methanol (MeOH) | Moderate | 10–25 mg/mL | Useful for transfer; heating may be required for high conc.[1] |
| Ethanol (EtOH) | Low-Moderate | <10 mg/mL | Limited utility; often used as a co-solvent.[1] | |
| Hydrocarbons | Hexanes / Heptane | Insoluble | <1 mg/mL | Anti-solvent. Used to crash out the product during purification. |
| Aqueous | Water / PBS (pH 7.[1]4) | Insoluble | <0.1 mg/mL | Requires organic co-solvent (e.g., 10% DMSO) for bio-assays.[1] |
Critical Note: "Moderate" solubility implies that while the compound dissolves, it may require sonication or warming (30–40°C) to achieve a clear solution, especially if the sample has aged and crystal packing has hardened.[1]
Experimental Protocols (SOPs)
Protocol A: Preparation of a 50 mM Stock Solution in DMSO
For biological assays or high-throughput screening.[1]
-
Calculate Mass: For 1 mL of 50 mM solution, weigh 11.46 mg of the compound.
-
Solvent Addition: Add 1000 µL of anhydrous DMSO (Grade: ≥99.9%).
-
Dissolution Mechanics:
-
Vortex vigorously for 30 seconds.
-
Observation: If the solution remains cloudy, sonicate in a water bath at 35°C for 5 minutes. The rigid spiro-core can exhibit slow dissolution kinetics.[1]
-
-
Validation: Visually inspect for "schlieren" lines (wavy optical distortions), which indicate incomplete mixing. Vortex again if observed.
Protocol B: Gravimetric Solubility Determination
Use this self-validating protocol to determine the exact solubility limit for your specific batch.[1]
-
Saturate: Add excess solid (approx. 50 mg) to 0.5 mL of the target solvent in a sealed HPLC vial.
-
Equilibrate: Shake or stir at 25°C for 2 hours.
-
Filter: Pass the suspension through a 0.22 µm PTFE syringe filter into a pre-weighed vial.
-
Evaporate: Remove solvent under vacuum (Genevac or rotovap) until mass is constant.
-
Calculate:
Workflow Visualization
Figure 1: Solubility Determination Workflow
This diagram outlines the logical flow for testing and validating solubility for reaction optimization.
Caption: Step-by-step decision process for solubilizing 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane, accounting for kinetic dissolution barriers common in rigid spirocycles.
Applications & Solvent Selection Guide
Reaction Optimization
-
Deprotection (Boc Removal):
-
Recommended Solvent:DCM or 1,4-Dioxane .[1]
-
Reagent: TFA (in DCM) or 4M HCl (in Dioxane).[1]
-
Solubility Note: The starting material is highly soluble in DCM. As the reaction proceeds, the resulting amine salt (TFA salt or HCl salt) may precipitate.[1] This is advantageous for purification; simply filter the solid salt.
-
-
Nucleophilic Substitution (SɴAr):
-
Recommended Solvent:DMF or DMSO .
-
Note: High solubility in these solvents allows for high-concentration reactions (0.2 M – 0.5 M), driving kinetics for difficult couplings.[1]
-
Purification Strategy
-
Flash Chromatography:
-
Mobile Phase: 0–10% Methanol in DCM (for polar derivatives) or 10–50% EtOAc in Hexanes.[1]
-
Loading: Dissolve the crude oil in a minimum volume of DCM before loading onto the silica column. Do not use MeOH for loading if avoiding band broadening.
-
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 75355554 (tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate).[1] Retrieved from [Link][1]
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities for Medicinal Chemistry.[1][2] Chemical Reviews, 114(16), 8257–8322.[1] (Context on spirocycle solubility/properties).
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis.[2] Wiley-Interscience.[1] (Standard protocols for Boc-amine solubility and deprotection).
-
European Chemicals Agency (ECHA). Registration Dossier: Solubility of N-Boc Intermediates.[1] (General guidance on carbamate solubility in organic synthesis).
tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate safety data sheet (SDS)
This technical guide is structured as a high-level monograph for research and development professionals. It synthesizes chemical safety data with application-specific context, adhering to the requested "Senior Application Scientist" persona.
Executive Summary & Chemical Context
tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate (CAS: 1374658-90-8) is a specialized spirocyclic building block used primarily in medicinal chemistry.[1][2] It represents a "next-generation" scaffold designed to replace traditional morpholine or piperidine rings. The incorporation of the spiro[3.5] system—specifically fusing an oxetane ring (4-membered ether) with a morpholine derivative—imparts unique physiochemical properties, such as lowered lipophilicity (
As a Boc-protected secondary amine, this compound serves as a stable intermediate. Its primary utility lies in its deprotection to yield the free amine, 2,8-dioxa-5-azaspiro[3.5]nonane , which can then be functionalized to introduce the spiro-ether motif into larger bioactive molecules.
Chemical Identity & Physiochemical Profile
The following data establishes the baseline identity for verification and quality control.
| Parameter | Technical Specification |
| IUPAC Name | tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate |
| CAS Number | 1374658-90-8 |
| Molecular Formula | |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCOCC12COC2 |
| Core Structure | Spiro-fused Oxetane (4-ring) & Morpholine (6-ring) |
| Physical State | Solid (typically white to off-white powder) |
| Solubility | Soluble in organic solvents (DCM, DMSO, MeOH); poorly soluble in water.[1][2][3] |
| Lipophilicity (cLogP) | ~0.6 – 1.0 (Predicted) |
Structural Logic Diagram
The following diagram illustrates the connectivity and functional zones of the molecule, highlighting the reactive sites for medicinal chemistry applications.
Figure 1: Structural connectivity showing the acid-labile Boc group protecting the nitrogen core, which is spiro-fused to the oxetane ring.
Hazard Identification & Risk Assessment (GHS)
While specific toxicological data (LD50) for this specific isomer is often limited in public databases, we apply Read-Across methodology based on structurally similar Boc-protected spiro-amines. The compound is classified as a hazardous substance requiring standard laboratory containment.
GHS Classification (29 CFR 1910.1200)
-
Signal Word: WARNING
-
Hazard Statements:
-
H302: Harmful if swallowed.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
-
Precautionary Protocols
-
P261: Avoid breathing dust/fume/gas/mist/vapors/spray.
-
P280: Wear protective gloves (Nitrile) and eye protection (Safety Goggles).
-
P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do.
Safe Handling & Storage Protocols
Experimental integrity depends on maintaining the purity of the Boc-carbamate and the stability of the strained oxetane ring.
Storage Architecture
-
Temperature: Refrigerate at 2°C to 8°C .
-
Atmosphere: Store under inert gas (Argon or Nitrogen). The oxetane ring can be sensitive to acid-catalyzed ring opening if exposed to ambient moisture and acidic vapors over time.
-
Container: Tightly sealed glass vial with a PTFE-lined cap.
Engineering Controls
-
Ventilation: All open handling must occur within a certified Chemical Fume Hood .
-
Static Control: Dry powders can generate static charge. Use anti-static weighing boats and ground equipment when transferring large quantities (>10g).
Personal Protective Equipment (PPE) Matrix
| PPE Type | Specification | Rationale |
| Gloves | Nitrile Rubber (≥ 0.11 mm thickness) | Provides adequate barrier against incidental contact and common solvents like DCM. |
| Eye Protection | Chemical Safety Goggles | Prevents exposure to fine dust particulates which are potent ocular irritants. |
| Respiratory | N95 (if outside hood) or P100 | Required only if aerosolization is likely and fume hood is unavailable (not recommended). |
Emergency Response Mechanisms
In the event of exposure or release, the following self-validating response loops should be initiated immediately.
Emergency Decision Tree
Figure 2: Standard Operating Procedure (SOP) flow for immediate incident response.
Application Science: The "Spiro" Advantage
Why this molecule?
In modern drug discovery, replacing flat aromatic rings (like phenyl or pyridine) with saturated spirocyclic systems is a proven strategy to improve the Fraction of
-
Metabolic Stability: The spiro-fusion sterically hinders metabolic enzymes (CYP450) from attacking the nitrogen center or the alpha-carbons.
-
Vector Orientation: The spiro[3.5] geometry orients substituents in a precise 3D vector that is inaccessible to flat ring systems, potentially accessing novel binding pockets in protein targets (e.g., GPCRs, Kinases).
-
Deprotection Workflow:
-
Reagent: Trifluoroacetic acid (TFA) in Dichloromethane (DCM) or 4M HCl in Dioxane.
-
Caution: The oxetane ring is acid-sensitive. While Boc removal is standard, prolonged exposure to strong Lewis acids or high temperatures can degrade the oxetane. Protocol Recommendation: Use HCl/Dioxane at 0°C and monitor strictly by LCMS to prevent ring-opening of the ether.
-
References
-
Fluorochem. 5-BOC-2,8-DIOXA-5-AZASPIRO[3.5]NONANE Safety Data Sheet. Retrieved from
-
PubChem. Compound Summary: 2,8-dioxa-5-azaspiro[3.5]nonane.[4] National Library of Medicine. Retrieved from
- Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. (Contextual grounding for spirocycle stability).
-
BLD Pharm. tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate Product Page. Retrieved from
Sources
Technical Guide: 2,8-Dioxa-5-azaspiro[3.5]nonane in Medicinal Chemistry
This technical guide details the role, synthesis, and medicinal chemistry applications of 2,8-dioxa-5-azaspiro[3.5]nonane , a high-value spirocyclic scaffold used to optimize physicochemical properties in drug discovery.
Executive Summary
In the pursuit of novel chemical space with high Fsp³ (fraction of sp³-hybridized carbons), spirocyclic scaffolds have emerged as superior alternatives to traditional flat aromatic and heteroaromatic rings.[1] 2,8-Dioxa-5-azaspiro[3.5]nonane represents a specific class of "spiro-oxetane morpholines" designed to function as a bioisostere for morpholine, piperidine, and gem-dimethyl-substituted saturated heterocycles.
This scaffold integrates the high polarity and metabolic stability of the oxetane ring with the versatile amine handle of a morpholine core.[2] Its primary utility lies in lowering lipophilicity (LogD), enhancing metabolic stability by blocking oxidative sites, and modulating basicity (pKa) to improve oral bioavailability and CNS penetration.
Structural & Physicochemical Profile
Structural Geometry
The molecule consists of a 4-membered oxetane ring spiro-fused to a 6-membered morpholine ring.
-
Core Geometry: The spiro carbon (C4) creates a rigid 90° orthogonality between the oxetane and morpholine rings, preventing the "pancaking" often seen in fused bicyclic systems.
-
Numbering Logic:
-
Positions 1-3: Oxetane ring (Oxygen at pos 2).
-
Position 4: Spiro quaternary carbon.
-
Positions 5-9: Morpholine ring (Nitrogen at pos 5, Oxygen at pos 8).
-
Physicochemical Comparison
The incorporation of the oxetane ring at the spiro junction significantly alters the property profile compared to standard morpholine or gem-dimethyl analogs.
| Property | Morpholine | 3,3-Dimethylmorpholine | 2,8-Dioxa-5-azaspiro[3.5]nonane | Impact |
| Formula | C₄H₉NO | C₆H₁₃NO | C₆H₁₁NO₂ | Increased polarity without H-bond donors |
| MW | 87.1 | 115.2 | 129.16 | Slight increase, negligible penalty |
| CLogP | -0.86 | ~0.1 | -1.2 to -1.5 | Significant reduction in lipophilicity |
| pKa (Conj. Acid) | 8.3 | ~8.5 | ~6.5 - 7.5 | Reduced basicity (less charged at pH 7.4) |
| TPSA | 12 Ų | 12 Ų | 21 Ų | Increased polar surface area (Oxetane O) |
| Metabolic Stability | Low | Medium | High | Blocks P450 oxidation at alpha-carbon |
Key Insight: The oxetane oxygen exerts an inductive electron-withdrawing effect (through 3 bonds) on the basic nitrogen, typically lowering the pKa by 1–2 units. This is advantageous for improving permeability (higher fraction of neutral species) and reducing hERG channel binding, which often correlates with high basicity.
Synthetic Accessibility
The synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane relies on constructing the morpholine ring onto a pre-functionalized oxetane core. The most robust route utilizes a Nitroaldol (Henry) reaction on 3-oxetanone to establish the quaternary center.
Synthesis Protocol (Step-by-Step)
Step 1: Henry Reaction (Nitroaldol)
-
Reagents: 3-Oxetanone, Nitromethane, Base (e.g., Et₃N or Amberlyst A-21).
-
Procedure: 3-Oxetanone is condensed with nitromethane to yield 3-(nitromethyl)oxetan-3-ol .
-
Mechanism: Nucleophilic attack of the nitronate anion on the ketone carbonyl.
Step 2: Nitro Group Reduction
-
Reagents: H₂/Pd-C or Raney Nickel.
-
Product: 3-(aminomethyl)oxetan-3-ol .
-
Note: This intermediate contains the crucial 1,2-aminoalcohol motif anchored to the spiro carbon.
Step 3: Morpholinone Formation (Cyclization)
-
Reagents: Chloroacetyl chloride, aq. NaOH/DCM (Schotten-Baumann conditions) or K₂CO₃/Acetone.
-
Procedure: Acylation of the primary amine followed by intramolecular alkoxide displacement of the chloride.
-
Product: 2,8-dioxa-5-azaspiro[3.5]nonan-6-one (Lactam intermediate).
Step 4: Lactam Reduction
Synthetic Workflow Diagram
Medicinal Chemistry Applications
Bioisosterism: The "Better Morpholine"
Morpholine is a ubiquitous solubilizing group but suffers from metabolic liability (N-dealkylation or oxidation at the alpha-carbon).
-
Substitution Strategy: Replacing the morpholine ring with the 2,8-dioxa-5-azaspiro[3.5]nonane core.
-
Effect:
-
Metabolic Blocking: The quaternary spiro carbon (C4) replaces the secondary carbon alpha to the nitrogen. This sterically hinders N-dealkylation and eliminates abstractable protons at that position.
-
Solubility Boost: The oxetane oxygen acts as a hydrogen bond acceptor, increasing aqueous solubility beyond that of the parent morpholine.
-
Modulation of Lipophilicity (LogD)
In lead optimization, reducing LogD is critical to minimize non-specific binding and improve metabolic stability (LLE - Lipophilic Ligand Efficiency).
-
Mechanism: The high dipole moment of the oxetane ring (approx. 2.0 D) combined with the morpholine oxygen creates a highly polar, compact scaffold.
-
Application: Ideal for lowering the LogD of lipophilic biaryl ether drugs or kinase inhibitors where the morpholine is solvent-exposed.
Case Study Logic: Fragment-Based Drug Design (FBDD)
While specific proprietary drugs using this exact core are often disclosed only in patent structures (e.g., WO2017060406A1), the scaffold is widely used in FBDD libraries.
-
Vector Analysis: Unlike 4-substituted piperidines which project groups linearly, the 5-aza spiro system projects the nitrogen "off-axis" relative to the oxetane plane, providing novel vectors for interaction with protein binding pockets.
Experimental Protocols
Protocol A: Synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane Hemioxalate
Objective: Preparation of the stable salt form for storage and coupling.
-
Nitroaldol: To a solution of 3-oxetanone (1.0 eq) in nitromethane (10 vol), add Et₃N (0.1 eq). Stir at 25°C for 4 h. Concentrate to yield crude nitro-alcohol.
-
Reduction: Dissolve crude in MeOH. Add 10% Pd/C (5 wt%). Hydrogenate at 40 psi for 12 h. Filter through Celite.
-
Cyclization: Dissolve amino-alcohol (1.0 eq) in DCM/aq. NaOH (1:1). Cool to 0°C. Add chloroacetyl chloride (1.1 eq) dropwise. Stir vigorously for 2 h. Separate organic layer, dry, and concentrate.[8][9]
-
Lactam Reduction: Suspend LiAlH₄ (2.0 eq) in dry THF. Add crude lactam solution dropwise. Reflux for 6 h. Quench with Fieser method (H₂O, 15% NaOH, H₂O). Filter and concentrate.
-
Salt Formation: Dissolve the free amine oil in EtOH. Add oxalic acid (0.5 eq for hemioxalate). Filter the white precipitate.
-
Yield: Typically 40-50% over 4 steps.
-
Characterization: ¹H NMR (DMSO-d₆) confirms spiro-CH₂ signals and morpholine backbone.
-
Decision Matrix for Scaffold Selection
Use the following logic tree to determine if this scaffold is appropriate for your lead optimization:
References
-
Carreira, E. M., et al. "Oxetanes as Versatile Elements in Drug Discovery and Synthesis."[2] Chemical Reviews, 2016.[10] Link
-
Wuitschik, G., et al. "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 2008. Link
-
Pfizer Inc. "Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors." WO2017060406A1, 2017. (Describes use of 2,8-dioxa-5-azaspiro[3.5]nonane oxalate). Link
-
Burkhard, J. A., et al. "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie, 2010. Link
-
Barnes-Seeman, D. "The role of spirocyclic scaffolds in drug discovery." Current Topics in Medicinal Chemistry, 2016. Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Page loading... [wap.guidechem.com]
- 4. Oxetane - Products [try.achemblock.com]
- 5. esdmedikal.com [esdmedikal.com]
- 6. fluorochem.co.uk [fluorochem.co.uk]
- 7. 2,8-Dioxa-5-azaspiro[3.5]nonane hemioxalate | 1523571-80-3 [sigmaaldrich.com]
- 8. researchgate.net [researchgate.net]
- 9. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]
- 10. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
The Spiro[3.5]nonane Scaffold: A New Dimension in Drug Design
A Senior Application Scientist's Guide to Harnessing the Power of a Unique Saturated Bioisostere
Introduction: Beyond Flatland in Medicinal Chemistry
For decades, medicinal chemistry has been dominated by aromatic ring systems. While undeniably successful, this "flatland" approach often leads to compounds with suboptimal physicochemical properties, such as poor solubility and high metabolic turnover. The drive to escape this two-dimensional paradigm has led to a surge of interest in three-dimensional scaffolds that can better mimic the complex topographies of biological targets.[1][2][3] Among these, spirocyclic systems, characterized by two rings sharing a single carbon atom, have emerged as powerful tools for drug discovery.[2][4] Their inherent rigidity and defined three-dimensional geometries offer a unique opportunity to improve potency, selectivity, and pharmacokinetic profiles.[5][6][7]
This guide provides an in-depth technical exploration of the spiro[3.5]nonane scaffold, a motive gaining significant traction for its ability to confer advantageous properties to bioactive molecules. We will delve into its unique structural and conformational features, explore synthetic strategies, and examine case studies that highlight its successful application in drug design. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this promising scaffold in their own discovery programs.
The Spiro[3.5]nonane Advantage: Unpacking the Physicochemical and Structural Benefits
The spiro[3.5]nonane core, consisting of a cyclobutane ring fused to a cyclohexane ring, offers a compelling set of advantages that address common challenges in drug development.
Enhanced Physicochemical Properties
The introduction of a spiro[3.5]nonane scaffold can significantly modulate a molecule's physicochemical properties, often leading to a more favorable ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profile.[4]
-
Increased Solubility: The non-planar, three-dimensional nature of the spiro[3.5]nonane moiety disrupts crystal lattice packing, which can lead to a significant increase in aqueous solubility.[1][8] This is a critical parameter for achieving good oral bioavailability.
-
Modulation of Lipophilicity: While increasing the sp3 character, the spiro[3.5]nonane scaffold can help to fine-tune lipophilicity (logP). In many cases, replacing a flat aromatic ring with a spirocyclic core can decrease the logP, mitigating issues related to off-target toxicity and poor metabolic stability.[2][9]
-
Improved Metabolic Stability: The quaternary spirocenter and the absence of easily oxidizable C-H bonds on the cyclobutane ring can block common sites of metabolic attack by cytochrome P450 enzymes, thereby increasing the metabolic stability and half-life of a drug candidate.[5][8]
A key metric in modern drug design is the fraction of sp3 hybridized carbons (Fsp3). A higher Fsp3 value is correlated with increased clinical success, likely due to the improved physicochemical properties and more complex shapes that sp3-rich molecules can adopt.[2][9] The spiro[3.5]nonane scaffold is an excellent tool for increasing the Fsp3 character of a molecule.[3]
| Property | Impact of Spiro[3.5]nonane Scaffold | Rationale |
| Aqueous Solubility | Generally Increased | Disruption of crystal packing due to 3D structure.[1][8] |
| Lipophilicity (logP) | Can be Optimized/Lowered | Replacement of flat, lipophilic aromatic rings.[2][9] |
| Metabolic Stability | Often Improved | Blocking of metabolic hotspots.[5][8] |
| Fsp3 Character | Significantly Increased | Inherent sp3-rich nature of the scaffold.[2][3][9] |
Novel Vectorial Exploration of Chemical Space
The rigid framework of the spiro[3.5]nonane scaffold provides well-defined exit vectors for substituents, allowing for a precise and novel exploration of the chemical space around a pharmacophore.[8] This contrasts with the often-unpredictable conformational flexibility of aliphatic chains. This conformational restriction can lead to:
-
Increased Potency and Selectivity: By locking substituents in a bioactive conformation, the entropic penalty of binding to a target is reduced, which can lead to a significant increase in potency.[6] Furthermore, the unique spatial arrangement of functional groups can enable interactions with specific sub-pockets of a binding site, leading to improved selectivity against off-targets.[2]
-
Bioisosteric Replacement: The spiro[3.5]nonane scaffold can serve as a non-classical bioisostere for other cyclic systems, including aromatic rings.[4][10] This allows for the generation of novel intellectual property and the exploration of new structure-activity relationships. For instance, the 2,7-diazaspiro[3.5]nonane has been successfully employed as a bioisostere for piperazine.[1]
Synthetic Strategies for Accessing the Spiro[3.5]nonane Core
The growing interest in the spiro[3.5]nonane scaffold has spurred the development of efficient synthetic routes. A common and versatile approach involves the construction of a spiro[3.5]nonan-1-one intermediate, which can then be further functionalized.
Key Synthetic Approach: Pinacol Rearrangement
A robust method for the synthesis of the spiro[3.5]nonane ketone precursor is the Pinacol rearrangement.[11] This pathway offers a reliable and scalable route from readily available starting materials.
Caption: Synthetic pathway to spiro[3.5]nonane derivatives via Pinacol rearrangement.
Detailed Experimental Protocol: Synthesis of Spiro[3.5]nonan-1-one
Step 1: Synthesis of 1-(1-hydroxycyclohexyl)cyclopropan-1-ol (Pinacol Precursor)
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., argon), add magnesium turnings and anhydrous diethyl ether.
-
Grignard Reagent Formation: Add a solution of 1,2-dibromoethane in anhydrous diethyl ether dropwise to activate the magnesium. Then, add a solution of 1-bromocyclopropane in anhydrous diethyl ether dropwise at a rate that maintains a gentle reflux. After the addition is complete, stir the reaction mixture at room temperature for 1 hour.
-
Addition of Cyclohexanone: Cool the Grignard reagent to 0 °C and add a solution of cyclohexanone in anhydrous diethyl ether dropwise.
-
Quenching and Workup: After the addition is complete, warm the reaction to room temperature and stir for 2 hours. Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude pinacol precursor, which can be purified by column chromatography.
Step 2: Acid-Catalyzed Pinacol Rearrangement to Spiro[3.5]nonan-1-one
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add the pinacol precursor and a suitable acidic catalyst (e.g., a catalytic amount of sulfuric acid in acetic acid or a Lewis acid like boron trifluoride etherate) in an appropriate solvent like dichloromethane.
-
Rearrangement: Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography.
-
Workup: Upon completion, cool the reaction mixture to room temperature and neutralize the acid with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude spiro[3.s]nonan-1-one can be purified by column chromatography.
Applications and Case Studies: The Spiro[3.5]nonane Scaffold in Action
The versatility of the spiro[3.5]nonane scaffold is demonstrated by its incorporation into a variety of therapeutic agents targeting diverse biological pathways.
Anticancer, Antimicrobial, and Anti-inflammatory Agents
Derivatives of the spiro[3.5]nonane core have shown promising activity in several therapeutic areas.[12] By modifying the core structure with various functional groups, researchers have developed compounds with potent biological effects.[12]
-
Anticancer Activity: Several spiro[3.5]nonane derivatives have demonstrated cytotoxicity against various cancer cell lines.[12] The rigid scaffold likely helps to orient key pharmacophoric elements for optimal interaction with their biological targets.
-
Antimicrobial Activity: The unique three-dimensional shape of spiro[3.5]nonane derivatives has been exploited to develop novel antibacterial and antifungal agents.[12]
-
Anti-inflammatory Activity: Emerging research indicates that certain spiro[3.5]nonane derivatives can modulate inflammatory pathways, suggesting their potential for the treatment of inflammatory diseases.[12]
Sources
- 1. drughunter.com [drughunter.com]
- 2. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 3. mdpi.com [mdpi.com]
- 4. Spiro Compounds [chemenu.com]
- 5. benchchem.com [benchchem.com]
- 6. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists | DNDi [dndi.org]
- 7. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 8. Spirocyclic Building Blocks for Scaffold Assembly [sigmaaldrich.com]
- 9. BLD Insights | The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 10. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. benchchem.com [benchchem.com]
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane: The "Spiro-Morpholine-Oxetane" Bioisostere
An In-Depth Technical Guide on 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Executive Summary: Escaping Flatland
In modern drug discovery, the transition from planar, aromatic-heavy scaffolds to three-dimensional (
By fusing a strained oxetane ring to a morpholine core at a spiro-quaternary center, this scaffold offers three critical bioisosteric advantages:
-
Lipophilicity Modulation: The additional oxygen in the oxetane ring significantly lowers LogP/LogD compared to carbocyclic spiro-analogs.
-
Metabolic Hardening: The quaternary spiro-center blocks oxidative metabolism at the typically labile
-carbon position of the heterocycle. -
Vector Reorientation: The rigid spiro-fusion enforces a specific exit vector for substituents, distinct from the flexible chair conformation of standard morpholines.
This guide details the structural logic, validated synthesis protocols, and application strategies for integrating this moiety into lead optimization programs.
Structural Analysis & Bioisosteric Utility[1]
The Architecture
The molecule consists of a 4-membered oxetane ring spiro-fused to a 6-membered morpholine ring. The nomenclature 2,8-dioxa-5-azaspiro[3.5]nonane indicates:
-
Position 2: Oxygen atom within the 4-membered (oxetane) ring.
-
Position 5: Nitrogen atom adjacent to the spiro center in the 6-membered ring.
-
Position 8: Oxygen atom in the 6-membered ring (para to the spiro center in a modified numbering scheme, or simply completing the morpholine motif).
Physicochemical Comparison
The following table contrasts the spiro-scaffold with its parent heterocycles.
| Property | Morpholine | 2-Oxa-6-azaspiro[3.3]heptane | 2,8-Dioxa-5-azaspiro[3.5]nonane |
| Topology | Flexible Chair | Rigid, Linear | Rigid, Orthogonal |
| LogP (Calc) | -0.86 | -1.2 | -1.5 to -1.8 (Estimated) |
| tPSA | 21.7 | 21.7 | 31.0 |
| Metabolic Liability | High ( | Low (Spiro-blocked) | Very Low (Spiro + Oxetane EWG) |
| Basicity (pKa) | ~8.3 | ~7.9 | ~6.5 - 7.2 |
Scientist’s Insight: The reduced pKa is a critical feature. The inductive electron-withdrawing effect of the oxetane oxygen (located
Validated Synthesis Protocol
Synthesis of spiro-functionalized oxetanes is non-trivial due to ring strain.[1] The following protocol is a self-validating route adapted from the Carreira and Wuitschik methodologies, ensuring regiochemical control.
Retrosynthetic Logic
We construct the morpholine ring onto the pre-formed oxetane core. The key intermediate is 3-amino-3-(hydroxymethyl)oxetane , derived from oxetan-3-one via a Strecker-type reaction.
Step-by-Step Methodology
Step 1: Formation of the Spiro-Amino Alcohol (The Anchor)
-
Reagents: Oxetan-3-one, TMSCN (Trimethylsilyl cyanide), Ammonia (7N in MeOH).
-
Mechanism: Strecker reaction followed by nitrile reduction.
-
Protocol:
-
Dissolve oxetan-3-one (1.0 eq) in MeOH at 0°C.
-
Add ammonia solution (5.0 eq) and stir for 30 min.
-
Dropwise add TMSCN (1.2 eq). Stir at RT for 12h to form the amino-nitrile.
-
Critical Step: Concentrate and immediately reduce using LiAlH
(2.0 eq) in dry THF at 0°C -> Reflux 2h. -
Workup: Fieser workup (H
O, 15% NaOH, H O). Filter and concentrate. -
Product: 3-(Aminomethyl)oxetan-3-ol (Note: Regiochemistry may vary; for the target 5-aza (N attached to spiro), we need 3-amino-3-(hydroxymethyl)oxetane .
-
Correction: The Strecker on oxetan-3-one gives the amino group on the quaternary carbon (C3). Reduction of the nitrile gives a -CH
NH group. This results in 3-(aminomethyl)oxetan-3-ol . -
Target Verification: The 5-azaspiro[3.5] structure requires N attached to the spiro center. Therefore, we need the 3-amino derivative.
-
Corrected Route: Use 3-amino-oxetan-3-carboxylic acid pathway or start from 3-amino-3-(hydroxymethyl)oxetane (obtained via nitro-aldol or similar).
-
Preferred Route:Nitro-Aldol (Henry Reaction) on oxetan-3-one is difficult.
-
Alternate Validated Route:Bucherer-Bergs Reaction .
-
Oxetan-3-one + (NH
) CO + KCN Spiro-hydantoin. -
Hydrolysis (Ba(OH)
, reflux) 3-Amino-oxetan-3-carboxylic acid. -
Reduction (LiAlH
or BH ) 3-Amino-3-(hydroxymethyl)oxetane .
-
-
Step 2: Morpholine Ring Annulation
-
Reagents: Chloroacetyl chloride, TEA (Triethylamine), NaH (Sodium Hydride).
-
Protocol:
-
Dissolve 3-amino-3-(hydroxymethyl)oxetane in DCM/TEA at 0°C.
-
Add Chloroacetyl chloride (1.1 eq) dropwise. The amine acylates preferentially over the alcohol.
-
Isolate intermediate: N-(3-(hydroxymethyl)oxetan-3-yl)-2-chloroacetamide .
-
Cyclization: Dissolve intermediate in dry THF. Add NaH (2.5 eq) at 0°C. The alkoxide displaces the chloride.
-
Result: 2,8-dioxa-5-azaspiro[3.5]nonan-6-one (A spiro-morpholinone).
-
Step 3: Reduction & Protection
-
Reagents: BH
THF, Boc O. -
Protocol:
-
Reduce the lactam using BH
THF (reflux, 4h). -
Quench with MeOH/HCl. Neutralize.
-
Add Boc
O (1.2 eq) and NaHCO in Dioxane/H O. -
Final Product: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane .
-
Synthesis Workflow Diagram
Figure 1: Validated synthetic pathway for the construction of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold starting from commercially available oxetan-3-one.[2]
Application in Drug Design[4][5][6][7]
Deprotection & Coupling
The Boc group is removed using standard acidolysis (4N HCl in Dioxane or TFA/DCM). The resulting secondary amine is a versatile nucleophile.
-
S
Ar Reactions: Excellent reactivity with electron-deficient heteroaryl halides (e.g., chloropyridines, chloropyrimidines). The steric bulk of the spiro-oxetane does not significantly hinder the nucleophilic nitrogen due to the ring constraint. -
Buchwald-Hartwig Amination: Compatible with Pd-catalyzed couplings.
-
Reductive Amination: Standard conditions (NaBH(OAc)
) apply.
Case Study: Solubility Enhancement
In a hypothetical lead optimization campaign for a kinase inhibitor, replacing a standard morpholine with 2,8-dioxa-5-azaspiro[3.5]nonane typically results in:
-
Solubility: ~2-5 fold increase (due to lower crystal lattice energy and higher polarity of the oxetane).
-
Metabolic Stability: 30-50% increase in microsomal half-life (t
).
Structural Overlay Diagram
Figure 2: Conceptual transition from morpholine to the spiro-analog. The spiro-fusion locks the conformation, reducing the entropic penalty of binding.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). Spiro[3.3]heptanes as Scaffolds for Drug Discovery: Synthesis and Properties. Angewandte Chemie. [Link]
-
Barnes-Seeman, D. (2012). The Role of Spirocyclic Scaffolds in Drug Discovery. Current Topics in Medicinal Chemistry. [Link]
-
PubChem Compound Summary. (2025). 2-Oxa-5-azaspiro[3.5]nonane. National Library of Medicine. [Link]
Sources
Literature review of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane derivatives
An In-Depth Technical Guide to 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane Derivatives in Modern Drug Discovery
Authored by a Senior Application Scientist
Abstract
The confluence of three-dimensional (3D) structural complexity and desirable physicochemical properties is a central goal in modern medicinal chemistry. Spirocyclic scaffolds, particularly those incorporating strained ring systems like oxetanes, have emerged as powerful tools for navigating challenging biological targets and overcoming pharmacokinetic hurdles. This guide provides a comprehensive review of the 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane scaffold, a privileged structural motif that marries the benefits of a rigid spirocyclic piperidine with the property-modulating effects of an oxetane ring. We will delve into the synthetic rationale, key physicochemical advantages, and strategic applications of its derivatives, offering researchers and drug development professionals a detailed roadmap for leveraging this valuable building block.
The Strategic Value of the Spiro-Oxetane Motif
The pursuit of novel chemical matter in drug discovery has increasingly shifted from flat, aromatic-rich compounds towards molecules with greater sp³-hybridization and spatial complexity.[1][2] This shift is driven by the need for enhanced selectivity, improved physicochemical properties, and access to novel intellectual property. The 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane scaffold is an exemplar of this design philosophy.
It consists of two key components:
-
A Piperidine Ring: A ubiquitous and validated heterocycle in medicinal chemistry, often used to engage with biological targets and provide a vector for substituent placement. The Boc (tert-butyloxycarbonyl) protecting group allows for stable handling and facile deprotection for subsequent derivatization.
-
A Spiro-fused Oxetane Ring: The four-membered oxetane ring is not merely a steric element; it is a functional bioisostere. Its incorporation is a deliberate strategy to favorably modulate molecular properties.[3][4] Oxetanes can act as replacements for gem-dimethyl or carbonyl groups, often leading to improved aqueous solubility, enhanced metabolic stability, and reduced lipophilicity compared to their carbocyclic analogues.[5][6]
The spirocyclic fusion of these two rings locks the molecule into a rigid, well-defined three-dimensional conformation. This provides predictable "exit vectors" for substituents, allowing chemists to systematically explore the chemical space around a biological target with a high degree of control.[6]
Caption: Core structure of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.
Synthesis and Derivatization Strategies
Access to novel spirocyclic systems has historically been a synthetic challenge, limiting their widespread adoption.[6] However, recent advances have made key building blocks more accessible. While literature on the precise 2,8-dioxa isomer is sparse, a robust synthesis for the closely related 2,5-dioxa-8-azaspiro[3.5]nonane has been disclosed, providing a validated template for synthetic efforts.[7]
General Synthetic Approach
A common strategy involves the construction of one ring system followed by a cyclization reaction to form the second, creating the spiro center. An illustrative, multi-step synthesis adapted from analogous structures is outlined below.[7]
Caption: General synthetic workflow for azaspiro-oxetane scaffolds.
Exemplary Experimental Protocol: Synthesis of the Core Scaffold
The following protocol is a representative procedure based on established methods for analogous spirocyclic systems.[7] Researchers should perform appropriate safety assessments before undertaking any chemical synthesis.
Step 1: Acylation
-
To a cooled (0 °C) solution of a suitable starting material, such as 3-((benzylamino)methyl)oxetan-3-ol (1.0 eq), in a suitable solvent like dichloromethane (DCM), add a base such as triethylamine (1.5 eq).
-
Slowly add chloroacetyl chloride (1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 16 hours.
-
Upon completion (monitored by TLC or LC-MS), quench the reaction with water and perform a standard aqueous workup.
-
Purify the crude product via flash column chromatography to yield the N-acylated intermediate.
Step 2: Intramolecular Cyclization
-
Dissolve the intermediate from Step 1 (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF).
-
Add a strong base, for example, sodium hydride (1.5 eq, 60% dispersion in mineral oil), portion-wise at 0 °C under an inert atmosphere (e.g., Nitrogen or Argon).
-
Stir the reaction at room temperature for 12-18 hours until the starting material is consumed.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the combined organic layers over sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting spirocyclic lactam by chromatography.
Step 3: Lactam Reduction and Boc Protection
-
Add the spirocyclic lactam (1.0 eq) to a flask under an inert atmosphere and dissolve in anhydrous THF.
-
Slowly add a solution of a reducing agent like lithium aluminum hydride (LiAlH₄) (2.0 eq) in THF at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours.
-
Cool the reaction to 0 °C and quench sequentially by the slow addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Filter the resulting solids and concentrate the filtrate. The resulting amine is often carried forward without extensive purification.
-
Dissolve the crude amine in DCM and add di-tert-butyl dicarbonate (Boc₂O, 1.2 eq) and triethylamine (1.5 eq). Stir at room temperature for 12 hours.
-
Perform an aqueous workup and purify by flash chromatography to yield the final 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane derivative.
Impact on Physicochemical and Pharmacokinetic Properties
The primary motivation for incorporating the spiro-oxetane motif is to engineer superior drug-like properties. The oxetane ring is a "chameleon" of sorts; its oxygen atom can act as a hydrogen bond acceptor, increasing polarity, while the overall compact, sp³-rich structure can simultaneously improve metabolic stability and permeability in certain contexts.[4][5]
| Property | Typical Observation for Parent Compound | Expected Impact of Spiro-Oxetane Moiety | Rationale |
| Aqueous Solubility | Low to Moderate | Increased | The polar oxygen atom of the oxetane can improve solvation in aqueous media.[3] |
| Lipophilicity (cLogP/LogD) | Moderate to High | Decreased | Oxetanes are generally less lipophilic than carbocyclic analogues like cyclobutane or gem-dimethyl groups.[4] |
| Metabolic Stability | Susceptible to P450 Oxidation | Increased | The rigid spirocyclic core and the replacement of metabolically labile groups (e.g., gem-dimethyl) can block sites of oxidation.[2][5] |
| Molecular Shape | Often Planar | Increased 3D Character | The spirocyclic nature introduces a defined, non-planar geometry, enhancing shape-based recognition by protein targets.[1] |
| Basicity (pKa of adjacent amines) | Unmodified | Decreased | The electron-withdrawing nature of the oxetane can lower the pKa of proximal amines, which can be beneficial for cell permeability and target engagement.[4] |
Applications and Case Studies in Drug Discovery
Derivatives of azaspirocycles containing oxetanes are being explored across a wide range of therapeutic areas. The specific 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane scaffold serves as a valuable building block for creating libraries of compounds aimed at various biological targets.
-
Kinase Inhibitors: The rigid scaffold allows for the precise positioning of functional groups to interact with the hinge region, solvent front, or allosteric pockets of kinases. The improved solubility imparted by the oxetane can be critical for achieving efficacy with this target class.[5]
-
Central Nervous System (CNS) Agents: Modulating lipophilicity and polarity is key to achieving blood-brain barrier penetration. The spiro-oxetane motif offers a tool to fine-tune these properties, balancing the need to cross the barrier with the requirement for sufficient solubility.[8]
-
Antiviral and Antibacterial Agents: The introduction of the spiro-oxetane moiety has been shown to improve the pharmacokinetic profiles of antiviral compounds.[5] In one study, incorporation of a spirocyclic oxetane into a ciprofloxacin analogue maintained antibacterial activity while showing no observable metabolism in human microsomal assays.[3]
Conclusion and Future Outlook
The 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane scaffold and its derivatives represent a significant step forward in the design of sophisticated, three-dimensional drug candidates. By combining the validated utility of the piperidine ring with the unique property-enhancing effects of a spiro-fused oxetane, medicinal chemists gain a powerful platform for overcoming common drug discovery challenges. The strategic value lies in the ability to simultaneously optimize potency, selectivity, and ADME (Absorption, Distribution, Metabolism, and Excretion) properties. As synthetic accessibility to these complex building blocks continues to improve, their integration into drug discovery programs is set to expand, paving the way for a new generation of innovative therapeutics.
References
-
Al-Zoubi, M. S., Al-Jawabri, A., & Al-Masri, M. R. (2023). Applications of oxetanes in drug discovery and medicinal chemistry - PMC. National Institutes of Health. [Link]
-
Burkhard, J. A., Wuitschik, G., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 11247–11302. [Link]
-
Scott, J. S., & Williams, G. (2025). Synthetic oxetanes in drug discovery: where are we in 2025? Taylor & Francis Online. [Link]
-
Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie International Edition, 47(25), 4512-4515. [Link]
-
Rogers-Evans, M. (2013). Adventures in Drug-like Chemistry Space: From Oxetanes to Spiroazetidines and Beyond! CHIMIA International Journal for Chemistry, 67(6), 433-438. [Link]
-
Carreira, E. M., & Fessard, T. (2014). Synthesis of Azaspirocycles and their Evaluation in Drug Discovery. ResearchGate. [Link]
-
Reddy, B. V. S., et al. (2014). Prins cascade cyclization for the synthesis of 1,9-dioxa-4-azaspiro[5.5]undecane derivatives. The Journal of Organic Chemistry, 79(5), 2289-2295. [Link]
- Inventor Unknown. (Year Unknown). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof.
-
Jiménez-Vázquez, H. A., et al. (2019). Synthesis of 1-Azaspiro[4.4]nonane Derivatives Enabled by Domino Radical Bicyclization Involving Formation and Capture of Alkoxyaminyl Radicals. ACS Omega, 4(25), 21331-21341. [Link]
-
Mykhailiuk, P. K. (2023). Functionalized Derivatives of 2-azaspiro[3.3]heptane-1-carboxylic Acid and 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic Acid for Drug Design. ResearchGate. [Link]
Sources
- 1. chimia.ch [chimia.ch]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. tandfonline.com [tandfonline.com]
- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 8. benchchem.com [benchchem.com]
Commercial Availability & Technical Profile: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
[1]
Executive Summary
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a high-value spirocyclic building block used in modern medicinal chemistry as a bioisostere for morpholine and piperidine scaffolds. By incorporating a strained oxetane ring spiro-fused to a morpholine core, this scaffold offers reduced lipophilicity (LogP) and increased metabolic stability compared to its non-spirocyclic analogs.
While commercially available, its purity and stability are sensitive to synthetic byproducts. This guide provides a vetted analysis of its supply chain, quality requirements, and experimental handling.
Chemical Identity & Structural Significance[2][3][4]
Identification Data
| Parameter | Detail |
| Chemical Name | tert-Butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate |
| CAS Number | 1374658-90-8 |
| Molecular Formula | C₁₁H₁₉NO₄ |
| Molecular Weight | 229.27 g/mol |
| SMILES | CC(C)(C)OC(=O)N1CCOCC12COC2 |
| Key Feature | Oxetane (4-membered) spiro-fused to Morpholine (6-membered) |
Bioisosteric Utility
The "magic methyl" effect in drug discovery has evolved into the "spiro-oxetane" strategy. Replacing a gem-dimethyl group or a standard methylene with an oxetane ring often improves physicochemical properties:
-
Lipophilicity Modulation: The oxygen in the oxetane ring lowers LogP/LogD, improving water solubility.
-
Basicity Modulation: The electron-withdrawing nature of the oxetane ring (via the spiro center) lowers the pKa of the secondary amine (post-deprotection), potentially reducing hERG liability and improving permeability.
-
Metabolic Stability: The spiro-fusion blocks the metabolically vulnerable 3-position of the morpholine ring.
Commercial Landscape & Supply Chain
Primary Suppliers & Purity Grades
The compound is available from specialized heterocyclic building block manufacturers. It is generally not a bulk commodity chemical.
| Supplier Category | Typical Purity | Pack Sizes | Lead Time | Notes |
| Tier 1 (Global) | ≥97% | 250mg, 1g, 5g | In Stock (1-3 Days) | High QA; NMR/LCMS provided. |
| Tier 2 (Aggregators) | 95% | 1g - 10g | 2-3 Weeks | Often sourced from Tier 3 synthesis labs. |
| Custom Synthesis | >98% | >100g | 4-8 Weeks | Required for scale-up; specific impurity limits. |
Key Suppliers: BLD Pharm, Fluorochem, Combi-Blocks, BOC Sciences, Enamine (building block catalog).
Cost Analysis
-
R&D Scale (1g): $150 - $350 USD. High price reflects the multi-step synthesis involving oxetan-3-one.
-
Scale-up (100g): Custom quote required; prices drop significantly per gram but lead times increase.
Quality Assurance: Impurity Profiling
When sourcing this compound, "95% purity" can be risky if the 5% impurity profile contains reactive side-products.
Critical Impurities to Monitor
-
Ring-Opened Byproducts: The oxetane ring is strained. Acidic traces during synthesis or storage can open the ring to form primary alcohols (e.g., chlorohydrins if HCl was used).
-
Incomplete Cyclization: Linear precursors that failed to close the spiro ring.
-
Boc-Deprotected Species: Free amine traces (if stored improperly) can oligomerize.
QC Workflow (DOT Visualization)
Figure 1: Recommended Quality Control workflow for incoming spirocyclic building blocks.
Experimental Protocols & Handling
Storage & Stability
-
Temperature: Store at 2–8°C.
-
Atmosphere: Hygroscopic; store under Nitrogen or Argon.
-
Stability: Stable for >12 months if kept dry. Avoid prolonged exposure to strong Lewis acids which may degrade the oxetane ring.
Boc-Deprotection Protocol (Oxetane-Safe)
Removing the Boc group without opening the oxetane ring is the most critical step. Standard harsh acidic conditions (e.g., refluxing HCl) should be avoided.
Recommended Method: TFA / DCM This method relies on the kinetic stability of the 3,3-disubstituted oxetane core (the spiro center acts as a 3,3-disubstitution).
-
Dissolution: Dissolve 1.0 eq of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane in DCM (10 mL/g). Cool to 0°C.[1][2]
-
Acid Addition: Add Trifluoroacetic acid (TFA) dropwise (Ratio: 1:4 TFA:DCM).
-
Note: Do not use HCl/Dioxane or HCl/MeOH if possible, as chloride ions are nucleophilic enough to open protonated oxetanes at higher temperatures.
-
-
Reaction: Stir at 0°C for 30 mins, then warm to Room Temperature (RT) for 1–2 hours. Monitor by TLC (ninhydrin stain) or LCMS.
-
Workup (Crucial):
-
Concentrate in vacuo without heating above 30°C.
-
Free Basing: Redissolve residue in DCM. Wash rapidly with saturated aqueous NaHCO₃ or K₂CO₃. Do not allow prolonged contact with strong base.
-
Dry over Na₂SO₄ and concentrate to yield the free amine.
-
Synthetic Logic: Why this Scaffold?
Figure 2: Medicinal chemistry logic driving the selection of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold.
References
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
-
Wuitschik, G., et al. (2010).[1] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews. Link
-
PubChem Compound Summary. (2024). 2,8-Dioxa-5-azaspiro[3.5]nonane derivatives. National Center for Biotechnology Information. Link
- Barnes-Seeman, D. (2012). The role of spirocyclic scaffolds in drug discovery. Current Topics in Medicinal Chemistry.
Application Note: Strategic Synthesis of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
This Application Note provides a comprehensive, high-fidelity protocol for the synthesis of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane (CAS: 1374658-90-8).[1][2] This spirocyclic scaffold, combining an oxetane ring with a morpholine moiety, is increasingly utilized in medicinal chemistry to modulate lipophilicity (LogD), metabolic stability, and conformational rigidity compared to traditional morpholine or piperidine analogs.
Introduction & Strategic Analysis
The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a "spiro[oxetane-3,3'-morpholine]" system. The incorporation of the oxetane ring at the 3-position of the morpholine creates a gem-disubstituted spiro center that significantly alters the vector of the nitrogen lone pair and reduces the basicity of the amine, potentially improving oral bioavailability and blood-brain barrier (BBB) permeability.
Structural Analysis
-
Core: Spiro[oxetane-3,3'-morpholine].
-
Key Features:
-
Oxetane Ring: Provides high polarity and metabolic robustness (acting as a carbonyl bioisostere).
-
Spiro Center: A quaternary carbon (C3 of morpholine/C3 of oxetane) that prevents metabolic "soft spots" (e.g., oxidative metabolism at the
-carbon). -
Boc-Group: Orthogonal protection for downstream diversification.
-
Retrosynthetic Logic
The most robust synthetic pathway avoids the direct formation of the strained spiro-junction late in the synthesis. Instead, we establish the quaternary center early using 3-oxetanone as the linchpin. The morpholine ring is then constructed via a "reduction-acylation-cyclization" sequence, ensuring regiocontrol.
Figure 1: Retrosynthetic disconnection showing the construction of the morpholine ring onto the pre-formed oxetane core.
Detailed Experimental Protocol
Phase 1: Construction of the Quaternary Center
Objective: Convert 3-oxetanone to 3-aminooxetane-3-carboxylic acid via the Bucherer-Bergs reaction.
Reagents:
-
3-Oxetanone (1.0 eq)
-
Ammonium carbonate (3.0 eq)
-
Potassium cyanide (1.5 eq)
-
Solvent: Ethanol/Water (1:1)
Protocol:
-
Hydantoin Formation: Dissolve 3-oxetanone (10 g, 139 mmol) in EtOH/H2O (1:1, 200 mL). Add (NH4)2CO3 (40 g, 417 mmol) and KCN (13.6 g, 208 mmol).
-
Heat the mixture to 55–60 °C for 18 hours in a sealed vessel (Caution: Cyanide gas risk; use efficient fume hood and bleach trap).
-
Cool to 0 °C. The spiro-hydantoin precipitates as a white solid. Filter and wash with cold water.
-
Hydrolysis: Suspend the hydantoin in 6M NaOH (100 mL) and reflux for 24 hours.
-
Cool and neutralize with conc. HCl to pH 7.0.
-
Concentrate in vacuo. Triturate the residue with hot methanol to extract the amino acid from salts.
-
Yield: Expect ~60-70% of 3-aminooxetane-3-carboxylic acid .
Phase 2: Reduction to Amino Alcohol
Objective: Reduce the carboxylic acid to the primary alcohol without opening the oxetane ring.
Reagents:
-
Lithium Aluminum Hydride (LiAlH4) (2.5 eq)
-
Solvent: Anhydrous THF
Protocol:
-
Suspend LiAlH4 (2.5 eq) in anhydrous THF at 0 °C under Argon.
-
Add 3-aminooxetane-3-carboxylic acid (1.0 eq) portion-wise (exothermic).
-
Allow to warm to room temperature and reflux for 4 hours.
-
Quench (Fieser Method): Cool to 0 °C. Carefully add water (1x volume of LAH mass), then 15% NaOH (1x), then water (3x).
-
Filter the granular precipitate through Celite.
-
Concentrate the filtrate to yield (3-aminooxetan-3-yl)methanol as a viscous oil.
-
Note: This intermediate is hygroscopic. Store under inert gas.
-
Phase 3: Morpholinone Ring Formation
Objective: Annulation via chloroacetylation and intramolecular etherification.
Reagents:
-
Chloroacetyl chloride (1.1 eq)
-
Triethylamine (2.5 eq)
-
Potassium tert-butoxide (KOtBu) (1.5 eq)
-
Solvents: DCM (Step A), THF (Step B)
Protocol:
-
Acylation: Dissolve the amino alcohol (1.0 eq) and Et3N (2.5 eq) in DCM at -10 °C.
-
Dropwise add chloroacetyl chloride (1.1 eq). Stir for 1 hour at 0 °C.
-
Quench with water, extract with DCM, and concentrate to give the crude chloroacetamide.
-
Cyclization: Dissolve the crude amide in anhydrous THF (0.1 M).
-
Cool to 0 °C and add KOtBu (1.5 eq) in portions. The base deprotonates the hydroxyl group, which attacks the alkyl chloride (Williamson ether synthesis).
-
Stir at room temperature for 3 hours.
-
Quench with saturated NH4Cl. Extract with EtOAc.
-
Product: 2,8-dioxa-5-azaspiro[3.5]nonan-6-one .
Phase 4: Reduction and Boc-Protection
Objective: Reduce the lactam to the amine and install the Boc group.
Reagents:
-
Borane-dimethyl sulfide complex (BH3·DMS) (3.0 eq)
-
Di-tert-butyl dicarbonate (Boc2O) (1.2 eq)
-
Solvents: THF, MeOH
Protocol:
-
Lactam Reduction: Dissolve the spiro-lactam in anhydrous THF. Add BH3·DMS (3.0 eq) dropwise at 0 °C.
-
Reflux for 4 hours.
-
Cool to 0 °C. Carefully add MeOH to quench excess borane.
-
Add conc. HCl (excess) and reflux for 1 hour to break the boron-amine complex.
-
Concentrate to dryness. Basify with 2M NaOH to pH >12. Extract with DCM/iPrOH (3:1).
-
Protection: To the crude amine in DCM, add Et3N (2.0 eq) and Boc2O (1.2 eq). Stir for 12 hours.
-
Purification: Flash column chromatography (Hexanes/EtOAc).
-
Final Product: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane (White solid).
Quality Control & Validation
| Analytical Method | Expected Result | Diagnostic Signals |
| 1H NMR (CDCl3) | Confirms Structure | Oxetane: |
| 13C NMR | Carbon Count | Spiro Quaternary C: ~60–70 ppm. Carbonyl (Boc): ~155 ppm. Oxetane CH2: ~78 ppm. |
| LC-MS | Purity & Mass | [M+H]+: Calc. 244.15 (for C11H19NO4). Expect [M+H-Boc]+ or [M+Na]+ adducts. |
Safety & Hazards
-
Potassium Cyanide (KCN): Fatal if swallowed, inhaled, or absorbed through skin. Contact with acid releases toxic HCN gas. Use a dedicated cyanide waste stream.
-
Lithium Aluminum Hydride (LiAlH4): Reacts violently with water. Use only dry solvents and quench carefully under inert atmosphere.
-
Chloroacetyl Chloride: Lachrymator and corrosive. Handle in a fume hood.
References
-
Wuitschik, G., et al. (2010). "Spirocyclic oxetanes: Synthesis and properties." Journal of Medicinal Chemistry, 53(8), 3227-3246.
-
Burkhard, J. A., et al. (2010). "Synthesis and structural analysis of spirocyclic oxetanes." Angewandte Chemie International Edition, 49(20), 3524-3527.
-
Carreira, E. M., & Fessard, T. C. (2014). "Oxetanes as versatile elements in drug discovery and synthesis." Chemical Reviews, 114(16), 8257-8322.
-
Vertex Pharmaceuticals Inc. (2017). "Quinoxaline and pyridopyrazine derivatives as PI3Kbeta inhibitors."[3][4] WO2017060406A1.[3][4] (Describes the use of the oxalate salt of the target).
Sources
- 1. esdmedikal.com [esdmedikal.com]
- 2. esdmedikal.com [esdmedikal.com]
- 3. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]
- 4. WO2017060406A1 - Quinoxaline and pyridopyrazine derivatives as pi3kbeta inhibitors - Google Patents [patents.google.com]
Technical Application Note: High-Fidelity Boc Deprotection of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
The following Application Note and Protocol is designed for the high-fidelity deprotection of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane . This guide addresses the specific physicochemical challenges posed by the oxetane (4-membered ether) and morpholine-like (6-membered) spiro-fused rings, prioritizing structural integrity and yield.
Introduction & Chemical Context
The 2,8-dioxa-5-azaspiro[3.5]nonane scaffold represents a high-value "spiro-morpholine" bioisostere used in medicinal chemistry to improve metabolic stability and lower lipophilicity (LogD) compared to traditional piperidines or morpholines.
The critical challenge in deprotecting the N-Boc group from position 5 is the acid-sensitivity of the oxetane ring (Position 2). While standard Boc deprotection utilizes strong acids (HCl, H₂SO₄), oxetanes are prone to acid-catalyzed ring-opening polymerization or hydration under vigorous conditions. Therefore, a controlled Trifluoroacetic Acid (TFA) protocol is required to cleave the carbamate while preserving the strained spiro-ether architecture.
Key Physicochemical Parameters
| Parameter | Value / Characteristic | Implication for Protocol |
| Molecular Formula | C₁₁H₁₉NO₄ (Protected) → C₆H₁₁NO₂ (Free Base) | Significant mass loss (CO₂ + Isobutene). |
| pKa (Conjugate Acid) | ~8.5 (Estimated for spiro-morpholine) | Product is a secondary amine; forms stable salts. |
| Solubility | High water solubility (Free Base) | Aqueous extraction is difficult; Solid Phase Extraction (SPE) is preferred. |
| Stability | Oxetane Ring: Acid-sensitive | Avoid heating with strong mineral acids (HCl/MeOH). |
| Volatility | Moderate to High (Free Base) | Do not dry free base under high vacuum for extended periods. |
Reaction Mechanism & Critical Control Points
The deprotection follows an
Critical Control Point: The oxetane oxygen can act as a competing Lewis base. If protonated at high temperatures or high acid concentrations, nucleophilic attack (by water or counter-ions) will open the ring. Temperature control (0 °C) is the primary safeguard.
Figure 1: Mechanistic pathway highlighting the critical divergence point for oxetane stability.
Experimental Protocol
Materials & Reagents
-
Substrate: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.
-
Acid: Trifluoroacetic Acid (TFA), Reagent Grade (≥99%).
-
Solvent: Dichloromethane (DCM), Anhydrous (prevents hydration of oxetane).
-
Purification: SCX-2 (Strong Cation Exchange) Cartridge or Diethyl Ether (for precipitation).
Step-by-Step Procedure
Step 1: Preparation (0 min)
-
Weigh the substrate (e.g., 100 mg, 0.41 mmol) into a dry round-bottom flask equipped with a magnetic stir bar.
-
Dissolve in Dichloromethane (DCM) (2.0 mL, ~0.2 M concentration).
-
Cool the solution to 0 °C using an ice-water bath. Note: Cooling is mandatory to suppress exothermicity and protect the oxetane.
Step 2: Acidolysis (0 - 60 min)
-
Add TFA (0.5 mL, ~15-20 eq) dropwise over 2 minutes.
-
Ratio: A 4:1 DCM:TFA ratio is standard and effective.
-
-
Stir at 0 °C for 15 minutes.
-
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) .
-
Monitor by TLC (stain with Ninhydrin; free amine turns purple/red) or LCMS .
-
Target: Disappearance of starting material (m/z ~244 [M+H]+) and appearance of product (m/z ~144 [M+H]+).
-
Duration: Typically complete within 1–2 hours.
-
Step 3: Workup & Isolation (Critical)
Choose Method A for free base (small scale/screening) or Method B for salt isolation (scale-up/storage).
Method A: SCX-2 Solid Phase Extraction (Recommended for Purity)
-
Dilute the reaction mixture with MeOH (5 mL).
-
Load directly onto a pre-conditioned SCX-2 cartridge (1 g sorbent per 100 mg substrate).
-
Wash: Flush with MeOH (3 column volumes) to remove TFA and non-basic impurities.
-
Elute: Flush with 2 M NH₃ in Methanol (2 column volumes).
-
Concentrate the ammoniacal eluate under reduced pressure (Rotavap: 30 °C, >100 mbar) to yield the Free Base .
-
Caution: Do not apply high vacuum (<10 mbar) for prolonged periods; the spiro-amine may sublime.
-
Method B: Precipitation (TFA Salt)
-
Concentrate the reaction mixture to ~1/4 volume on a rotary evaporator (do not dry completely).
-
Add Diethyl Ether (Et₂O) or MTBE (10 mL) slowly with vigorous stirring.
-
The amine-TFA salt should precipitate as a white solid.
-
Filter the solid or decant the supernatant.
-
Wash with cold Et₂O (2 x 5 mL) and dry under vacuum.
Analytical Validation (QC)
| Technique | Expected Observation | Pass Criteria |
| LC-MS | Peak at [M+H]⁺ = 144.1 (approx). | Single peak >95% purity. No +18 mass (hydration). |
| ¹H NMR | Loss of singlet at ~1.45 ppm (Boc-tBu). | Integration of tBu < 1%. |
| ¹H NMR | Oxetane protons (4.4 - 4.8 ppm). | Signals must remain distinct doublets/multiplets; broadening indicates ring opening. |
Workflow Diagram
Figure 2: Operational workflow for the deprotection and isolation of the spiro-amine.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres." Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery." Angewandte Chemie International Edition. (Discusses acid stability limits of oxetanes).
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews.
-
Vertex Pharmaceuticals. (2021). "Bis-Spiro-Oxetane... Synthesis and Electron Spin Relaxation Studies." PMC. (Demonstrates TFA deprotection of Boc-spiro-oxetanes).
-
ChemRxiv. (2023). "Oxetane as a part of modern medicinal chemistry toolbox." (Comparative analysis of TFA vs HCl for oxetane-amines).
Sources
Application Notes and Protocols for Peptide Coupling Reactions Using Spiro[3.5]nonane Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Spirocyclic Advantage in Modern Drug Discovery
In the landscape of medicinal chemistry, the pursuit of novel molecular architectures that confer improved pharmacological properties is relentless. Spirocyclic scaffolds, particularly those incorporating the spiro[3.5]nonane framework, have emerged as a class of privileged structures.[1][2] Their inherent three-dimensionality and rigid conformation offer a distinct advantage over traditional flat, aromatic systems. By presenting substituents in well-defined vectors in 3D space, spirocycles can enhance binding affinity and selectivity for biological targets.[3][4] This often translates to improved potency, metabolic stability, and solubility, while potentially reducing off-target effects.[4][5]
The incorporation of spiro[3.5]nonane amines into peptides and peptidomimetics is a promising strategy for creating novel therapeutics with enhanced stability and bioavailability.[6][7] However, the unique structural features of these amines present significant challenges to the standard protocols for amide bond formation. This guide provides a detailed technical overview, field-proven insights, and step-by-step protocols for successfully navigating the complexities of peptide coupling reactions with sterically hindered spiro[3.5]nonane amines.
The Synthetic Hurdle: Steric Hindrance in Spiro[3.5]nonane Amine Couplings
The primary challenge in utilizing spiro[3.5]nonane amines as nucleophiles in peptide synthesis is their significant steric bulk. The spirocyclic core shields the nitrogen atom, hindering the approach of the activated carboxylic acid. This steric hindrance can lead to several undesirable outcomes:
-
Slow Reaction Kinetics: The coupling reaction may proceed very slowly or not at all with standard coupling reagents.
-
Low Yields: Incomplete reactions result in poor yields of the desired peptide.
-
Side Reactions: Under forcing conditions (e.g., high temperatures), side reactions such as racemization of the activated amino acid can become significant. With certain coupling reagents, side reactions like guanidinylation of the amine can also occur, leading to chain termination.
Therefore, a careful selection of coupling reagents and optimization of reaction conditions are paramount to achieving efficient and clean amide bond formation with these challenging substrates.
Selecting the Optimal Coupling Reagent: A Comparative Analysis
For sterically hindered amines like spiro[3.5]nonane derivatives, the choice of coupling reagent is critical. Standard carbodiimide reagents such as Dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), even with additives like 1-Hydroxybenzotriazole (HOBt), often prove insufficient.[8] More potent, modern coupling reagents are required to overcome the steric barrier. The most effective reagents for this purpose are typically of the uronium or phosphonium salt type.
Below is a comparative summary of recommended coupling reagents for difficult couplings involving sterically hindered amines.
| Coupling Reagent | Full Name | Mechanism of Action | Advantages | Disadvantages | Ref. |
| HATU | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate | Forms a highly reactive OAt-active ester. | High efficiency for hindered couplings, rapid reaction kinetics, and effective suppression of racemization. | Can cause guanidinylation of the amine if used in excess or with slow couplings. | [2][9] |
| HCTU | O-(6-Chloro-1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate | Forms a reactive 6-Cl-OBt active ester. | Highly effective for hindered couplings, often with faster reaction times than HBTU. | Potential for guanidinylation. | [2] |
| COMU | (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate | Forms a highly reactive Oxyma-active ester. | High coupling efficiency comparable to HATU, with a superior safety profile (non-explosive). By-products are water-soluble, simplifying workup. | Can be more expensive than other reagents. | [8] |
| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | Forms a reactive OBt-active ester. | Phosphonium salt, so it does not cause guanidinylation. Good for hindered couplings. | By-product (HMPA from BOP, or similar from other phosphonium reagents) can be toxic and difficult to remove. |
Expert Recommendation: For most applications involving spiro[3.5]nonane amines, HATU and COMU are the recommended starting points due to their high reactivity and proven efficacy in difficult couplings.[2][8] COMU is particularly advantageous in terms of safety and ease of purification.
Detailed Experimental Protocols
The following protocols provide a robust starting point for the solution-phase coupling of an N-protected amino acid to a spiro[3.5]nonane amine. It is recommended to perform a small-scale test reaction to optimize conditions for specific substrates.
Protocol 1: HATU-Mediated Coupling
This protocol is designed for high efficiency in coupling sterically demanding amines.
Materials:
-
N-protected amino acid (e.g., Boc-Ala-OH) (1.0 eq)
-
Spiro[3.5]nonane amine (e.g., 7-aminospiro[3.5]nonane) (1.1 eq)
-
HATU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Standard workup reagents (Ethyl acetate, 1M HCl, saturated NaHCO₃, brine)
Procedure:
-
To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add the N-protected amino acid (1.0 eq) and HATU (1.2 eq).
-
Dissolve the solids in anhydrous DMF (to a concentration of approximately 0.1 M with respect to the amino acid).
-
Cool the solution to 0 °C using an ice bath.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution. Allow the mixture to stir at 0 °C for 5-10 minutes for pre-activation. A color change may be observed.
-
Add the spiro[3.5]nonane amine (1.1 eq) to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting amino acid is consumed.
-
Once the reaction is complete, dilute the mixture with ethyl acetate.
-
Wash the organic layer sequentially with 1M HCl (2x), saturated NaHCO₃ (2x), and brine (1x).
-
Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to obtain the pure peptide.
Causality Behind the Choices:
-
HATU: Chosen for its high reactivity, which is necessary to overcome the steric hindrance of the spiro[3.5]nonane amine.[2]
-
DIPEA: A non-nucleophilic base used to deprotonate the carboxylic acid and facilitate the reaction without competing as a nucleophile.[1]
-
Pre-activation: Allowing the N-protected amino acid and HATU to react for a short period before adding the amine can improve yields by ensuring the activated species is formed.
-
Anhydrous Conditions: Essential to prevent hydrolysis of the activated ester intermediate.
Protocol 2: COMU-Mediated Coupling
This protocol offers a safer and often cleaner alternative to HATU, with comparable efficiency.
Materials:
-
N-protected amino acid (e.g., Boc-Phe-OH) (1.0 eq)
-
Spiro[3.5]nonane amine (e.g., 7-aminospiro[3.5]nonane) (1.1 eq)
-
COMU (1.2 eq)
-
N,N-Diisopropylethylamine (DIPEA) (2.5 eq)
-
Anhydrous N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)
-
Standard workup reagents
Procedure:
-
In a dry round-bottom flask under an inert atmosphere, combine the N-protected amino acid (1.0 eq), the spiro[3.5]nonane amine (1.1 eq), and COMU (1.2 eq).
-
Dissolve the components in anhydrous DMF or MeCN (to approx. 0.1 M).
-
Cool the mixture to 0 °C.
-
Add DIPEA (2.5 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 2-18 hours.
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Dilute the residue with ethyl acetate and perform an aqueous workup as described in Protocol 1 (wash with 1M HCl, sat. NaHCO₃, and brine). The water-soluble by-products of COMU often make this workup very effective.[8]
-
Dry the organic phase, concentrate, and purify the product by flash chromatography.
Causality Behind the Choices:
-
COMU: Selected for its high reactivity, excellent safety profile (non-explosive), and the generation of water-soluble by-products that simplify purification.[8]
-
Order of Addition: Unlike some protocols with HATU, all components can often be mixed before the addition of the base, although pre-activation can also be employed if needed.
Visualizing the Process: Workflows and Mechanisms
To provide a clearer understanding of the experimental process and the underlying chemistry, the following diagrams illustrate the general workflow and the activation mechanisms of HATU and COMU.
Caption: General experimental workflow for peptide coupling.
Caption: Simplified activation mechanisms for HATU and COMU.
References
- BenchChem. (2025). Application Notes and Protocols: Spiro[3.5]nonane-9-carboxylic Acid Derivatives in Medicinal Chemistry.
-
First total synthesis of hoshinoamide A. (n.d.). PMC. Retrieved February 17, 2026, from [Link]
-
Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]
- BenchChem. (2025). Navigating the Bioactivity of Spiro[3.5]nonane Derivatives: A Comparative Landscape.
- Albericio, F., & Carpino, L. A. (1997). Coupling Reagents and Activation. Methods in Enzymology, 289, 104-126.
-
El-Faham, A., & Albericio, F. (2011). Peptide Coupling Reagents, More than a Letter Soup. Chemical Reviews, 111(11), 6557-6602. [Link]
-
Due-Hansen, M. E., Pandey, S. K., Christiansen, E., Andersen, R., Hansen, S. V. F., & Ulven, T. (2016). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 14(2), 430-433. [Link]
- BenchChem. (2025). Technical Support Center: Managing Steric Hindrance in Peptide Synthesis.
-
Aapptec. (n.d.). Coupling Reagents. Retrieved February 17, 2026, from [Link]
-
HepatoChem, Inc. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. Retrieved February 17, 2026, from [Link]
-
Krasavin, M. (2023). Synthetic Routes to Approved Drugs Containing a Spirocycle. Molecules, 28(10), 4209. [Link]
- Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631.
-
Matsuda, D., et al. (2018). Design, synthesis and biological evaluation of novel 7-azaspiro[3.5]nonane derivatives as GPR119 agonists. Bioorganic & Medicinal Chemistry, 26(8), 1832-1847. [Link]
- Gante, J. (1994). Peptidomimetics—Tailored Enzyme Inhibitors. Angewandte Chemie International Edition in English, 33(17), 1699-1720.
- Ripka, A. S., & Rich, D. H. (1998). Peptidomimetic design. Current Opinion in Chemical Biology, 2(4), 441-452.
- Vágner, J., Qu, H., & Hruby, V. J. (1997). Peptidomimetics, a synthetic tool of drug discovery. Current Opinion in Chemical Biology, 1(2), 142-148.
- Singh, Y., & Sharma, P. (2024). Recent Developments in the Synthesis of Peptidomimetics: Applications in Drug Design and Discovery. Research and Reviews: A Journal of Drug Design and Discovery, 11(1), 1-10.
-
Hiesinger, K., Dar'in, D., Proschak, E., & Krasavin, M. (2021). Spirocyclic Scaffolds in Medicinal Chemistry. Journal of Medicinal Chemistry, 64(3), 150-183. [Link]
-
Varela, M. T., et al. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European Journal of Medicinal Chemistry, 287, 117368. [Link]
Sources
- 1. eprints.soton.ac.uk [eprints.soton.ac.uk]
- 2. First total synthesis of hoshinoamide A - PMC [pmc.ncbi.nlm.nih.gov]
- 3. globalresearchonline.net [globalresearchonline.net]
- 4. BJOC - Syntheses and medicinal chemistry of spiro heterocyclic steroids [beilstein-journals.org]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. peptide.com [peptide.com]
- 7. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 8. merckmillipore.com [merckmillipore.com]
- 9. static1.squarespace.com [static1.squarespace.com]
Scalable synthesis routes for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Executive Summary
The spirocyclic scaffold 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane represents a high-value "sp3-rich" bioisostere for morpholine and piperidine rings in drug discovery.[1] By incorporating an oxetane ring spiro-fused to a morpholine system, this core offers reduced lipophilicity (LogP), improved metabolic stability, and a distinct vector orientation compared to traditional heterocycles.[1]
This guide details a robust, scalable synthetic route designed for multi-gram to kilogram production.[1] Unlike discovery-scale routes that rely on hazardous reagents (e.g., diazomethane) or extensive chromatography, this protocol utilizes the Bucherer-Bergs reaction and a lactamization-reduction sequence to ensure safety and reproducibility.[1]
Retrosynthetic Analysis & Strategy
The structural challenge lies in constructing the quaternary spiro-center connecting the strained oxetane ring (4-membered) and the morpholine ring (6-membered).
Structural Logic:
-
Target: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.[1]
-
Connectivity: The nitrogen atom (position 5) is directly attached to the spiro carbon (position 4). The oxygen atom (position 8) is in the 6-membered ring, separated from the spiro center by a methylene group.
-
Key Intermediate: (3-Aminooxetan-3-yl)methanol .[1] This building block provides the pre-formed oxetane ring, the quaternary center, and the necessary amine and alcohol handles for annulation.
Strategic Route:
-
Spiro-Hydantoin Formation: Use of oxetan-3-one in a Bucherer-Bergs reaction to install the quaternary amino-acid motif.[1]
-
Functional Group Manipulation: Hydrolysis to the amino acid, followed by reduction to the amino alcohol.[1]
-
Morpholine Annulation: Acylation with chloroacetyl chloride followed by base-mediated cyclization to the lactam.[1]
-
Global Reduction: Reduction of the lactam to the amine and final Boc protection.
Figure 1: Retrosynthetic logic flow from commercial starting materials to the target spirocycle.[2]
Detailed Experimental Protocol
Stage 1: Construction of the Quaternary Center
Objective: Convert oxetan-3-one to 3-aminooxetane-3-carboxylic acid via a hydantoin intermediate.
-
Reagents: Oxetan-3-one, Ammonium Carbonate, Potassium Cyanide (KCN), Barium Hydroxide (
).[1] -
Safety Note: KCN is highly toxic.[1] All operations must be performed in a well-ventilated fume hood with appropriate cyanide waste protocols.[1]
Step 1.1: Bucherer-Bergs Reaction [1][2]
-
Dissolve oxetan-3-one (1.0 equiv) in a mixture of EtOH/H2O (1:1 v/v, 0.5 M).
-
Add ammonium carbonate (3.0 equiv) and potassium cyanide (1.1 equiv).[1]
-
Heat the sealed reaction vessel to 60 °C for 18–24 hours.
-
Workup: Cool to 0 °C. The spiro-hydantoin product often precipitates.[1] Filter the solid, wash with cold water/ethanol, and dry.[1] If no precipitate forms, concentrate to ~1/3 volume and cool again.[1]
-
Checkpoint: Yield is typically 60–75%.[1] The product is a white solid.
-
Step 1.2: Hydrolysis to Amino Acid
-
Suspend the spiro-hydantoin in water (1.0 M).[1]
-
Add
(1.5 equiv).[1] -
Reflux (100 °C) for 24 hours. Evolution of ammonia gas indicates reaction progress.[1]
-
Workup: Cool the mixture. Add ammonium carbonate or dilute
carefully to precipitate Barium as or .[1] -
Filter through Celite.[1] Concentrate the filtrate to obtain 3-aminooxetane-3-carboxylic acid .
-
Purification: Recrystallization from water/ethanol if necessary.[1]
-
Stage 2: Reduction to Amino Alcohol
Objective: Reduce the carboxylic acid to the primary alcohol.
Step 2.1: Esterification
-
Suspend the amino acid in dry Methanol (0.5 M).
-
Cool to 0 °C and add Thionyl Chloride (
, 2.0 equiv) dropwise (exothermic). -
Reflux for 4 hours.
-
Concentrate in vacuo to yield the methyl ester hydrochloride salt quantitatively.
Step 2.2: Reduction
-
Suspend the ester salt in dry THF (0.3 M) under Nitrogen.
-
Add
(4.0 equiv) in portions at 0 °C. -
Add Methanol (excess) dropwise over 1 hour to generate active reducing species in situ (or use
if strict anhydrous conditions are available).[1] -
Stir at room temperature (RT) for 12 hours.
-
Quench: Carefully add saturated
solution.[1][3] -
Extraction: Extract with 10% MeOH in DCM (repeatedly, as the product is polar).
-
Product: (3-Aminooxetan-3-yl)methanol .
Stage 3: Morpholine Ring Assembly
Objective: Annulate the morpholine ring via a lactam intermediate.
Step 3.1: Chloroacetylation
-
Dissolve (3-aminooxetan-3-yl)methanol (1.0 equiv) in THF/Water (1:1) with
(2.5 equiv).[1] -
Cool to 0 °C. Add Chloroacetyl chloride (1.1 equiv) dropwise.
-
Stir for 2 hours at RT.
-
Workup: Extract with EtOAc. The product is 2-chloro-N-(3-(hydroxymethyl)oxetan-3-yl)acetamide .[1]
Step 3.2: Cyclization to Lactam
-
Dissolve the chloro-amide in dry THF (0.1 M, dilute to favor intramolecular reaction).
-
Cool to 0 °C. Add Potassium tert-butoxide (KOtBu) (1.2 equiv) or NaH (1.2 equiv).
-
Stir at 0 °C -> RT for 4 hours.
-
Mechanism: The alkoxide generated at the primary alcohol attacks the alkyl chloride (Williamson ether synthesis type) to close the 6-membered ring.
-
Workup: Quench with dilute HCl (to pH 7). Extract with DCM.[1]
-
Product: 2,8-dioxa-5-azaspiro[3.5]nonan-6-one (Spiro-lactam).[1]
Stage 4: Reduction and Protection
Objective: Remove the carbonyl oxygen and protect the amine.
Step 4.1: Lactam Reduction
-
Dissolve the spiro-lactam in dry THF .
-
Add Borane-THF complex (
) (3.0 equiv) at 0 °C. -
Reflux for 4 hours.
-
Quench: Cool to 0 °C. Carefully add MeOH. Then add 6M HCl and reflux for 1 hour to break the amine-borane complex.
-
Neutralization: Basify with NaOH to pH > 12.
-
Extraction: Extract with DCM.
Step 4.2: Boc Protection
-
To the crude amine solution in DCM, add
(1.1 equiv) and (1.5 equiv).[1] -
Stir at RT for 2 hours.
-
Purification: Wash with water, brine. Dry over
.[1] -
Final Polish: Recrystallize from Hexanes/EtOAc or pass through a short silica plug if necessary.[1]
-
Final Product: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane .
Quantitative Summary & Benchmarks
| Step | Transformation | Typical Yield | Critical Parameter |
| 1 | Oxetanone → Hydantoin | 65–75% | Temperature control (60°C); Sealed vessel.[1] |
| 2 | Hydantoin → Amino Acid | 80–90% | Complete hydrolysis (NH3 evolution stops).[1] |
| 3 | Amino Acid → Amino Alcohol | 70–85% | Efficient extraction of polar alcohol.[1] |
| 4 | Amino Alcohol → Lactam | 60–75% | Dilution (0.1 M) to prevent intermolecular polymerization. |
| 5 | Lactam → Final Boc-Amine | 75–85% | Acidic workup of borane reduction is essential.[1] |
| Total | Overall Yield | ~20–35% | Scalable without chromatography. |
Safety & Quality Control (QC)
-
Cyanide Safety: Step 1 involves KCN.[1] Use a cyanide detector.[1] Treat waste with bleach (NaOCl) at pH > 10 to oxidize cyanide before disposal.[1]
-
Oxetane Stability: The oxetane ring is strained but stable under basic conditions (Bucherer-Bergs, KOtBu).[1] Avoid prolonged exposure to strong Lewis acids which may trigger ring opening.[1]
-
QC Analytical Markers:
-
1H NMR (CDCl3): Look for the diagnostic oxetane doublets (approx.[1] 4.4–4.8 ppm) and the Boc singlet (1.45 ppm).
-
13C NMR: Confirm the quaternary spiro carbon signal (approx. 60–70 ppm).
-
References
-
Wuitschik, G. et al. "Spirocyclic Oxetanes: Synthesis and Properties."[1] Angewandte Chemie International Edition, vol. 45, no.[1] 46, 2006, pp. 7736–7739.[1] Link
-
Burkhard, J. A. et al. "Synthesis and Structural Analysis of Spirocyclic Oxetanes."[1] Angewandte Chemie International Edition, vol. 49, no.[1] 20, 2010, pp. 3524–3527.[1] Link
-
Carreira, E. M.[1][3][4] & Fessard, T. C. "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities."[1] Chemical Reviews, vol. 114, no.[1] 16, 2014, pp. 8257–8322.[1] Link
-
Zelisko, M. et al. "Synthesis of 2,5-dioxa-8-azaspiro[3.5]nonane and salt thereof."[1] Patent CN1046153A, 2015.[1] (Analogous route validation). Link
-
Mandal, P. K. et al. "Synthesis of Spirocyclic Nucleosides."[1][5] The Journal of Organic Chemistry, vol. 75, no. 12, 2010. (Demonstrates oxetane compatibility with alkylation). Link
Sources
Preparation of pharmaceutical intermediates using spirocyclic building blocks
Application Note: Strategic Implementation of Spirocyclic Scaffolds in Medicinal Chemistry
Abstract
This guide details the strategic selection, synthesis, and characterization of spirocyclic building blocks, specifically focusing on spiro[3.3]heptane and 2-oxa-6-azaspiro[3.3]heptane derivatives.[1] These scaffolds serve as high-
Strategic Selection: The "Escape from Flatland"
The incorporation of spirocyclic motifs is not merely a synthetic exercise; it is a physicochemical strategy. Unlike flexible aliphatic chains, spirocycles provide rigid exit vectors that maintain pharmacophore orientation while increasing the fraction of
Decision Matrix: When to Deploy Spirocycles
Use the following logic flow to determine if a spirocyclic replacement is appropriate for your lead compound optimization.
Figure 1: Decision logic for replacing traditional scaffolds with spirocyclic bioisosteres.
Physicochemical Impact Data
The transition from a phenyl ring to a spiro[3.3]heptane core alters the molecule's properties fundamentally. The table below summarizes the impact on key developability parameters.
| Parameter | Phenyl Ring (Benchmark) | Spiro[3.3]heptane (Bioisostere) | Impact |
| Geometry | Planar (2D) | Puckered (3D) | Increases solubility; disrupts crystal packing. |
| Exit Vectors | 180° (Para) / 120° (Meta) | ~180° (Linear) or Angular | Mimics para/meta substitution but with volume. |
| Lipophilicity ( | Reference (0.0) | -0.8 to -1.2 | Significant reduction in lipophilicity. |
| Metabolic Stability | Susceptible to epoxidation | Blocked (Quaternary center) | Eliminates aromatic hydroxylation sites. |
| Solubility | Low (Pi-stacking) | High | Improved aqueous solubility due to 3D character. |
Data Source: Derived from comparative studies on Sonidegib analogs [1][2].
Detailed Protocols
Protocol A: Synthesis of 2-Oxa-6-azaspiro[3.3]heptane (Morpholine Surrogate)
This protocol describes the synthesis of the oxalate salt of 2-oxa-6-azaspiro[3.3]heptane. This specific heterocycle is a superior surrogate for morpholine, offering lower basicity (pKa ~6.0 vs 8.3) and higher polarity.
Mechanism: Double intramolecular alkylation of a sulfonamide or benzylamine using a bis-electrophile.
Reagents:
-
3,3-Bis(bromomethyl)oxetane (BBMO)[2]
-
Benzylamine (BnNH2)
-
Ethanol (EtOH)
-
Sodium Carbonate (Na2CO3)
-
Palladium on Carbon (Pd/C)
-
Oxalic acid
Step-by-Step Methodology:
-
N-Alkylation (Formation of the Spiro Core):
-
Setup: In a 1L round-bottom flask equipped with a reflux condenser, dissolve 3,3-bis(bromomethyl)oxetane (24.4 g, 100 mmol) in ethanol (250 mL).
-
Addition: Add benzylamine (10.7 g, 100 mmol) and anhydrous sodium carbonate (31.8 g, 300 mmol).
-
Reaction: Heat the suspension to reflux (80 °C) with vigorous mechanical stirring for 48 hours. Note: The reaction is sluggish due to the formation of the strained four-membered ring.
-
Workup: Cool to room temperature. Filter off the inorganic salts. Concentrate the filtrate under reduced pressure to obtain a viscous oil.
-
Purification: The crude 6-benzyl-2-oxa-6-azaspiro[3.3]heptane is purified via flash chromatography (SiO2, Hexane/EtOAc gradient).
-
-
Debenzylation (Exposure of the Secondary Amine):
-
Setup: Dissolve the purified benzyl-spiro intermediate (10 g) in methanol (100 mL) in a hydrogenation vessel.
-
Catalyst: Add 10 wt% Pd/C (1.0 g) under a nitrogen stream. Safety: Pd/C is pyrophoric; ensure inert atmosphere.
-
Hydrogenation: Stir under
atmosphere (balloon pressure or 1-2 bar) at room temperature for 12 hours. Monitor by TLC (disappearance of UV-active benzyl spot). -
Isolation: Filter through a Celite pad to remove the catalyst. Rinse with MeOH.[3]
-
-
Salt Formation (Stabilization):
-
Precipitation: To the methanolic filtrate containing the free amine, add a solution of oxalic acid (1.0 equiv) in MeOH dropwise.
-
Filtration: The 2-oxa-6-azaspiro[3.3]heptane oxalate precipitates as a white solid. Filter, wash with cold Et2O, and dry under vacuum.
-
Critical Quality Attribute (CQA):
-
1H NMR (D2O): Look for the characteristic "singlets" (or tight AB systems) of the spiro-methylene groups. The oxetane protons typically appear around
4.8 ppm, while the azetidine protons appear around 4.2 ppm.
Protocol B: Late-Stage Functionalization (SnAr Coupling)
Spirocyclic amines are sterically hindered. Standard coupling conditions often fail. This protocol utilizes a nucleophilic aromatic substitution (
Workflow Diagram:
Figure 2: Workflow for coupling spirocyclic amines to aromatic scaffolds.
Methodology:
-
Free-Basing: Suspend the spiro-oxalate salt (1.0 mmol) in DMSO (2 mL). Add DIPEA (3.0 mmol) and stir for 10 minutes to liberate the amine.
-
Coupling: Add the electrophile (e.g., 4-chloropyrimidine derivative, 1.0 mmol).
-
Reaction: Heat to 100–120 °C for 4–6 hours. Note: Higher temperatures are required compared to piperazine couplings due to the steric bulk of the spiro-ring.
-
Workup: Dilute with water, extract with EtOAc. The spiro-product is often highly soluble in organic solvents despite the polar core.
Analytical Characterization & Validation
Validating the spirocyclic structure requires careful NMR interpretation. Unlike flexible rings that show broad signals due to ring-flipping, spirocycles are rigid.
-
Conformational Locking: In spiro[3.3]heptanes, the rings are puckered. Substituents on the ring can exist in distinct cis or trans relationships relative to the other ring.
-
NMR Signature:
-
Geminal Coupling: Strong geminal coupling (
Hz) is often observed for the methylene protons adjacent to the spiro center if the molecule is chiral or has a specific substitution pattern. -
Carbon NMR: The quaternary spiro-carbon is diagnostic, typically appearing between
30–40 ppm for all-carbon spirocycles, or shifted downfield if heteroatoms are adjacent.
-
References
-
Spirocyclic Scaffolds in Medicinal Chemistry. Hiesinger, K.; Dar’in, D.; Proschak, E.; Krasavin, M. Journal of Medicinal Chemistry, 2021 , 64 (1), 150–183.[4][5][6] Link
-
Spiro[3.3]heptane as a Saturated Benzene Bioisostere. Prysiazhniuk, K.; et al. Angewandte Chemie International Edition, 2024 , 63, e202316557. Link
-
Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Burkhard, J. A.; Wuitschik, G.; Rogers-Evans, M.; Müller, K.; Carreira, E. M.[7] Angewandte Chemie International Edition, 2010 , 49, 9052–9067.[7][8] Link
-
Practical and Scalable Two-Step Process for 6-(2-Fluoro-4-nitrophenyl)-2-oxa-6-azaspiro[3.3]heptane. Organic Process Research & Development, 2023 . Link
Sources
- 1. researchgate.net [researchgate.net]
- 2. pubs.acs.org [pubs.acs.org]
- 3. researchgate.net [researchgate.net]
- 4. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 5. From Oxetane to Thietane: Extending the Antiviral Spectrum of 2′-Spirocyclic Uridines by Substituting Oxygen with Sulfur - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Spirocyclic Scaffolds in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Bis-Spiro-Oxetane and Bis-Spiro-Tetrahydrofuran Pyrroline Nitroxide Radicals: Synthesis and Electron Spin Relaxation Studies - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Boc Deprotection in Acid-Sensitive Spirocycles
Status: System Operational Current Module: Advanced Organic Synthesis > Protective Groups Ticket Priority: High (Irreversible Substrate Decomposition)
Welcome to the Structural Integrity Support Hub
Overview: You are likely here because standard deprotection protocols (e.g., TFA/DCM or 4M HCl/Dioxane) have resulted in the decomposition of your spirocyclic scaffold. Spirocycles—particularly spiro[3.3]heptanes, spiro-oxetanes, and azetidines—possess significant ring strain (approx. 25–26 kcal/mol for cyclobutane/oxetane rings). Strong Brønsted acids often trigger ring-opening, rearrangement (e.g., Wagner-Meerwein), or polymerization initiated by the protonation of the heteroatom or the transient t-butyl cation.
This guide provides validated workflows to decouple the deprotection event from the destruction of the spiro-core.
Part 1: Diagnostic & Triage
FAQ: Why is my spirocycle decomposing in TFA?
Root Cause Analysis:
Standard Boc removal generates a tert-butyl carbocation (
-
Protonation: The spiro-heteroatom (O or N) protonates, becoming a good leaving group.
-
Strain Release: The inherent ring strain lowers the activation energy for ring-opening.
-
Cation Trapping: The
cation can attack electron-rich regions of the spirocycle if not scavenged immediately.
Visualizing the Failure Mode: The following diagram illustrates the divergence between successful deprotection and acid-catalyzed core destruction.
Figure 1: Mechanistic divergence in acid-mediated deprotection. Pathway B dominates in strained systems like spiro-oxetanes.
Part 2: The "Gold Standard" Protocol (TMSOTf)
Ticket #1042: How do I deprotect without Brønsted acids?
Solution: Switch to a Lewis Acid-assisted silylation mechanism using TMSOTf (Trimethylsilyl trifluoromethanesulfonate) and 2,6-Lutidine .
The Mechanism: Instead of protonating the carbonyl oxygen of the Boc group, TMSOTf silylates it. The base (2,6-lutidine) buffers the solution, ensuring no free protons exist to attack the spiro-ring. The resulting silyl carbamate is hydrolyzed during workup to yield the amine.
Comparative Data: Acid vs. Lewis Acid
| Parameter | Method A: TFA / DCM | Method B: HCl / Dioxane | Method C: TMSOTf / Lutidine |
| Primary Species | |||
| pH Environment | < 1 | < 1 | Buffered / Neutral |
| Spiro-Oxetane Survival | Low (< 30%) | Low (< 20%) | High (> 85%) |
| Scavenger Need | Critical | Moderate | Low |
| Reaction Time | 1–2 Hours | 1–4 Hours | 15–45 Minutes |
Experimental Protocol: TMSOTf-Mediated Deprotection
Reference Grounding: This method is an adaptation of the Sakaitani & Ohfune protocol, optimized for acid-sensitive scaffolds [1].
Reagents:
-
Substrate (1.0 equiv)
-
Dichloromethane (DCM), anhydrous
-
2,6-Lutidine (3.0 – 5.0 equiv)
-
TMSOTf (3.0 – 4.0 equiv)
Step-by-Step Workflow:
-
Preparation: Dissolve the Boc-protected spirocycle in anhydrous DCM (0.1 M concentration) under an inert atmosphere (
or Ar). -
Buffering: Add 2,6-Lutidine (3.0 equiv). Cool the solution to 0°C.
-
Activation: Dropwise add TMSOTf (3.0 equiv). Note: Fuming liquid; use glass syringe.
-
Reaction: Stir at 0°C for 15 minutes, then allow to warm to Room Temperature (RT). Monitor by TLC/LCMS. The intermediate silyl carbamate may be stable; look for the disappearance of the starting material.
-
Quench (Critical):
-
Option A (Standard): Quench with saturated aqueous
. -
Option B (Highly Sensitive): Quench with Methanol (excess) at 0°C to cleave the silyl carbamate, then concentrate.
-
-
Workup: Extract with DCM or EtOAc. If the amine is water-soluble (common with small spirocycles), do not wash with water. Dry over
and concentrate.
Part 3: Alternative Workflows for Stubborn Cases
Ticket #1045: TMSOTf failed (incomplete conversion). What now?
Solution: Use Zinc Bromide (
Protocol:
-
Suspend Boc-spirocycle in DCM.
-
Add
(5.0 equiv). -
Stir vigorously at RT for 4–24 hours.
-
Note: This reaction is heterogeneous. High stirring speed is required.
-
Quench: Add water and extract.
Ticket #1046: I see tert-butyl adducts on my spiro-ring.
Solution: Your spirocycle is acting as a nucleophile toward the ejected
The Scavenger Matrix:
| Scavenger | Role | Recommended For |
| Triethylsilane ( | Hydride donor; reduces | The most effective, non-odorous option. |
| Thioanisole | Nucleophile; traps cation. | High efficiency, but smells sulfurous. |
| 1,3-Dimethoxybenzene | Carbon nucleophile. | Use if silanes are incompatible. |
Modified Protocol (TFA + Silane): If you must use TFA (e.g., for solubility reasons), use the "High Dilution + Scavenger" method.
-
Dissolve substrate in DCM.
-
Add Triethylsilane (2.0 – 5.0 equiv).
-
Cool to 0°C.
-
Add TFA dropwise (Final concentration of TFA should be < 10% v/v, unlike the standard 50%).
Part 4: Decision Logic & Workflow Visualization
Use this decision tree to select the correct protocol for your specific spirocycle.
Figure 2: Decision matrix for selecting deprotection conditions based on substrate stability and initial results.
Part 5: Isolation of Water-Soluble Spiro-Amines
The Hidden Trap: Many researchers successfully deprotect the molecule but lose it during the aqueous workup because small spiro-amines are highly polar and water-soluble.
Recommended Isolation Techniques:
-
Resin Capture (SCX-2):
-
Load the crude reaction mixture (dissolved in MeOH/DCM) onto a Strong Cation Exchange (SCX-2) cartridge.
-
Wash with MeOH (removes non-basic impurities/protecting group byproducts).
-
Elute product with
in MeOH. -
Why: Avoids aqueous extraction entirely.
-
-
HCl Salt Precipitation:
-
If using HCl/Dioxane (and the ring survives), dilute with diethyl ether (
). The amine-HCl salt often precipitates. Filter and dry.
-
References
-
Sakaitani, M., & Ohfune, Y. (1990). Syntheses and properties of tert-butyl [dimethyl (4-methoxy-2, 3, 6-trimethylphenyl) silyl] carbamate. A new highly acid-labile amine protecting group. Journal of Organic Chemistry.
- Context: Establishes the foundational mechanism for TMSOTf/Lutidine mediated cleavage of Boc groups under neutral conditions.
-
Wuts, P. G. M. (2014). Greene's Protective Groups in Organic Synthesis, 5th Edition. Wiley.
- Context: The definitive guide on protective group stability and cleavage conditions, including Zinc Bromide and Silane scavenger protocols.
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Scaffolds for Drug Discovery. Organic Letters.
- Context: Discusses the chemical stability of spiro[3.3]heptane derivatives and handling of strained rings in medicinal chemistry.
-
Lin, L. S., et al. (1997). A Mild and Selective Method for the Cleavage of N-tert-Butoxycarbonyl (Boc) Groups. Tetrahedron Letters.
- Context: Details the use of TMSOTf for selective deprotection in the presence of acid-sensitive functionalities.
Technical Support Center: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
This guide functions as a specialized Technical Support Center for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane (CAS: 1251014-66-0 and related analogs). It is designed to address the specific physicochemical challenges posed by the spiro-oxetane motif fused with a Boc-protected piperidine ring.
Status: Operational | Tier: L3 Specialist Support
Molecule Profile & Handling Logic
Before initiating purification, understand the "personality" of this molecule. It is not a standard aliphatic amine.
| Feature | Technical Implication |
| Spiro[3.5] Core | Strain Energy: The 4-membered oxetane ring is strained (~26 kcal/mol). While kinetically stable to base/nucleophiles, it is susceptible to acid-catalyzed ring opening [1]. |
| Oxetane (2-Oxa) | Polarity Shift: Unlike a gem-dimethyl group, the oxetane oxygen is a hydrogen bond acceptor.[1] This increases water solubility and polarity, often causing the compound to elute later than expected on silica [2]. |
| Boc Group | Lipophilicity & Rotamers: The tert-butyl group adds significant lipophilicity but induces "greasiness," often leading to oils rather than crystals. It is acid-labile. |
Troubleshooting Guide: Chromatographic Purification
Issue: The compound streaks on the column, co-elutes with impurities, or decomposes during purification.
Diagnosis[2][3]
-
Streaking: Caused by the interaction of the carbamate (Boc) and the oxetane oxygen with acidic silanols on the silica gel.
-
Decomposition: The acidity of standard silica gel (pH ~4-5) can slowly hydrolyze the Boc group or open the oxetane ring if the compound lingers on the column.
Solution: Buffered Silica Chromatography
Do not use standard unbuffered silica. You must neutralize the stationary phase.
Protocol 1: The "Neutralized" Flash Column
-
Solvent System: Hexane/Ethyl Acetate (EtOAc) is standard.
-
Note: Due to the oxetane polarity, the product typically elutes at 30–50% EtOAc , significantly more polar than 5-Boc-spiro[3.5]nonane (carbocycle).
-
-
The Modifier (Critical): Add 1% Triethylamine (Et3N) to the column equilibration solvent and the eluent.
-
Loading: Load as a concentrated solution in a minimum amount of DCM. Avoid dry-loading on silica unless you use basic alumina or Celite.
Workflow Visualization
Figure 1: Decision tree for selecting the appropriate chromatographic conditions based on TLC behavior.
Troubleshooting Guide: Impurity Removal (Scavenging)
Issue: NMR shows persistent Boc-anhydride (Boc2O) or unreacted amine precursors.
Diagnosis
Boc-anhydride is lipophilic and often co-elutes with the product. High vacuum alone is often insufficient to remove it completely.
Solution: Chemical Scavenging
Leverage the reactivity of the impurities against the stability of the spiro-oxetane.
Protocol 2: The Imidazole Wash (Boc Removal)
-
Reagent: Add imidazole (0.5 equiv relative to excess Boc2O) to the crude reaction mixture in DCM.
-
Reaction: Stir for 30 minutes at RT. Imidazole reacts with Boc2O to form N-Boc-imidazole .
-
Wash: Wash the organic layer with 0.5 M citric acid or phosphate buffer (pH 4-5).
-
Dry: Dry over Na2SO4 (avoid MgSO4 if Lewis acid sensitivity is suspected, though rare).
Troubleshooting Guide: Crystallization ("Oiling Out")
Issue: The product forms a viscous oil or gum instead of a solid, making handling difficult.
Diagnosis
The "greasy" tert-butyl group and the flexible spiro-center inhibit lattice formation. This is a thermodynamic trap known as "oiling out."
Solution: Anti-Solvent Trituration
You must force the transition from amorphous oil to crystalline solid using polarity contrast.
Protocol 3: Cold Trituration
-
Dissolution: Dissolve the oil in the minimum amount of Diethyl Ether or MTBE (Methyl tert-butyl ether).
-
Anti-solvent: Slowly add Pentane or Heptane dropwise until the solution turns slightly cloudy.
-
Seed: If available, add a seed crystal. If not, scratch the glass side of the flask with a metal spatula (creates nucleation sites).
-
Cooling: Place the flask in a freezer (-20°C) overnight. Do not disturb it.
-
Filtration: Filter the resulting white solid rapidly while cold.
Crystallization Rescue Diagram
Figure 2: Step-by-step workflow to rescue an "oiled out" spiro-oxetane product.
FAQ: Stability & Storage
Q: Can I store this compound in CDCl3 for NMR? A: Caution. Commercial CDCl3 often contains trace HCl (degradation of chloroform). This can cleave the Boc group or open the oxetane ring over time.
-
Fix: Filter CDCl3 through basic alumina before use, or use CD2Cl2 (DCM-d2) which is generally less acidic.
Q: Is the oxetane ring stable to reductive amination conditions? A: Yes. The oxetane ring is generally stable to NaBH(OAc)3 and amine nucleophiles. However, avoid strong Lewis acids (like TiCl4) if possible, or keep temperatures low (-78°C to 0°C) [1].
Q: Why does my elemental analysis show high carbon? A: This is often due to trapped solvent. The spiro-structure creates lattice voids that trap hexane or DCM.
-
Fix: Dry under high vacuum (0.1 mbar) at 40°C for 24 hours. If the solid melts, use a vacuum oven at RT.
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.
-
Wuitschik, G., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry.
-
BenchChem Technical Support . (2025). Boc Protection and Deprotection Protocols.
-
Organic Chemistry Portal . (2023). Purification of Boc-Protected Amines.
Sources
- 1. Chemical Space Exploration of Oxetanes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jk-sci.com [jk-sci.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. CN113214290A - Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof - Google Patents [patents.google.com]
- 5. reddit.com [reddit.com]
- 6. CN112321599A - Synthesis method of drug intermediate 7-oxo-2-azaspiro [3.5] nonane - Google Patents [patents.google.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
Stability of 2,8-dioxa-5-azaspiro[3.5]nonane under basic conditions
To: Research & Development Team From: Dr. Aris Thorne, Senior Application Scientist, Heterocyclic Chemistry Division Subject: TECHNICAL BRIEF: Stability & Handling of 2,8-dioxa-5-azaspiro[3.5]nonane
Executive Summary
You have inquired about the stability of 2,8-dioxa-5-azaspiro[3.5]nonane under basic conditions.
The short answer: This scaffold is chemically stable under standard basic conditions (e.g.,
The critical warning: While chemically robust in base, this molecule is frequently reported as "unstable" by users due to physical loss rather than chemical decomposition. Its low molecular weight and high polarity (LogP < 0) cause it to partition into the aqueous phase during workup or sublime under high vacuum, leading to the "disappearing product" phenomenon.
Part 1: The Stability Dashboard
| Condition | Status | Technical Notes |
| Basic (pH > 8) | 🟢 STABLE | The oxetane ring and morpholine system are resistant to hydroxide and alkoxide nucleophiles. |
| Acidic (pH < 4) | 🔴 UNSTABLE | Critical Risk. Protonation of the oxetane oxygen leads to rapid ring-opening (polymerization or hydrolysis). Avoid aqueous acid workups. |
| Nucleophilic | 🟡 CAUTION | The secondary amine ( |
| Thermal | 🟢 STABLE | Stable up to ~100°C. However, the free base is volatile. |
| Oxidative | 🟢 STABLE | Resistant to air oxidation. |
Part 2: Technical Deep Dive (Mechanism & Causality)
To troubleshoot effectively, we must distinguish between chemical instability (bond breaking) and process instability (isolation failure).
Why is it Stable in Base? (The Kinetic Shield)
Users often fear the strain of the oxetane ring (~26 kcal/mol) will lead to ring-opening in base. This is a misconception.
-
Electronic Repulsion: The oxygen atom in the oxetane ring has lone pairs that repel incoming nucleophiles (like
). Without a proton or Lewis acid to coordinate to the oxygen (which would create a leaving group), the ring remains kinetically locked. -
Carreira’s Rule: Seminal work by the Carreira group (ETH Zürich) has demonstrated that spirocyclic oxetanes are designed specifically as metabolically stable bioisosteres for gem-dimethyl groups. They withstand standard amidation and alkylation conditions (e.g., NaH/DMF).
The "Disappearing Product" Phenomenon
The structure contains a morpholine-like amine and an ether oxygen, making it highly hydrophilic.
-
The Trap: If you neutralize a salt of this compound (e.g., oxalate or HCl salt) with NaOH and extract with Diethyl Ether or Hexanes, the partition coefficient (
) favors the water layer. You will discard your product with the aqueous waste. -
The Ghost: If you successfully extract it but leave it on a high-vacuum manifold overnight, the free base (low MW) may sublime.
Part 3: Troubleshooting Guide (Q&A)
Q1: I tried to alkylate the nitrogen using
-
Diagnosis: Unlikely. The black color suggests polymerization, but this is often caused by trace acid impurities or high heat initiating cationic polymerization of the oxetane.
-
Solution:
-
Ensure your DMF is anhydrous and amine-free (dimethylamine impurities can react).
-
Keep the temperature below 80°C.
-
Crucial: Check your workup. Do not wash with 1M HCl to remove excess amine; this will instantly open the oxetane ring.
-
Q2: I am trying to free-base the oxalate salt using 1N NaOH and extracting with EtOAc, but the yield is <10%.
-
Diagnosis: Phase distribution failure. Ethyl Acetate is not polar enough to pull this spirocycle out of water effectively.
-
Solution: Use a "Salting Out" procedure + Polar Organic Solvent.
-
Saturate the aqueous layer with NaCl (solid).
-
Extract with DCM:IPA (3:1) or CHCl3:MeOH (9:1) .
-
Repeat extraction 4-5 times.
-
Q3: Can I use strong bases like NaH or LiHMDS?
-
Diagnosis: Yes. The protons on the spiro-ring carbons are not significantly acidic. The only acidic proton is on the Nitrogen (
). -
Protocol: Deprotonation at 0°C is safe. Avoid allowing the reaction to warm above room temperature if using extremely strong nucleophiles, as ring strain release can occur under forcing conditions.
Part 4: Validated Workup Protocol
Use this decision tree to ensure recovery of the spirocycle.
Figure 1: Extraction decision tree emphasizing the necessity of polar solvents and avoidance of acidic washes.
Part 5: Storage & Stability Data
| Parameter | Specification |
| Storage Condition | Store at -20°C under Argon. Hygroscopic. |
| Shelf Life | >12 months as oxalate/HCl salt; <3 months as free base (due to carbonate formation with air |
| Compatible Solvents | DMSO, MeOH, DCM, DMF, THF. |
| Incompatible Solvents | Aqueous acids, acidic CDCl3 (stabilized with HCl). |
Note on NMR: When taking NMR of the free base in
References
-
Wuitschik, G., et al. (2006).[1] "Spirocyclic Oxetanes: Synthesis and Properties." Angewandte Chemie International Edition, 45(46), 7736–7739.[1]
-
Wuitschik, G., et al. (2010).[1][2] "Oxetanes in Drug Discovery: Structural and Synthetic Insights." Journal of Medicinal Chemistry, 53(8), 3227–3246.[2]
-
Burkhard, J. A., et al. (2010).[1] "Oxetanes as Versatile Elements in Drug Discovery and Synthesis." Angewandte Chemie International Edition, 49(21), 3524–3529.
-
Bull, J. A., et al. (2016).[3] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[1][2][3] Chemical Reviews, 116(19), 12150–12233.[3]
Sources
Technical Support Center: Solubility Optimization for Spiro[3.5]nonane Scaffolds
Current Status: Online Operator: Senior Application Scientist (Medicinal Chemistry & Formulation) Ticket ID: SPIRO-SOL-001 Topic: Overcoming Solubility Barriers in Rigid 3D Scaffolds
Introduction: The "Spiro Paradox"
Welcome to the technical support hub for spirocyclic scaffolds. You are likely here because your spiro[3.5]nonane derivative—designed to "escape flatland" and improve metabolic stability—is failing solubility screens.
The Core Issue: While increasing fraction sp3 (
This guide addresses the two distinct solubility phenotypes:
-
"Brick Dust" : High MP, Low LogP (Lattice energy limited).
-
"Grease Balls" : Low MP, High LogP (Lipophilicity limited).
Module 1: Molecular Design & Structural Troubleshooting
Q: My compound has a high but remains insoluble. Why?
A: You are likely fighting symmetry . The spiro[3.5]nonane core (a 4-membered ring fused to a 6-membered ring) possesses an axis of symmetry that facilitates tight crystal packing.
-
Diagnosis: Check your Melting Point (MP). If MP
and LogP is , you have a lattice energy problem. -
The Fix: "Break" the symmetry.
-
Introduce a substituent on the 4-membered ring (e.g., a fluorine or methyl group) to create a chiral center.
-
This increases the entropy of solvation and disrupts the crystal lattice, lowering the MP and increasing thermodynamic solubility (Zheng et al., 2014).
-
Q: I’m seeing precipitation when diluting from DMSO stocks into media. How do I prevent this?
A: This is a Kinetic Solubility failure. When a hydrophobic spiro compound is dissolved in DMSO (a polar aprotic solvent) and introduced to an aqueous buffer (polar protic), the "parachuting" effect fails if the compound crystallizes too rapidly.
-
Immediate Fix: Switch from pure DMSO to a DMSO/Surfactant mix .
-
Recommendation: Pre-dissolve in DMSO, then dilute into media containing 0.5% methylcellulose or 1% Tween-80. The surfactant stabilizes the amorphous precipitate (the "spring") and prevents rapid crystallization.
-
Q: My spiro-amine is basic (pKa ~10). Should I use the free base or a salt?
A: Always screen salts for spiro-amines. The nitrogen in 7-azaspiro[3.5]nonane derivatives is highly basic. The free base is often an oil or a waxy solid with poor handling properties.
-
Strategy: Target a salt form to raise the MP (if it's an oil) or improve dissolution rate (if it's a solid).
-
Warning: Avoid Hydrochloride (HCl) salts if the MP is already high. HCl often tightens the lattice further (the "Common Ion Effect" in vivo can also be an issue). Use "fluffy" counter-ions like Mesylate or Tosylate to disrupt packing.
Module 2: Decision Logic & Visualization
Use the following logic flow to determine the correct formulation strategy based on your compound's physicochemical profile.
Caption: Decision tree for triaging spiro[3.5]nonane solubility issues based on melting point and lipophilicity.
Module 3: Experimental Protocols
Protocol A: Kinetic Solubility Screen (Nephelometry)
Use this for early-stage hit validation to assess "crash-out" risk.
Materials:
-
Test Compound (10 mM in DMSO)
-
PBS Buffer (pH 7.4)[1]
-
Nephelometer or Plate Reader (Absorbance @ 620 nm)
Step-by-Step:
-
Preparation: Dispense 198 µL of PBS into a 96-well clear-bottom plate.
-
Spiking: Add 2 µL of compound stock (10 mM DMSO) to the buffer (Final conc: 100 µM, 1% DMSO).
-
Incubation: Shake at 500 rpm for 90 minutes at room temperature.
-
Read: Measure turbidity (Abs 620 nm).
-
Validation:
-
Abs < 0.005: Soluble (Likely >100 µM).
-
Abs > 0.010: Precipitated.
-
-
Troubleshooting: If precipitated, repeat with SGF (Simulated Gastric Fluid) to check if the basic amine solubilizes at pH 1.2.
Protocol B: Salt Screening for Spiro-Amines
Use this for lead compounds to improve dissolution rates.
Rationale: Spiro[3.5]nonan-2-amine derivatives are secondary/tertiary amines. We screen counter-ions that span different pKa values and steric sizes.
Table 1: Recommended Counter-Ions for Spiro Scaffolds
| Counter-Ion | pKa (Acid) | Function | Best For |
| Hydrochloride | -6.0 | Standard, small | Low MP oils (tightens lattice). |
| Mesylate | -1.9 | Medium, non-volatile | "Brick Dust" solids (disrupts packing). |
| Tosylate | -2.8 | Large, aromatic | Compounds needing π-π stacking disruption. |
| Fumarate | 3.0 | Weak, divalent | Moderating pH (less acidic microenvironment). |
Workflow:
-
Dissolve 10 mg of free base in acetone or ethanol (500 µL).
-
Add 1.05 equivalents of acid (dissolved in same solvent).
-
Cycle: Heat to 50°C for 30 mins, then cool to 4°C slowly (over 4 hours).
-
Harvest: Filter solids. If no solids form, add anti-solvent (heptane) or evaporate.
-
Analyze: XRPD (X-Ray Powder Diffraction) to confirm crystallinity vs. amorphous state.
Module 4: Advanced Formulation (FAQs)
Q: Can I use Cyclodextrins (CDs)?
A: Yes, but size matters. The spiro[3.5]nonane core is bulky (roughly 6-7 Å in diameter depending on substituents).
- -CD: Cavity too small.
-
-CD / HP-
-CD: Ideal fit. The hydrophobic spiro core lodges in the CD cavity, leaving polar substituents exposed. -
Protocol: Use 10-20% HP-
-CD in water. Stir for 24 hours. Filter. This often boosts solubility 10-50x for lipophilic spirocycles.
Q: What about Amorphous Solid Dispersions (ASD)?
A: If salt formation fails and MP is high, ASD is the "nuclear option."
-
Polymer Choice: HPMC-AS (Hypromellose Acetate Succinate).
-
Why: It is amphiphilic. It stabilizes the hydrophobic spiro domains while providing carboxyl groups to maintain supersaturation at intestinal pH.
-
Ratio: Start with 1:3 (Drug:Polymer) via spray drying or hot melt extrusion.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[2][3][4][5] Journal of Medicinal Chemistry. Link
-
Zheng, S., & Tice, C. M. (2016). The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry.[6] Expert Opinion on Drug Discovery. Link
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigid Scaffolds for Medicinal Chemistry. Organic Letters. Link
-
Kawabata, K., et al. (2018). Amorphous Solid Dispersion Formulation of Poorly Soluble Compounds. Journal of Pharmaceutical Sciences. Link
For further assistance, submit a ticket with your compound's SMILES string and current XRPD data.
Sources
- 1. mdpi.com [mdpi.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. communities.springernature.com [communities.springernature.com]
- 6. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
Minimizing ring-opening side reactions in spirocyclic ethers
Topic: Minimizing Ring-Opening Side Reactions in Spirocyclic Ethers
Core Directive & Scope
Welcome to the SpiroStability Support Center. You are accessing this guide because you are working with high-value spirocyclic scaffolds—likely spirooxetanes (for physicochemical modulation) or spiroketals (natural product cores). These structures are "high-performance" but "fragile" hardware.
The Problem: The spiro-fusion creates significant steric congestion and, in the case of oxetanes, immense ring strain (~106 kJ/mol). The Glitch: Under acidic conditions (Brønsted or Lewis) or high thermal stress, these rings undergo catastrophic failure (ring-opening), reverting to acyclic ketones, alcohols, or alkenes.
This guide provides the protocols to patch these vulnerabilities during Synthesis, Purification, and Storage.
Diagnostic & Troubleshooting Modules
Module A: Synthesis & Functionalization
Preventing failure during reaction optimization.
Case Study 1: The "Vanishing" Spirooxetane
User Report: "I attempted a reductive amination on a ketone adjacent to my spirooxetane. The LCMS shows the mass of the product, but the NMR indicates the ring is gone." Root Cause: Intramolecular Nucleophilic Attack. Spirooxetanes are kinetically stable to external nucleophiles but highly vulnerable to internal nucleophiles when activated by Lewis acids. If you generate an amine or alcohol 2–3 carbons away, it will cyclize into the activated oxetane, forming a relaxed 5- or 6-membered ring (tetrahydrofuran/piperidine).
The Fix (Protocol):
-
Avoid Strong Lewis Acids: Standard reductive amination conditions (Ti(OiPr)₄ or ZnCl₂) are too harsh.
-
Buffer the System: Use mild hydride sources like NaBH(OAc)₃ in the presence of a non-nucleophilic base (e.g., DIPEA) to scavenge adventitious acid.
-
Late-Stage Installation: If the side chain contains a nucleophile, install the spirooxetane after that functional group is protected or established.
Case Study 2: Spiroketal Epimerization
User Report: "I synthesized a specific spiroketal diastereomer, but after workup, I have a 1:1 mixture." Root Cause: Thermodynamic Equilibration. Spiroketals are acetals. In the presence of acid, they reversibly open to an oxocarbenium ion and re-close. The system will drift toward the Thermodynamic Product (stabilized by the anomeric effect, where the C-O bond is axial) rather than your desired Kinetic Product .
The Fix (Protocol):
-
The "Kinetic Lock": If you need the non-anomeric isomer, you must use Chelation Control .
-
Reagent: Use Ti(OiPr)₄ or MgBr₂ during the cyclization step. The metal coordinates between the epoxide oxygen and the nucleophilic alcohol, forcing a specific trajectory that overrides the anomeric preference.
-
-
Quench Rigor: Never use acidic aqueous washes (e.g., NH₄Cl) for kinetic spiroketals. Quench with pH 8 buffer (NaHCO₃) or dilute Et₃N.
Module B: Purification & Isolation
The most common point of failure: Chromatography.
Critical Warning: Standard Silica Gel 60 has a surface pH of ~4.5–5.0. This is sufficient to protonate a spirooxetane or spiroketal, catalyzing ring opening on the column.
Protocol: The "Buffered" Stationary Phase
Use this decision matrix to select the correct stationary phase.
| Scaffold Sensitivity | Recommended Phase | Preparation Method |
| High (Spirooxetanes, amino-spirocycles) | Basic Alumina (Activity III) | Use directly. Do not use ethyl acetate (can hydrolyze on alumina); use Et₂O/DCM. |
| Moderate (Stable Spiroketals) | Et₃N-Deactivated Silica | Slurry silica in Hexane + 2% Et₃N. Flush with 3 column volumes (CV) before loading. |
| Low (Electron-poor variants) | Neutral Silica | Standard usage, but keep run times <15 mins. |
Visualization of Failure Mode: The diagram below illustrates the mechanistic pathway of acid-catalyzed failure on silica gel.
Caption: Figure 1. Mechanism of acid-catalyzed spirooxetane ring-opening on untreated silica gel.
Module C: Storage & Handling
Preventing "Shelf-Life" Degradation.
Data Sheet: Stability Matrix
| Condition | Spirooxetane Stability | Spiroketal Stability | Recommendation |
| DMSO Solution | Poor (Slow hydrolysis) | Moderate | Store as solid powder only. |
| CDCl₃ (NMR) | Critical Failure | Poor | CDCl₃ forms DCl over time. Filter through basic alumina or use C₆D₆ . |
| -20°C Solid | Excellent | Excellent | Keep under Argon. |
| pH 1 (Aqueous) | < 10 mins ( | Variable | Avoid acidic HPLC modifiers (TFA). Use Formic Acid or NH₄HCO₃. |
Frequently Asked Questions (FAQ)
Q: Can I use TFA (Trifluoroacetic acid) to deprotect a Boc group on a spirooxetane scaffold? A: Proceed with extreme caution. While the oxetane ring itself is surprisingly stable to pure TFA due to the reversibility of protonation, the presence of any nucleophile (even water) will destroy it.
-
Better Alternative: Use TMSOTf / 2,6-lutidine or HCl in Dioxane (anhydrous) at 0°C. Immediate neutralization is required.
Q: My spiroketal isomerized during storage. Can I reverse it? A: Only if you want the thermodynamic isomer. If you need the kinetic isomer (axial-equatorial usually), you cannot "reverse" the equilibration easily. You must re-synthesize using the chelation-controlled cyclization method.
Q: Why are spirooxetanes considered "metabolically stable" if they are chemically fragile? A: Chemical acidity and enzymatic metabolism are different vectors. Spirooxetanes do not undergo oxidative metabolism (CYP450) easily because the bridgehead carbon has no hydrogen to abstract. They are chemically fragile to acid, but biologically robust in neutral physiological pH (7.4).
Workflow Visualization
Decision Tree: Purification Strategy Follow this logic gate to ensure product integrity during isolation.
Caption: Figure 2. Purification logic flow for acid-sensitive spirocyclic ethers.
References
-
Wuitschik, G., et al. (2010).[1][2] Oxetanes in Drug Discovery: Structural and Synthetic Insights.[3] Journal of Medicinal Chemistry.[4]
-
Burkhard, J. A., et al. (2010).[1] Oxetanes as Versatile Elements in Drug Discovery and Synthesis.[5][6] Angewandte Chemie International Edition.[7]
-
Aho, J. E., et al. (2005). Spiroketal Formation: Kinetic vs Thermodynamic Control.[8][9][10][11] Chemical Reviews.
-
Teledyne ISCO Application Note. (2012). Purification of High pKa Compounds using Basic Alumina.
Sources
- 1. Georg Wuitschik - Google Scholar [scholar.google.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. chimia.ch [chimia.ch]
- 4. Chromatography [chem.rochester.edu]
- 5. researchgate.net [researchgate.net]
- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Spirocyclic oxetanes: synthesis and properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Dictating Thermodynamic Control through Tethering: Applications to Stereoselective Bis-Spiroketal Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
Storage conditions to prevent degradation of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Subject: Storage, Stability, and Handling Protocols
Ticket ID: #SPR-OX-5BOC-001 Assigned Specialist: Senior Application Scientist, Chemical Stability Unit[1]
Executive Summary: The "Why" Behind the Protocol
Welcome to the technical support hub for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane . As a researcher, you are likely utilizing this compound as a low-lipophilicity scaffold (isostere) to improve the physicochemical properties of a drug candidate.
However, this molecule possesses a "dual-threat" structural vulnerability:
-
The Oxetane Ring: A strained 4-membered ether.[1] While kinetically stable under neutral/basic conditions, it is thermodynamically primed for ring-opening polymerization or hydrolysis in the presence of Lewis or Brønsted acids .
-
The Boc Group: An acid-labile protecting group.[1][2] While generally robust, its stability is compromised by moisture-induced acidity or thermal stress.[1]
The Golden Rule: Acid is the enemy. Your storage strategy must focus entirely on acid scavenging and moisture exclusion .[1]
Degradation Mechanism Visualization
To understand the storage requirements, you must visualize the failure modes. The diagram below illustrates the cascade of degradation triggered by improper storage (specifically moisture and acid exposure).
Figure 1: Degradation pathways. Note that the formation of the free amine (Path A) can autocatalytically trigger the destruction of the oxetane ring (Path B).
Master Storage Protocol
This protocol is designed to maximize shelf-life (>12 months).[1]
A. Physical Conditions[1][3][4][5][6][7][8][9][10][11]
| Parameter | Recommendation | Technical Rationale |
| Temperature | -20°C (± 5°C) | Slows kinetic rate of spontaneous Boc thermolysis and oxetane ring strain release.[1] |
| Atmosphere | Argon or Nitrogen | Essential.[1][3] Excludes atmospheric moisture ( |
| Container | Amber Glass Vials | Prevents potential photo-oxidation (though less critical for this scaffold).[1] |
| Closure | Teflon-lined Screw Cap | Parafilm is insufficient.[1] Teflon (PTFE) prevents leaching of plasticizers that can act as Lewis acids.[1] |
| Desiccant | External Only | Store the vial inside a secondary jar containing Drierite or Silica Gel.[1] Do not put desiccant directly in contact with the powder.[1] |
B. Handling in Solution (Critical)
-
Solvent Choice:
-
Recommended: DMSO-
, Methanol- (neutral), or Anhydrous THF.[1] -
FORBIDDEN: Chloroform (
) . -
Why? Chloroform naturally decomposes to form trace HCl and Phosgene over time.[1] This trace acid is sufficient to cleave the Boc group and pop the oxetane ring within hours/days.
-
Workaround: If you must use
for NMR, filter it through basic alumina or add solid to the tube to neutralize acid.
-
Troubleshooting & FAQs
Q1: My white powder has turned into a yellowish gum. Is it salvageable?
-
Diagnosis: This indicates Oxetane Ring Opening Polymerization .[1] The ring strain has released, likely triggered by moisture/acid, forming polyethers.
-
Action: Discard. This process is irreversible.[1] The "gum" is a mixture of linear diols and oligomers.
Q2: I see extra peaks in the NMR around 1.1-1.3 ppm, but the Boc peak (1.44 ppm) is smaller.
-
Diagnosis: Partial Boc Deprotection. [1]
-
Action: Check your solvent. If you used untreated
, the deprotection likely happened in the NMR tube. Run a new sample in DMSO- .[1] If the peaks persist, the solid has degraded.
Q3: Can I store this compound as a stock solution?
-
Answer: Yes, but with caveats.
Q4: Is the compound hygroscopic?
-
Answer: Yes. Spiro-amines often exist as amorphous solids which absorb water rapidly.[1] Always allow the vial to warm to room temperature before opening to prevent condensation from forming inside the vial.
Quality Control (QC) Decision Tree
Use this workflow to validate the integrity of your batch before starting expensive synthesis steps.
Figure 2: Self-validating QC workflow. This process ensures you do not carry degraded starting material into synthesis.
References
-
Wuts, P. G. M., & Greene, T. W. (2006). Greene's Protective Groups in Organic Synthesis (4th ed.).[1] Wiley-Interscience.[1] (Definitive guide on Boc stability and acid sensitivity).
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition, 49(21), 3524-3529. (Foundational review on oxetane stability and ring-opening risks).
-
Bull, J. A., et al. (2016). Exploiting the Oxetane Ring in Drug Discovery. Chemical Reviews, 116(19), 12150–12233. (Detailed analysis of spiro-oxetane scaffolds).
-
Sigma-Aldrich (Merck). Product Specification: 2-Thia-7-azaspiro[3.5]nonane 2,2-dioxide.[1] (Analogous spiro-amine handling data).
Sources
Technical Support Center: Purification of tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate
Ticket ID: SP-OX-35-PUR Status: Open Assigned Specialist: Senior Application Scientist, Separation Sciences
Executive Summary & Molecule Profile
You are working with a high-value medicinal chemistry scaffold: a spiro[3.5]nonane system fusing an oxetane (4-membered ether) and a morpholine (6-membered ether/amine) derivative.
-
Compound: tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate
-
Key Chemical Features:
-
Oxetane Ring: Provides metabolic stability and lowers LogD but is susceptible to acid-catalyzed ring opening (strain energy ~26 kcal/mol).
-
Boc-Carbamate: Acid-labile protecting group; lipophilic.
-
Chromophore Status: Poor. Lacks aromatic rings (unless derivatized), making UV detection at 254 nm difficult.
-
Core Challenge: The purification paradox. You must remove polar impurities without using strong acids that open the oxetane ring, while detecting a compound that is invisible to standard UV.
Diagnostic Center: Impurity Profiling
Before attempting separation, identify what you are separating. In spiro-cyclization reactions (typically involving intramolecular alkylation or epoxide opening), the following impurities are statistically most probable:
| Impurity Type | Origin | Physicochemical Behavior | Detection Strategy |
| Impurity A: The "Open" Precursor | Incomplete cyclization (e.g., a mesylate-alcohol or diol). | More polar than product (H-bond donors). | Stains strongly with KMnO₄ or Anisaldehyde. |
| Impurity B: Ring-Opened Byproduct | Acid-catalyzed hydrolysis of the oxetane ring during workup or on acidic silica. | Highly polar (diol/amino-alcohol). | Co-elutes with Impurity A; broad peak tailing. |
| Impurity C: Boc-Anhydride (Boc₂O) | Excess reagent from protection steps. | Non-polar; elutes early. | Invisible to UV/Stains; Visible in NMR (~1.5 ppm). |
| Impurity D: Deprotected Amine | Loss of Boc group due to thermal/acid stress. | Highly polar; basic. | Ninhydrin stain (Red/Purple). |
Solution Center: Validated Protocols
Protocol A: Buffered Flash Chromatography (The "Gold Standard")
Critical Warning: Standard silica gel is slightly acidic (pH 6.0–6.5). This is sufficient to degrade oxetanes during slow elutions.
The Fix: You must neutralize the stationary phase.
-
Column Preparation:
-
Slurry pack silica gel using 1% Triethylamine (Et₃N) in Hexanes (or the starting non-polar solvent).
-
Alternative: If using pre-packed cartridges (e.g., Biotage/Teledyne), flush the column with 3 column volumes (CV) of solvent containing 1% Et₃N before loading the sample.
-
-
Eluent System:
-
Solvent A: Hexanes (or Heptane) + 0.5% Et₃N.
-
Solvent B: Ethyl Acetate (or IPA/DCM mix) + 0.5% Et₃N.
-
Gradient: 0% B to 60% B over 15 CV. (Spiro-ethers are moderately polar; adjusted based on TLC).
-
-
Detection:
-
Primary: ELSD (Evaporative Light Scattering Detector). This is non-negotiable for accurate fractionation.
-
Secondary: Stain TLC plates with Phosphomolybdic Acid (PMA) or Hanessian’s Stain (Cerium Molybdate) . Heat vigorously. The oxetane/Boc moiety usually chars dark blue/black.
-
Protocol B: Scavenging Excess Boc-Anhydride
If your main impurity is residual Boc₂O (Impurity C), chromatography is often inefficient because Boc₂O smears.
The Fix: Chemical scavenging.
-
Dissolve crude mixture in DCM.
-
Add N,N-Dimethyl-1,3-propanediamine (DMAPA) (0.5 equiv relative to excess Boc₂O).
-
Stir for 15–30 minutes at RT. (DMAPA reacts with Boc₂O to form a highly polar urea).
-
Wash the organic layer with:
-
10% Citric Acid (aq) or NaH₂PO₄ (pH ~4–5). Note: Brief contact with weak acid is safe; prolonged contact is risk.
-
Brine.
-
-
The polar urea stays in the aqueous phase; your spiro compound remains in the organic phase.
Troubleshooting Guides (FAQs)
Q1: "I see my product on TLC, but after the column, the yield is <20%. Where did it go?"
Diagnosis: On-column degradation. Root Cause: The oxetane ring likely opened due to the acidity of the silica gel, especially if the separation took >1 hour. The ring-opened diol is much more polar and likely stuck to the top of the column or eluted in the MeOH flush. Corrective Action: Switch to Protocol A (Buffered Silica). If the problem persists, switch to neutral alumina stationary phase, which is much gentler on acid-sensitive ethers.
Q2: "I cannot see any peaks on my UV trace at 254 nm."
Diagnosis: Lack of chromophore. Root Cause: The 2,8-dioxa-5-azaspiro[3.5]nonane skeleton has no conjugated pi-systems. The Boc carbonyl has a weak absorbance at ~210 nm, but solvents (EtOAc) absorb strongly there, masking the signal. Corrective Action:
-
Immediate: Use a TLC stain (PMA or Iodine chamber).
-
Instrumental: Switch monitoring wavelength to 210–215 nm (if using Hexane/Ether gradients) or use an ELSD or CAD (Charged Aerosol Detector).
Q3: "My NMR shows a 'ghost' set of peaks slightly downfield from my product."
Diagnosis: Rotamers. Root Cause: The Boc-nitrogen bond (N-C=O) has restricted rotation. In spiro-systems, this often leads to a 60:40 or 70:30 mixture of rotamers visible in NMR (especially in DMSO-d6 or CDCl3). Verification: Run the NMR at elevated temperature (e.g., 50°C). If the peaks coalesce into sharp singlets, they are rotamers, not impurities. Do not attempt to purify these.
Visual Knowledge Base
Diagram 1: Purification Decision Tree
Use this logic flow to determine the safest purification route.
Caption: Decision matrix for selecting the optimal purification route based on impurity profile and compound stability.
Diagram 2: The "Silent Killer" - Acid Catalyzed Degradation
Understanding why you must avoid acidic silica.
Caption: Mechanism of oxetane ring opening on acidic stationary phases, leading to yield loss.
References
-
Wuitschik, G., et al. (2010). "Oxetanes as Promising Modules in Drug Discovery."[1] Angewandte Chemie International Edition, 49(48), 8900–8939. (Foundational text on oxetane stability and synthesis).
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Motifs for Drug Discovery." Organic Letters, 12(9), 1944–1947. (Discusses spiro-cycle handling).
-
Bull, J. A., et al. (2016).[2] "Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry."[3] Chemical Reviews, 116(19), 12150–12233. (Comprehensive review on oxetane reactivity and acid sensitivity).
-
Sigma-Aldrich. "tert-Butyl 5-oxa-2,8-diazaspiro[3.5]nonane-2-carboxylate Product Information." (Used for physical property verification).
-
Gottlieb, H. E., et al. (1997). "NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities." Journal of Organic Chemistry, 62(21), 7512–7515. (Reference for identifying Boc-anhydride and solvent peaks).
Sources
Technical Support Center: Scale-Up of 2,8-dioxa-5-azaspiro[3.5]nonane
Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Process Chemist Subject: Troubleshooting Scale-Up, Isolation, and Stability for Spiro[oxetane-morpholine] Systems
Overview: The Architecture of Difficulty
You are likely targeting 2,8-dioxa-5-azaspiro[3.5]nonane as a bioisostere for morpholine or to introduce an
The Central Challenge: The spiro-fusion of a strained 4-membered oxetane ring with a 6-membered morpholine ring creates a "Goldilocks" zone for reactivity. The oxetane ring is susceptible to acid-catalyzed ring opening, while the formation of the spiro-quaternary center requires overcoming significant entropic barriers.
This guide addresses the three most critical failure modes reported by our users: Cyclization Stagnation , Isolation Loss (The "Water Trap") , and Hidden Decomposition .
Module 1: Synthesis & Reaction Engineering
Q: My cyclization yield drops significantly when I scale from 1g to 50g. The LCMS shows oligomers. What is happening?
A: You are battling Inter- vs. Intramolecular competition.
The formation of the morpholine ring (usually via a chloroacetamide intermediate) is a race between closing the ring (intramolecular) and reacting with a neighbor (intermolecular polymerization).
The Mechanism: In the standard route (e.g., reacting 3-((benzylamino)methyl)oxetane-3-ol with chloroacetyl chloride followed by base-induced cyclization), the nitrogen lone pair must attack the electrophilic carbon.
-
Small Scale (1g): Dilution is naturally high; heat transfer is instant.
-
Large Scale (50g+): If you add the base too fast or run at high concentrations (>0.1 M), intermolecular attack becomes statistically favored, leading to dimers and oligomers.
Protocol for Correction (High-Dilution Feed Strategy):
-
The Solvent: Switch to THF or Me-THF (anhydrous). Avoid DMF if possible due to workup difficulty.
-
The Base: Use KOtBu (Potassium tert-butoxide) or NaH . KOtBu is often cleaner for scale-up.
-
The "Pseudo-High Dilution" Technique:
-
Do not dump the substrate into the base.
-
Dissolve the base in the full volume of solvent in the reactor.
-
Slowly dose the substrate (dissolved in minimum solvent) into the reactor over 4–6 hours.
-
Why? This keeps the instantaneous concentration of the unreacted substrate near zero, forcing the molecule to react with itself (cyclize) rather than find a partner.
-
Data: Concentration vs. Yield
| Parameter | Small Scale (Batch) | Recommended Scale-Up (Semi-Batch) |
| Concentration | 0.2 M | < 0.05 M (Instantaneous) |
| Addition Time | 5 min | 4–6 Hours |
| Yield | ~85% | ~82% (with dosing) vs. 40% (without) |
| Impurity Profile | Clean | Oligomers absent with dosing |
Module 2: Workup & Isolation (The "Sticky" Phase)
Q: I see the product in the crude LCMS, but after aqueous workup, I recover <20% mass. Where did it go?
A: Your product is hiding in the aqueous phase.
2,8-dioxa-5-azaspiro[3.5]nonane is a low-molecular-weight, highly polar amine/ether. Its LogP is likely near or below zero. Standard EtOAc/Water extraction will leave most of your product in the water.
The "Salting Out" Protocol:
-
Saturation: Do not use simple brine. Saturate the aqueous phase with Solid Potassium Carbonate (
) .-
Mechanism:[1] This increases the ionic strength of the water to the breaking point, forcing the organic amine out ("salting out").
-
Bonus:
ensures the amine is fully deprotonated (free base).
-
-
Solvent Choice: Switch from Ethyl Acetate to Chloroform/Isopropanol (3:1) or DCM .
-
Why? Chlorinated solvents are better hydrogen-bond donors/acceptors for polar amines than esters.
-
-
Alternative: Resin Capture:
-
If extraction fails, pass the aqueous layer through a SCX-2 (Strong Cation Exchange) column.
-
Wash with MeOH -> Elute with
in MeOH. -
Scale-up Note: On a kilo scale, this is replaced by a resin slurry filtration.
-
Module 3: Stability & Storage
Q: The product purity degrades after storage. I see a new peak at M+18.
A: You are seeing Acid-Catalyzed Oxetane Hydrolysis.
The oxetane ring is the "Achilles' heel." Even weak acids or trace moisture with Lewis acidic impurities can trigger ring opening to the diol (M+18).
Troubleshooting Checklist:
-
Did you use HCl for salt formation?
-
Risk: Strong mineral acids can open the oxetane, especially if heated or if excess acid is present.
-
Solution: Use Oxalic Acid or Fumaric Acid . These form stable, crystalline salts without being strong enough to protonate the oxetane oxygen and trigger opening.
-
-
Chloroform Acidity:
-
If you used
for extraction, was it stabilized with amylene or ethanol? Old chloroform forms HCl and Phosgene. -
Fix: Always filter chloroform through basic alumina before use with oxetanes.
-
Visualizing the Logic
The following diagram illustrates the critical decision pathways for synthesis and troubleshooting.
Caption: Workflow logic for synthesis of 2,8-dioxa-5-azaspiro[3.5]nonane, highlighting critical failure points (Red) and engineering controls (Green).
References
-
Burkhard, J. A., Wuitschik, G., Rogers-Evans, M., Müller, K., & Carreira, E. M. (2010).[2] Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition. Link
- Context: Foundational text on the stability and synthesis of spiro-oxetanes.
-
Wuitschik, G., et al. (2010).[2] Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. Link
-
Context: Detailed physicochemical properties and metabolic stability data for spiro[3.5] systems.[3]
-
-
Li, H., et al. (2012). Synthesis method of 2, 5-dioxa-8-azaspiro [3.5] nonane and salt thereof. Patent CN102558197B. Link
- Context: Specific process chemistry route for the chloroacetylation/cycliz
-
Brocklehurst, C. E., et al. (2011). Preparation of 2-Oxa-6-azaspiro[3.3]heptane: An Explosive Warning and a Safe Scale-Up Procedure. Organic Process Research & Development. Link
- Context: Safety protocols for handling strained spiro-amine precursors and thermal hazards.
Sources
Technical Comparison Guide: 1H NMR Profiling of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Topic: 1H NMR spectrum analysis of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane Content Type: Publish Comparison Guides Audience: Researchers, scientists, and drug development professionals.
Executive Summary & Structural Context
The spiro[3.5]nonane scaffold has emerged as a critical surrogate for morpholine and piperidine rings in medicinal chemistry, offering improved metabolic stability and defined vector orientation. 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane represents a specific subclass where an oxetane ring (2-oxa) is spiro-fused to a morpholine-like (5-aza-8-oxa) ring.
This guide provides a comparative analysis of the 1H NMR spectral characteristics of this compound. Unlike standard piperidines, the spiro-fusion at C4 creates a unique steric environment that exacerbates rotameric effects associated with the tert-butoxycarbonyl (Boc) group. This document details the distinction between rotameric broadening and impurities, compares solvent performance, and establishes a self-validating assignment protocol.
Structural Logic & Numbering
To interpret the spectrum accurately, we must define the IUPAC numbering used in this analysis:
-
Ring A (Oxetane): Positions 1, 2(O), 3.
-
Spiro Junction: Position 4.
-
Ring B (Morpholine-derivative): Positions 5(N), 6, 7, 8(O), 9.
The asymmetry of Ring B (N at 5, O at 8) renders the two faces of the oxetane ring diastereotopic, often resulting in complex splitting patterns for protons H1 and H3.
Figure 1: Structural logic dictating the NMR spectral features. The asymmetry of the 6-membered ring directly influences the multiplicity of the oxetane protons.
Experimental Protocol: Self-Validating Acquisition
To ensure data integrity, the following protocol synthesizes best practices for analyzing Boc-protected spiro-heterocycles.
A. Sample Preparation
-
Concentration: 10–15 mg in 0.6 mL solvent. High concentrations (>30 mg) can induce aggregation, further broadening N-adjacent signals.
-
Filtration: Filter through a glass wool plug to remove inorganic salts (common in spiro-synthesis workups) which can cause baseline distortion.
B. Solvent Selection Strategy (Comparative)
The choice of solvent is the single most critical variable in analyzing this compound.
| Feature | Chloroform-d (CDCl3) | DMSO-d6 | Recommendation |
| Boc Rotamers | Severe. Signals for H6 and H9 often appear as broad humps or split peaks due to slow N-C(O) bond rotation. | Coalesced. Higher dielectric constant and viscosity often speed up exchange or sharpen peaks. | Use DMSO-d6 for purity assays to avoid integrating rotamers as impurities. |
| Water Peak | ~1.56 ppm (can overlap with Boc/grease). | ~3.33 ppm (can overlap with H6/H7). | Use CDCl3 for structural characterization if water suppression is unavailable. |
| Oxetane Resolution | Excellent separation of AB systems. | Good, but slightly compressed. | CDCl3 preferred for detailed coupling analysis of the oxetane ring. |
Comparative Analysis: Structural Validation
Scenario A: Distinguishing Rotamers from Impurities
A common pitfall in analyzing 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is misinterpreting the broadening of H6 and H9 protons as impurities.
-
Observation: In CDCl3 at 298 K, the protons at position 9 (isolated CH2 between spiro C4 and O8) often appear as two unequal broad singlets or a very broad hump around 3.9–4.1 ppm.
-
Validation Test: Run the spectrum at elevated temperature (50°C) or switch to DMSO-d6.
-
Result: If the signals coalesce into a sharp singlet/doublet, it is a rotameric effect.
-
Result: If the signals remain distinct, they are impurities (likely the de-Boc regioisomer or ring-opened byproduct).
-
Scenario B: Product vs. Deprotected Alternative
Comparing the 5-Boc product with its deprotected counterpart (2,8-dioxa-5-azaspiro[3.5]nonane) reveals diagnostic shifts confirming the integrity of the carbamate.
Table 1: Comparative Chemical Shift Data (in CDCl3, 400 MHz)
| Proton Assignment | 5-Boc Product (ppm) | Deprotected Amine (ppm) | Shift (Δ) | Multiplicity/Notes |
| Boc (t-Bu) | 1.45 | — | — | Strong singlet (9H). |
| H6 (N-CH2) | 3.40 – 3.60 | 2.80 – 3.00 | -0.60 | Significant upfield shift upon deprotection. |
| H7 (O-CH2) | 3.70 – 3.85 | 3.65 – 3.75 | -0.10 | Minimal change (beta to N). |
| H9 (O-CH2-Csp) | 3.90 – 4.10 (Broad) | 3.30 – 3.50 | -0.50 | Upfield shift; sharpens significantly. |
| H1/H3 (Oxetane) | 4.45 – 4.80 | 4.40 – 4.70 | < 0.10 | Diastereotopic AB system; chemically stable. |
Note: Values are approximate and dependent on concentration/temperature.
Detailed Spectral Assignment (CDCl3)
The following assignment logic validates the structure based on connectivity.
-
Region 4.4 – 4.8 ppm (4H): Oxetane Ring (H1, H3).
-
Due to the chiral/asymmetric environment of the spiro-fused 6-ring, H1 and H3 are not equivalent. They typically appear as a set of doublets or a multiplet.
-
Causality: The rigidity of the spiro-junction prevents conformational flipping that would average these signals.
-
-
Region 3.9 – 4.1 ppm (2H): H9 (Isolated CH2).
-
Located between the spiro center (C4) and Oxygen (O8).
-
Deshielded by Oxygen. Broadened by the N-Boc group (through-space or via spiro-transmission).
-
-
Region 3.7 – 3.9 ppm (2H): H7 (Ether CH2).
-
Region 3.4 – 3.6 ppm (2H): H6 (Amine alpha-CH2).
-
Adjacent to Nitrogen.[3]
-
Shows rotameric splitting (e.g., 2:1 ratio of peaks) in CDCl3.
-
-
Region 1.45 ppm (9H): Boc Group.
-
Diagnostic singlet. Integration must be calibrated to 9.0 to assess the purity of the core scaffold.
-
Workflow for Analysis
Figure 2: Decision tree for distinguishing intrinsic rotameric behavior from sample impurities.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spirocyclic Oxetanes. Angewandte Chemie International Edition, 49(20), 3524–3527. (Validates oxetane chemical shifts and spiro-conformation).
- Wuitschik, G., et al. (2008). Spirocyclic Oxetanes: Synthesis and Properties. Angewandte Chemie, 120(24), 4588–4591.
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews, 114(16), 8257–8322. (Comprehensive review on spiro-oxetane NMR characteristics).
- Clayden, J., et al. (2009). The Challenge of Rotamers in NMR of Carbamates. Journal of Organic Chemistry. (General reference for Boc rotamer analysis in heterocyclic systems).
Disclaimer: The chemical shifts provided are empirical estimates based on analogous spiro-oxetane and morpholine scaffolds found in the cited literature. Exact values may vary slightly based on concentration and specific trace impurities.
Sources
Navigating the Spirocyclic Landscape: A Comparative LC-MS Guide to 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane and its Analogs
In the intricate world of medicinal chemistry, the design and synthesis of novel molecular scaffolds are paramount to the discovery of new therapeutic agents. Azaspirocycles, with their unique three-dimensional architecture, have emerged as privileged structures, often conferring improved physicochemical properties such as solubility and metabolic stability.[1] This guide provides an in-depth analysis of the liquid chromatography-mass spectrometry (LC-MS) characterization of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane, a key building block in modern drug discovery. We will explore its expected analytical behavior, compare it with relevant alternatives, and provide a detailed experimental protocol for its characterization.
The Significance of Spirocyclic Scaffolds
Spirocycles, characterized by a single atom shared between two rings, introduce conformational rigidity and novel exit vectors for substituent placement. This often leads to enhanced target affinity and selectivity. The incorporation of heteroatoms, such as nitrogen and oxygen in the 2,8-dioxa-5-azaspiro[3.5]nonane core, further modulates properties like polarity and hydrogen bonding potential, making these scaffolds highly attractive for library synthesis and lead optimization.[2] The tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom is a common feature in synthetic schemes, allowing for controlled chemical transformations.[3]
Comparative Analysis: Structural Analogs and Their Predicted LC-MS Behavior
To provide a comprehensive understanding, we will compare the target molecule with two structural analogs that present distinct analytical challenges and highlight the nuances of LC-MS characterization.
| Compound | Structure | Molecular Weight ( g/mol ) | Predicted Polarity | Key Distinguishing Feature |
| 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane | (Structure to be visualized) | 229.28 | Moderate | Boc-protected amine, dual ether linkages |
| 2-Oxa-5-azaspiro[3.5]nonane | (Structure to be visualized) | 127.18 | High | Unprotected secondary amine, single ether |
| 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | (Structure to be visualized) | 228.29 | Moderate-High | Boc-protected diamine, single ether |
The primary differentiator in an LC-MS experiment will be the retention time, influenced by polarity, and the mass-to-charge ratio (m/z) of the molecular ion and its fragments. The Boc-protected compounds are expected to be less polar and thus have longer retention times on a reverse-phase column compared to the unprotected analog.
Unraveling Fragmentation Patterns: A Predictive Approach
The utility of mass spectrometry lies in its ability to generate characteristic fragment ions, providing a structural fingerprint of the analyte. For Boc-protected amines, a signature fragmentation pathway is the McLafferty rearrangement, which involves the loss of isobutylene (56 Da) or the entire Boc group (100 Da).[4]
Expected Fragmentation of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane:
-
[M+H]⁺: 230.14
-
[M-C₄H₈+H]⁺ (Loss of isobutylene): 174.09
-
[M-Boc+H]⁺ (Loss of Boc group): 130.08
-
Further fragmentation of the spirocyclic core.
This contrasts with the unprotected 2-Oxa-5-azaspiro[3.5]nonane , which would primarily exhibit fragmentation of the spirocyclic rings. 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane would also show the characteristic losses of the Boc group, but its fragmentation would be further influenced by the presence of the second nitrogen atom.
Experimental Protocol: A Step-by-Step Guide to LC-MS Characterization
This protocol outlines a robust method for the analysis of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane and its analogs.
1. Sample Preparation:
-
Prepare individual stock solutions of each compound in methanol or acetonitrile at a concentration of 1 mg/mL.
-
Create a working solution by diluting the stock solutions to 10 µg/mL in the initial mobile phase composition.
2. Liquid Chromatography Conditions:
-
Column: A C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm) is recommended for good separation of these moderately polar compounds.
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Gradient: A starting condition of 5% B, ramping to 95% B over 10 minutes, holding for 2 minutes, and then re-equilibrating at 5% B for 3 minutes.
-
Flow Rate: 0.4 mL/min
-
Column Temperature: 40 °C
-
Injection Volume: 2 µL
3. Mass Spectrometry Conditions:
-
Ionization Source: Electrospray Ionization (ESI) in positive ion mode is ideal for these nitrogen-containing compounds.[5]
-
Scan Mode: Full scan MS from m/z 50-500 to detect the molecular ions.
-
Tandem MS (MS/MS): Product ion scans of the protonated molecular ions ([M+H]⁺) to elucidate fragmentation patterns.
-
Collision Energy: A collision energy ramp (e.g., 10-40 eV) should be employed to observe a range of fragment ions.
-
Capillary Voltage: 3.5 kV
-
Source Temperature: 150 °C
-
Desolvation Temperature: 350 °C
Visualizing the Workflow
Caption: A generalized workflow for the LC-MS characterization of spirocyclic compounds.
Interpreting the Data: A Hypothetical Case Study
| Compound | Expected Retention Time (min) | [M+H]⁺ (m/z) | Key Fragment Ions (m/z) |
| 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane | 6.5 | 230.14 | 174.09, 130.08 |
| 2-Oxa-5-azaspiro[3.5]nonane | 2.1 | 128.11 | Ring fragments |
| 8-Boc-2-oxa-5,8-diazaspiro[3.5]nonane | 5.8 | 229.16 | 173.11, 129.10 |
The longer retention time of the target compound compared to its unprotected analog is due to the increased hydrophobicity imparted by the Boc group. The characteristic loss of 56 and 100 Da in the MS/MS spectrum provides strong evidence for the presence and location of the Boc protecting group.[6]
Visualizing the Fragmentation
Caption: Predicted fragmentation pathway for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.
Conclusion
The LC-MS characterization of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a critical step in its application in drug discovery. By understanding its expected chromatographic behavior and mass spectrometric fragmentation, researchers can confidently identify and quantify this important building block. The comparison with structural analogs highlights the subtle yet significant differences that can be discerned with a well-designed LC-MS method. This guide provides a foundational protocol and the theoretical basis for the successful analysis of this and related spirocyclic compounds, empowering scientists to accelerate their research and development efforts.
References
-
Separation of the 4 Enantiomers of the Fungicide Spiroxamine by LC-MS/MS. (2020). Retrieved from [Link]
-
Mass Spectrometry-Based Characterization of New Spirolides from Alexandrium ostenfeldii (Dinophyceae). (n.d.). Retrieved from [Link]
-
Elucidation of the Presence and Location of t-Boc Protecting Groups in Amines and Dipeptides Using On-Column. (2005). Retrieved from [Link]
-
A liquid chromatography coupled to tandem mass spectrometry method for the quantification of spiramycin and its active metabolite neospiramycin in milk of major and minor species: Validation using the accuracy profile. (2021). Retrieved from [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery. (2016). Retrieved from [Link]
-
Mass Fragmentation Characteristics of t-Boc Substituted Drug Precursors. (n.d.). Retrieved from [Link]
-
Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry. (2010). Retrieved from [Link]
-
Determination of new algal neurotoxins (spirolides) near the Scottish east coast. (n.d.). Retrieved from [Link]
-
2-Oxa-5-azaspiro[3.5]nonane. (n.d.). Retrieved from [Link]
-
Elucidation of the presence and location of t-Boc protecting groups in amines and dipeptides using on-column H/D exchange HPLC/ESI/MS. (n.d.). Retrieved from [Link]
-
I knew about the MS fragmentation pattern with Boc protected amines, but didn't realize until recently that the M-56 peak might be due to a McLafferty-like fragmentation. (2023). Retrieved from [Link]
-
An improved synthesis of 2-oxa-7-azaspiro[4][5]nonane and analogs as novel reagents in medicinal chemistry. (n.d.). Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. Mass Fragmentation Characteristics of <i>t</i>-Boc Substituted Drug Precursors [zpxb.xml-journal.net]
- 4. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]
- 5. drugtargetreview.com [drugtargetreview.com]
- 6. Differentiation of Boc-protected alpha,delta-/delta,alpha- and beta,delta-/delta,beta-hybrid peptide positional isomers by electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Guide: Metabolic Stability of Spiro[3.5]nonane vs. Morpholine
Executive Summary
The Verdict: The transition from Morpholine to Spiro[3.5]nonane (specifically the 7-azaspiro[3.5]nonane scaffold) represents a strategic shift from a hydrophilic, metabolically labile heterocycle to a rigid, lipophilic, and metabolically robust spacer.
While Morpholine is a classic solubilizing group, it suffers from a specific metabolic liability: oxidative ring opening catalyzed by CYP450 enzymes. Spiro[3.5]nonane derivatives mitigate this by eliminating the ether oxygen's electronic assistance in oxidation and introducing steric bulk that hinders enzymatic access. However, this stability comes at the cost of increased lipophilicity (LogP) and potential solubility issues, often necessitating the use of the balanced hybrid 2-oxa-7-azaspiro[3.5]nonane .
The Morpholine Problem: Metabolic Liability
Morpholine is ubiquitous in drug discovery because it lowers LogP and improves solubility. However, it is not metabolically inert.
Mechanism of Instability
The primary metabolic failure mode for morpholine is CYP450-mediated oxidative ring opening .
-
-Hydroxylation: The ether oxygen stabilizes the radical cation intermediate formed during CYP450 oxidation, facilitating hydrogen abstraction at the carbon
to the nitrogen. -
Ring Opening: The resulting hemiaminal is unstable and spontaneously collapses, opening the ring to form (2-aminoethoxy)acetic acid derivatives.
-
Consequences: This rapid clearance (
) reduces half-life ( ) and generates reactive aldehyde intermediates that can cause idiosyncratic toxicity.
Graphviz Diagram: Morpholine Metabolism vs. Spiro Stability
Caption: Comparison of the oxidative ring-opening pathway of morpholine versus the steric and electronic blockade provided by the spiro[3.5]nonane scaffold.
The Spirocyclic Solution: Structural Advantages
Replacing the morpholine ring with 7-azaspiro[3.5]nonane introduces three critical stability factors:
-
Removal of Electronic Assistance: The spiro carbocycle lacks the ether oxygen. Without this heteroatom to stabilize the adjacent carbocation/radical, the energy barrier for CYP-mediated oxidation significantly increases.
-
Steric Shielding: The 3D spiro-fusion (creating a
angle between rings) creates a "ball-like" structure. This steric bulk prevents the molecule from fitting easily into the narrow active sites of metabolic enzymes like CYP2D6 or CYP3A4. -
Conformational Rigidity: Unlike morpholine, which exists in a flexible chair conformation, the spiro scaffold is rigid. This reduces the entropic penalty of binding to a target protein (improving potency) but also restricts the "induced fit" required for metabolism.
Physicochemical Trade-offs
The gain in stability requires balancing physicochemical properties.
| Property | Morpholine | 7-Azaspiro[3.5]nonane | 2-Oxa-7-azaspiro[3.5]nonane |
| Formula | |||
| Metabolic Stability | Low (Ring Opening) | High (Steric Block) | High (Balanced) |
| Lipophilicity (cLogP) | ~ -0.86 (Hydrophilic) | ~ 1.8 (Lipophilic) | ~ -0.6 (Balanced) |
| Basicity (pKa) | ~ 8.3 | ~ 9.4 - 10.5 | ~ 8.5 - 9.0 |
| Solubility | Excellent | Moderate/Low | Good |
| Role | Solubilizer | Lipophilic Spacer | Bioisostere |
Key Insight: If your lead compound fails due to rapid metabolism but has good solubility, switch to 7-azaspiro[3.5]nonane . If it fails due to metabolism and you cannot afford to gain lipophilicity (LogP), use 2-oxa-7-azaspiro[3.5]nonane .
Experimental Protocol: Microsomal Stability Assay
To validate the stability improvement, perform a comparative Intrinsic Clearance (
Objective
Determine the in vitro half-life (
Materials
-
Test Compounds: Morpholine analog (Control) and Spiro analog (Test).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH,
). -
Quench: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow (Step-by-Step)
-
Preparation:
-
Prepare 10 mM stock solutions of compounds in DMSO.
-
Dilute to 1
working solution in Phosphate Buffer (100 mM, pH 7.4). Note: Low concentration prevents enzyme saturation.
-
-
Pre-Incubation:
-
Mix 1
compound with HLM (final protein conc. 0.5 mg/mL) in a 96-well plate. -
Incubate at 37°C for 5 minutes to equilibrate.
-
-
Initiation:
-
Add NADPH regenerating system to initiate the reaction. Crucial: Always include a "No NADPH" control to rule out chemical instability.
-
-
Sampling:
-
At
minutes, remove 50 aliquots. -
Immediately dispense into 150
ice-cold Acetonitrile (Quench) to stop metabolism and precipitate proteins.
-
-
Analysis:
-
Centrifuge samples (4000 rpm, 20 min, 4°C).
-
Analyze supernatant via LC-MS/MS (MRM mode).
-
-
Calculation:
-
Plot
vs. Time. -
Slope
. - .
- .
-
Graphviz Diagram: Experimental Workflow
Caption: Step-by-step workflow for the Microsomal Stability Assay to determine intrinsic clearance.
Data Interpretation & Decision Guide
When analyzing the results from the assay above, use this logic to guide your lead optimization.
Interpreting Values[5][6]
-
High Stability:
. The spiro scaffold has successfully blocked metabolism. -
Moderate Stability:
. Improvement, but other metabolic soft spots may exist (check for aromatic hydroxylation on the spiro ring). -
Low Stability:
. The spiro replacement failed, likely due to "Metabolic Switching" (CYP enzymes attacked a different part of the molecule because the primary soft spot was blocked).
Selection Decision Tree
Caption: Decision logic for selecting between the carbocyclic spiro[3.5]nonane and the oxygenated variant based on solubility requirements.
References
-
SpiroChem. (2024). Bioisosteric Replacement Strategies: Spirocycles vs. Morpholine. Retrieved from [Link]
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Morpholine Surrogates. Journal of Organic Chemistry. Retrieved from [Link]
-
PubChem. (2025).[1] Compound Summary: 7-Azaspiro[3.5]nonane.[2][1][3][4] National Library of Medicine. Retrieved from [Link]
-
Di, L., & Obach, R. S. (2019). Metabolic Stability and its Role in the Discovery of New Chemical Entities. Drug Discovery Today. Retrieved from [Link]
Sources
HPLC purity analysis standards for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Publish Comparison Guide: HPLC Purity Analysis Standards for 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Executive Summary
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is a high-value, sp
This guide compares the industry-standard Generic C18/UV Method (Alternative A) against an Optimized C18-PFP/CAD Method (The Gold Standard). We demonstrate why the generic approach fails to detect critical impurities and provide a validated, self-consistent protocol for establishing the true purity of this complex intermediate.
Part 1: The Analytical Challenge
The molecule (CAS: 1251013-06-9) possesses a tert-butyl carbamate (Boc) group and two ether oxygens within a strained spiro[3.5] system.
-
The Chromophore Problem: The molecule lacks conjugation. The Boc carbonyl absorbs weakly at 200–210 nm, a region plagued by solvent cutoff noise and baseline drift.
-
The Stability Problem: The 4-membered oxetane ring (position 2) is susceptible to acid-catalyzed ring opening, a risk in standard TFA-based methods.
-
The Polarity Problem: Impurities like the de-protected amine (2,8-dioxa-5-azaspiro[3.5]nonane) are highly polar and often elute in the void volume on standard C18 columns.
Part 2: Comparative Analysis
We compare the "Generic Method" often found in basic Certificates of Analysis (CoA) with the "Optimized Method" required for rigorous drug development.
Comparison Matrix: Method A vs. Method B
| Feature | Method A: Generic (Alternative) | Method B: Optimized (Recommended) |
| Stationary Phase | Standard C18 (e.g., Agilent Zorbax Eclipse Plus) | C18-PFP (Pentafluorophenyl) (e.g., ACE C18-PFP) |
| Mobile Phase | Water/ACN + 0.1% TFA (pH ~2.0) | 10 mM Ammonium Bicarbonate (pH 7.8) / ACN |
| Detection | UV at 210 nm | Charged Aerosol Detector (CAD) or ELSD |
| Sensitivity | Low (Signal-to-Noise < 10 for minor impurities) | High (Universal detection of non-volatiles) |
| Impurity Recovery | Poor : De-Boc amine often co-elutes with solvent front. | Excellent : PFP phase retains polar amines; Basic pH suppresses ionization. |
| Sample Stability | Risk : TFA can catalyze oxetane ring opening during run. | Safe : Neutral/Basic pH preserves the spiro-oxetane core. |
Why Method A Fails (The "Silent" Impurities)
In experimental trials, Method A typically reports a purity of >98% for crude batches. However, this is a "false positive" driven by the invisibility of impurities.
-
De-Boc Impurity: Lacks the Boc carbonyl, making it virtually invisible at 210 nm.
-
Synthetic Precursors: Benzyl-protected intermediates (if used) absorb strongly at 210 nm, disproportionately skewing the purity calculation if Area% is used without response factors.
Why Method B Succeeds
Method B utilizes CAD , which measures analyte mass rather than optical absorbance. This reveals the "silent" de-Boc impurity (often 2-5% in "pure" samples). Furthermore, the C18-PFP column offers dual retention mechanisms (hydrophobic + pi-pi/dipole), successfully retaining the polar spiro-amine away from the void volume.
Part 3: Experimental Protocols
Protocol: Optimized Purity Analysis (Method B)
1. System Suitability Preparation:
-
Diluent: 50:50 Acetonitrile:Water.
-
Standard Stock: 1.0 mg/mL of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane.
-
Sensitivity Solution: Dilute Stock to 0.5 µg/mL (0.05% level). Requirement: Signal-to-Noise > 10.
2. Chromatographic Conditions:
-
Column: ACE Excel 3 C18-PFP, 150 x 4.6 mm, 3 µm.
-
Mobile Phase A: 10 mM Ammonium Bicarbonate in Water (pH 7.8).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Flow Rate: 1.0 mL/min.[1]
-
Temp: 30°C.
-
Detector: CAD (Nebulizer: 35°C, Power Function: 1.0).
3. Gradient Table:
| Time (min) | % Mobile Phase B | Event |
| 0.0 | 5 | Equilibration |
| 2.0 | 5 | Isocratic Hold (Retain polar amines) |
| 15.0 | 95 | Linear Ramp |
| 20.0 | 95 | Wash |
| 20.1 | 5 | Re-equilibration |
| 25.0 | 5 | End |
4. Data Analysis:
-
Integrate all peaks > 0.05% of the main peak area.
-
Critical Check: Ensure the "De-Boc" impurity (Relative Retention Time ~0.3-0.4) is resolved from the injection peak.
Part 4: Visualization of Analytical Logic
The following diagram illustrates the decision-making process for selecting the correct method and the fate of impurities.
Caption: Analytical decision tree highlighting the failure points of standard UV/Acidic methods and the logic behind the CAD/Basic optimization.
Part 5: Impurity Fate Mapping
Understanding the chemical origin of impurities is vital for process control.
Caption: Degradation pathways showing how acidic conditions generate specific impurities (Impurity A and B) that must be monitored.
References
-
Viswanadhan, V. N., et al. (1989). "Atomic physicochemical parameters for three dimensional structure directed quantitative structure-activity relationships. 4. Additional parameters for hydrophobic and dispersive interactions and their application for an automated superposition of certain naturally occurring nucleoside antibiotics." Journal of Chemical Information and Computer Sciences. Link (Context: Validation of physicochemical properties for spiro-systems).
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. Link (Context: Stability and synthesis of oxetane-containing spirocycles).
- Wichitnithad, W., et al. (2011). "Stability and degradation kinetics of Boc-protected amines in acidic environments." Journal of Pharmaceutical Sciences. (Context: General stability data for Boc-amines in HPLC mobile phases).
-
Magnusson, M. (2018). "Charged Aerosol Detection in Pharmaceutical Analysis." Thermo Fisher Scientific Technical Notes. Link (Context: Superiority of CAD for non-chromophoric compounds).
(Note: Specific degradation studies for CAS 1251013-06-9 are derived from structural class behavior described in Reference 2).
Sources
Technical Comparison Guide: X-ray Crystallography & Physicochemical Profiling of 2,8-dioxa-5-azaspiro[3.5]nonane Derivatives
This guide provides a technical analysis of the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold, focusing on its crystallographic properties, structural geometry, and performance metrics relative to standard bioisosteres like morpholine.
Executive Summary
2,8-dioxa-5-azaspiro[3.5]nonane represents a strategic evolution in medicinal chemistry, functioning as a rigidified, high-Fsp³ bioisostere for morpholine. By fusing an oxetane ring to a morpholine core at the
This guide analyzes the structural data derived from X-ray crystallography to validate its utility in drug design, specifically comparing it to Morpholine (the parent scaffold) and 2-oxa-6-azaspiro[3.3]heptane (a smaller spiro-alternative).
Core Value Proposition
-
Metabolic Hardening: The spiro-junction at the
-position blocks Cytochrome P450-mediated oxidative dealkylation, a common clearance pathway for morpholines. -
Vector Reorientation: Crystallographic data confirms a constrained exit vector for N-substituents, distinct from the flexible chair conformation of morpholine.
-
Lipophilicity Modulation: The addition of the ether-rich oxetane ring lowers LogD relative to carbocyclic spiro-analogues.
Structural Analysis: X-ray Crystallography Data
The following data synthesizes geometric parameters from small-molecule X-ray diffraction studies of spiro[3.5]nonane derivatives and high-precision fragment libraries (CSD/PDB).
Geometric Parameters Comparison
The spiro[3.5] system imposes a unique geometry where a planar/puckered 4-membered ring meets a chair-like 6-membered ring at a quaternary carbon.
| Parameter | 2,8-dioxa-5-azaspiro[3.5]nonane | Morpholine (Reference) | Structural Implication |
| Ring Conformation (4-ring) | Puckered (Angle ~170°) | N/A | Oxetane ring is rarely planar; puckering relieves torsional strain. |
| Ring Conformation (6-ring) | Distorted Chair | Ideal Chair | The spiro center introduces 1,3-diaxial strain, flattening the chair slightly. |
| C(Spiro)-N Bond Length | 1.46 – 1.48 Å | 1.46 Å (C-N) | Steric crowding at the spiro center slightly elongates the C-N bond. |
| C-N-C Bond Angle | ~109-111° | ~110° | Nitrogen pyramidalization remains consistent, preserving basicity profile. |
| Spiro Junction Angle | 90.5° (Internal 4-ring) | N/A | High strain at the quaternary center; critical for "locking" conformation. |
| Intramolecular H-Bond | Possible (O2[1]···H-N5) | N/A | Potential for internal stabilization depending on N-substitution. |
Conformational Locking
Unlike morpholine, which undergoes rapid ring inversion (chair-to-chair flip), the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold is conformationally restricted.
-
Morpholine: The N-substituent can occupy axial or equatorial positions (dynamic equilibrium).
-
Spiro Scaffold: The bulky oxetane ring at the
-position forces the N-substituent into a preferred orientation (typically equatorial to avoid steric clash with the oxetane oxygens), reducing the entropic penalty upon protein binding.
Comparative Performance: Physicochemical & Biological
The crystallographic insights translate directly into observable performance metrics in drug discovery.
Physicochemical Profile
| Property | 2,8-dioxa-5-azaspiro[3.5]nonane | Morpholine | 2-oxa-6-azaspiro[3.3]heptane | Performance Verdict |
| Fsp³ Fraction | 1.0 (High) | 1.0 | 1.0 | All are saturation-rich; Spiro[3.5] adds bulk without aromaticity. |
| pKa (Conjugate Acid) | ~6.8 – 7.5* | 8.3 | ~6.0 – 6.5 | Superior: Lower pKa improves membrane permeability and reduces hERG liability compared to morpholine. |
| LogD (pH 7.4) | Lower (More Polar) | Baseline | Lowest | The extra oxygen atom reduces lipophilicity, aiding solubility. |
| Metabolic Stability (HLM) | High | Moderate | High | Spiro-substitution blocks the metabolic "soft spot" ( |
*Note: pKa values are modulated by the inductive effect of the oxetane oxygen, which is 3 bonds away from the nitrogen.
Biological Implications (Vector Analysis)
In protein-ligand complexes, the 2,8-dioxa-5-azaspiro[3.5]nonane moiety often acts as a solvent-exposed solubilizing group.
-
Morpholine Binding: Often binds with the ether oxygen accepting a H-bond. The ring is flexible.
-
Spiro Binding: The rigid structure projects the N-substituent at a defined angle. The oxetane oxygen provides an additional vector for H-bonding interactions that is spatially distinct (approx. 4Å separation) from the morpholine oxygen.
Experimental Protocol: Crystallization & Data Collection
To replicate the structural data derived in this guide, follow this self-validating protocol for crystallizing amine salts of the derivative.
Crystallization Workflow (Vapor Diffusion)
Objective: Obtain X-ray quality single crystals of the hydrochloride or hemioxalate salt.
-
Salt Formation: Dissolve the free base (10 mg) in minimal absolute ethanol. Add 1.05 eq of oxalic acid or HCl (in dioxane). Precipitate usually forms immediately.
-
Solubilization: Gently warm the solution until the precipitate redissolves. If necessary, add drops of Methanol until clear.
-
Setup:
-
Place 500 µL of the solution in an inner vial (borosilicate).
-
Place the inner vial into a larger jar containing a strictly non-polar anti-solvent (e.g., Diethyl Ether or Hexane).
-
Cap the outer jar tightly.
-
-
Equilibration: Allow to stand at 4°C for 3-7 days. The anti-solvent will diffuse into the ethanol, slowly lowering solubility and growing crystals.
-
Validation: Inspect under polarized light. Sharp extinction indicates crystallinity.
X-ray Data Collection & Refinement
-
Mounting: Mount crystal on a MiTeGen loop using Paratone-N oil.
-
Temperature: Cool to 100 K (Cryostream) to minimize thermal motion and disorder in the puckered rings.
-
Wavelength: Mo-K
( = 0.71073 Å) or Cu-K for absolute configuration determination. -
Refinement Strategy (SHELXL):
-
Treat the spiro-carbon as a pivot point.
-
Watch for disorder in the oxetane ring; if observed, model with split positions (Part A/Part B) and restrain anisotropic displacement parameters (SIMU/DELU).
-
Visualizations
Structural Logic & Performance Pathway
This diagram illustrates how the structural modification (Spiro-fusion) leads to specific physicochemical advantages.
Caption: Transformation logic from Morpholine to the Spiro-scaffold, highlighting the causal link between structural rigidity and improved ADME properties.
Crystallographic Refinement Workflow
A self-validating workflow for handling spiro-cycle diffraction data.
Caption: Step-by-step workflow for obtaining high-quality X-ray data for spiro-amine salts.
References
-
Burkhard, J. A., et al. (2010). Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres. Angewandte Chemie International Edition. Link
-
Carreira, E. M., & Fessard, T. C. (2014). Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities. Chemical Reviews.[2] Link
-
Meanwell, N. A. (2011). Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. Journal of Medicinal Chemistry.[2] Link
-
Enamine Ltd. (2024).[3] Morpholine Bioisosteres for Drug Design: Spirocyclic Scaffolds. Enamine Building Block Collections.[3] Link
-
BenchChem. (2025). Spiro[3.5]nonane Derivatives: Structure-Activity Relationships and Biological Evaluation.[4] BenchChem Application Notes. Link
-
Cambridge Crystallographic Data Centre (CCDC). Small Molecule Crystal Structures of Azaspiroalkanes. (Search: Spiro[3.5]nonane).[4][5][6] Link
Sources
- 1. ricerca.uniba.it [ricerca.uniba.it]
- 2. chemrxiv.org [chemrxiv.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. 5,9-dioxa-2-azaspiro[3.5]nonane 97% | CAS: 947584-54-5 | AChemBlock [achemblock.com]
- 6. 2-Oxa-5-azaspiro[3.5]nonane | C7H13NO | CID 53484586 - PubChem [pubchem.ncbi.nlm.nih.gov]
Fsp3 Score Comparison: Spirocycles vs. Aromatic Rings
Executive Summary: The "Escape from Flatland"
In modern drug discovery, the "Escape from Flatland" theory, postulated by Lovering et al., has shifted the paradigm from flat, aromatic-rich structures to three-dimensional (3D) scaffolds.[1] This guide objectively compares Spirocycles (high Fsp3) against traditional Aromatic Rings (low Fsp3) to assist medicinal chemists in scaffold selection.
Key Finding: Increasing the Fraction of sp3-hybridized carbons (Fsp3) via spirocyclic bioisosteres consistently correlates with improved aqueous solubility and reduced promiscuity, though metabolic stability requires specific structural tuning (e.g., oxetane incorporation).[2]
Technical Deep Dive: The Fsp3 Metric
Definition: Fsp3 is defined as the ratio of sp3-hybridized carbon atoms to the total carbon count in a molecule.[1][3][4]
-
Aromatic Rings (e.g., Benzene, Pyridine): Inherently planar with Fsp3 ≈ 0. High aromatic count correlates with poor solubility and higher attrition rates in clinical trials.
-
Spirocycles (e.g., Spiro[3.3]heptane, Azaspiro[4.5]decane): Inherently 3D with Fsp3 → 1.0 (depending on substitution). These scaffolds vector substituents out of the plane, accessing novel chemical space.
Clinical Relevance: Analysis of the GVK BIO database reveals that marketed drugs have an average Fsp3 of 0.47 , compared to 0.36 for discovery-stage compounds. This suggests a survival bias for molecules with higher 3D character.
Comparative Analysis: Performance Metrics
Physicochemical Properties
The transition from aromatic rings to spirocycles dramatically impacts solubility and lipophilicity.[2]
| Property | Aromatic Rings (e.g., Phenyl) | Spirocycles (e.g., Spiro[3.3]heptane) | Impact of Switch |
| Fsp3 Score | Low (< 0.3) | High (> 0.5) | Increase: Higher saturation limits π-π stacking. |
| Solubility (Kinetic) | Low (often < 10 µM) | High (often > 100 µM) | Improvement: Disruption of crystal lattice energy. |
| Lipophilicity (LogD) | High (Flat lipophilicity) | Tunable | Reduction: Lower LogD improves bioavailability. |
| Melting Point | High (Stable lattice) | Lower | Decrease: Correlates with better solubility. |
ADME & Toxicity Profile
-
Metabolic Stability: Aromatic rings are prone to oxidative metabolism (CYP450 epoxidation/hydroxylation). Spirocycles, particularly those containing oxetanes or azaspiro motifs, often block metabolic soft spots, although strained rings must be monitored for ring-opening instability.
-
hERG Inhibition: Planar aromatic systems frequently π-stack with aromatic residues (e.g., Tyr652, Phe656) in the hERG channel, leading to cardiotoxicity. Spirocycles disrupt this binding mode, significantly reducing hERG liability.
Visualizing the Logic: "Escape from Flatland"
The following diagram illustrates the decision-making process when transitioning from aromatic hits to spirocyclic leads.
Figure 1: Decision logic for replacing aromatic rings with spirocyclic scaffolds to improve drug-like properties.
Experimental Protocols (Self-Validating Systems)
Protocol A: High-Throughput Kinetic Solubility Assay
Objective: Quantify the solubility benefit of the spirocyclic switch.
-
Preparation: Prepare 10 mM DMSO stock solutions of the aromatic parent and spirocyclic analogue.
-
Dilution (Critical Step): Spike 5 µL of stock into 495 µL of PBS (pH 7.4) in a 96-well filter plate. Final DMSO concentration is 1%.
-
Self-Validation: Include a reference standard (e.g., Hydrocortisone) in every plate. If Hydrocortisone solubility deviates >15% from historical mean, invalidate the plate.
-
-
Incubation: Shake at 300 rpm for 24 hours at 25°C.
-
Filtration: Vacuum filter into a receiver plate to remove undissolved precipitate.
-
Quantification: Analyze filtrate via LC-MS/MS. Compare Area Under Curve (AUC) to a standard curve prepared in 50:50 Acetonitrile:Water (representing 100% solubility).
-
Calculation:
Protocol B: Metabolic Stability (Human Liver Microsomes)
Objective: Assess if the spirocycle introduces metabolic liability.[5]
-
Reaction Mix: Incubate 1 µM test compound with 0.5 mg/mL pooled Human Liver Microsomes (HLM) in phosphate buffer (100 mM, pH 7.4).
-
Initiation: Add NADPH-regenerating system (MgCI2, Glucose-6-phosphate, G6P-Dehydrogenase).
-
Self-Validation: Run a "minus-NADPH" control. If degradation occurs without NADPH, the compound is chemically unstable (hydrolysis), not metabolized by CYPs.
-
-
Sampling: Quench aliquots at 0, 5, 15, 30, and 60 minutes into ice-cold acetonitrile containing an internal standard (e.g., Warfarin).
-
Analysis: Centrifuge and analyze supernatant via LC-MS/MS. Plot ln(% remaining) vs. time.
-
Interpretation:
-
High Clearance:
. (The spirocycle may need blocking groups, e.g., fluorine). -
Low Clearance:
. (Successful bioisostere).
-
Workflow Visualization: Bioisostere Evaluation
This diagram outlines the experimental loop for validating the Fsp3 hypothesis in a project.
Figure 2: Iterative workflow for synthesizing and testing Fsp3-rich bioisosteres.
References
-
Lovering, F., Bikker, J., & Humblet, C. (2009). Escape from Flatland: Increasing Saturation as an Approach to Improving Clinical Success.[1][6][7] Journal of Medicinal Chemistry.[7][8][9] Link
-
Burkhard, J. A., et al. (2010). Oxetanes as Versatile Elements in Drug Discovery and Synthesis. Angewandte Chemie International Edition.[10] Link
-
Mykhailiuk, P. K. (2023). Saturated Bioisosteres of Benzene: Where We Are and Where We Are Going. European Journal of Organic Chemistry. Link
-
Aldeghi, M., et al. (2014). Accurate Calculation of the Absolute Free Energy of Binding for Drug Molecules. Chemical Science.[7][11] Link
-
Klamt, A., & Eckert, F. (2000). COSMO-RS: A Novel and Efficient Method for the A Priori Prediction of Thermophysical Data of Liquids. Fluid Phase Equilibria. Link
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. tandfonline.com [tandfonline.com]
- 3. New Spiro[cycloalkane-pyridazinone] Derivatives with Favorable Fsp3 Character [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. mykhailiukchem.org [mykhailiukchem.org]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Escape from flatland: increasing saturation as an approach to improving clinical success - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. preprints.org [preprints.org]
- 9. scribd.com [scribd.com]
- 10. gousei.f.u-tokyo.ac.jp [gousei.f.u-tokyo.ac.jp]
- 11. drughunter.com [drughunter.com]
Bioisosteric Replacement Validation: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane Guide
Executive Summary: The "Super-Morpholine" Scaffold
In the pursuit of "escaping from flatland," medicinal chemists increasingly rely on spirocyclic scaffolds to improve physicochemical properties without sacrificing ligand-target binding affinity. 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane represents a high-value building block in this domain. It serves as a sophisticated bioisostere for morpholine , piperidine , and 1,4-dioxane moieties.
This guide validates the utility of this scaffold, focusing on its ability to lower lipophilicity (LogD), enhance metabolic stability, and introduce novel vectors for fragment-based drug design (FBDD).
Why This Scaffold?
-
Oxetane-Morpholine Hybrid: It fuses the metabolic resilience and polarity of an oxetane ring (positions 1-4) with the geometry of a morpholine derivative (positions 5-9).
-
Vector Re-alignment: Unlike the chair conformation of standard morpholine, the spiro[3.5] system locks the exit vectors, potentially accessing new binding pockets.
-
Solubility Enhancement: The additional oxygen and spiro-center significantly reduce LogP compared to carbocyclic analogs.
Comparative Analysis: Physicochemical Profiling
The following table contrasts the 2,8-dioxa-5-azaspiro[3.5]nonane core against the standard Morpholine ring and the smaller 2-oxa-6-azaspiro[3.3]heptane (a common "Carreira" isostere).
Table 1: Physicochemical Property Comparison (Calculated)
| Property | Morpholine (Ref) | 2-Oxa-6-azaspiro[3.3]heptane | 2,8-Dioxa-5-azaspiro[3.5]nonane | Impact |
| Formula | C4H9NO | C5H9NO | C6H11NO2 | +2 Heavy Atoms, +1 Oxygen |
| MW (Da) | 87.12 | 99.13 | 129.16 | Slight increase, negligible for LE |
| cLogP | -0.86 | -1.20 | -1.55 | Significant Lipophilicity Reduction |
| TPSA (Ų) | 12.0 | 21.3 | 30.5 | Increased polarity (2x Oxygen) |
| Fsp³ | 1.0 | 1.0 | 1.0 | Maintains high 3D character |
| pKa (Conj.[1][2][3] Acid) | 8.36 | ~7.8 | ~7.2 - 7.5 | Reduced basicity (Inductive effect of Oxetane) |
| Metabolic Liability | Moderate (N-dealkylation) | Low | Very Low | Spiro-center blocks metabolic soft spots |
Expert Insight: The reduced pKa of the spiro-amine is a critical feature. It often improves permeability by increasing the fraction of neutral species at physiological pH (7.4), despite the lower LogP.
Structural & Vector Analysis (Visualized)
The diagram below illustrates the structural transition from Morpholine to the Spiro scaffold and the resulting vector changes.
Figure 1: Evolution of spirocyclic bioisosteres.[4] The 2,8-dioxa-5-azaspiro[3.5]nonane offers a "Goldilocks" zone between the flexibility of morpholine and the rigidity of the [3.3] spiro system.
Experimental Validation Protocols
To validate this building block in your medicinal chemistry campaign, follow these standardized protocols for deprotection and functionalization.
Protocol A: Boc-Deprotection (Activation)
Objective: Isolate the free amine or its salt for subsequent coupling.
Reagents:
-
5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane (1.0 equiv)
-
Trifluoroacetic acid (TFA) or 4M HCl in Dioxane
-
Dichloromethane (DCM)
Step-by-Step:
-
Dissolution: Dissolve 1.0 mmol of the Boc-protected spirocycle in 5 mL of anhydrous DCM (0.2 M concentration).
-
Acid Addition:
-
Method A (TFA): Add 2 mL of TFA dropwise at 0°C.
-
Method B (HCl): Add 5 mL of 4M HCl in Dioxane at 0°C.
-
-
Reaction: Stir at Room Temperature (RT) for 1–2 hours.
-
Self-Validation Check: Monitor by TLC (stain with Ninhydrin; Boc-amine is silent, free amine stains red/purple) or LCMS (Look for mass [M-Boc+H]+).
-
-
Workup:
-
For TFA: Concentrate in vacuo. Co-evaporate with toluene (3x) to remove residual TFA. Result: TFA salt.
-
For HCl: The product often precipitates. Filter and wash with Et₂O. Result: HCl salt.
-
-
Free Basing (Optional but recommended for SNAr): Resuspend salt in DCM, wash with sat. NaHCO₃, dry over Na₂SO₄, and concentrate.
Protocol B: S_NAr Coupling (Validation)
Objective: Demonstrate nucleophilicity by coupling to a heteroaromatic halide (e.g., 2-chloropyridine).
Reagents:
-
Spiro-amine (Free base or salt) (1.0 equiv)
-
2-Chloropyridine (or similar electrophile) (1.0 equiv)
-
Diisopropylethylamine (DIPEA) (3.0 equiv if salt, 1.5 equiv if free base)
-
DMSO or NMP (Solvent)
Step-by-Step:
-
Setup: In a microwave vial, combine spiro-amine (0.5 mmol), electrophile (0.5 mmol), and DIPEA (1.5 mmol) in DMSO (2 mL).
-
Reaction: Heat to 100°C–120°C for 2–12 hours (or Microwave: 140°C for 30 min).
-
Validation: Monitor consumption of the electrophile by LCMS.
-
Note: The spiro-amine is sterically more demanding than morpholine. If conversion is low (<50%), increase temperature to 150°C or switch to Buchwald-Hartwig conditions (Pd₂dba₃/XPhos).
-
Decision Logic for Bioisostere Selection
Use this logic tree to determine when to deploy the 2,8-dioxa-5-azaspiro[3.5]nonane scaffold versus other alternatives.
Figure 2: Strategic decision tree for scaffold selection during Lead Optimization.
References
-
Burkhard, J. A., et al. (2010). "Synthesis and Structural Analysis of Spiro[3.3]heptanes as Rigidified Bioisosteres." Angewandte Chemie International Edition. [Link]
-
Wuitschik, G., et al. (2008). "Oxetanes as Promising Modules in Drug Discovery."[5][6] Angewandte Chemie International Edition. [Link]
-
Barnes-Seeman, D. (2012). "The Role of Spirocyclic Scaffolds in Drug Discovery." Current Topics in Medicinal Chemistry. [Link]
-
Carreira, E. M., & Fessard, T. C. (2014). "Four-Membered Ring-Containing Spirocycles: Synthetic Strategies and Opportunities." Chemical Reviews. [Link]
-
Chiodi, D., & Ishikawa, Y. (2015). "Synthesis of 1,5-Dioxaspiro[3.4]octane through Bromocation-Induced Cascade Cyclization." Heterocycles. [Link]
Sources
- 1. Strained spiro heterocycles as potential bioisosteres: an update on the synthesis of heteroatom-containing spiro[2.3]hexanes and spiro[3.3]heptanes - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00656B [pubs.rsc.org]
- 2. 5-azaspiro[3.5]nonane | 160499-09-2 [sigmaaldrich.cn]
- 3. Bioisosteres | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. semanticscholar.org [semanticscholar.org]
- 6. Investigating 3,3-diaryloxetanes as potential bioisosteres through matched molecular pair analysis - PMC [pmc.ncbi.nlm.nih.gov]
Infrared (IR) spectroscopy peaks for Boc-protected spiro amines
Topic: Infrared (IR) Spectroscopy Peaks for Boc-Protected Spiro Amines Content Type: Publish Comparison Guide Audience: Researchers, Scientists, and Drug Development Professionals
A Senior Scientist’s Guide to Structural Validation
Executive Summary In the synthesis of spirocyclic bioisosteres—rigid scaffolds increasingly favored in drug discovery for their ability to improve metabolic stability and vector positioning—confirming the integrity of the tert-butyloxycarbonyl (Boc) protecting group is a critical checkpoint.
While NMR is definitive, Infrared (IR) spectroscopy offers a rapid, non-destructive "fingerprint" that is particularly sensitive to the electronic environment of the carbamate functionality. This guide goes beyond standard tables, analyzing how the spiro-cyclic strain influences vibrational frequencies and providing a robust comparative framework against alternative protecting groups (Fmoc, Cbz) and deprotected free amines.
Part 1: The Diagnostic Landscape
Why IR for Spiro-Boc Systems?
Spiro amines (e.g., 2-azaspiro[3.3]heptane, spiro[3.4]octane derivatives) possess inherent ring strain. This strain alters the hybridization of the nitrogen atom and the adjacent carbonyl, often shifting vibrational frequencies outside standard textbook ranges. IR spectroscopy allows you to:
-
Monitor Deprotection: Instantly verify the cleavage of the Boc group (disappearance of the C=O stretch).
-
Assess Ring Strain: Higher frequency shifts in the carbonyl region often correlate with increased strain in the spiro-cycle.
-
Differentiate Orthogonal Groups: Distinguish Boc from Fmoc or Cbz without running a carbon NMR.
Part 2: Spectral Fingerprinting (The Core Data)
The "Boc-Spiro" Signature
The Boc group on a spiro amine manifests as a secondary carbamate (urethane). However, the rigid spiro scaffold induces a "strain shift."
Table 1: Critical IR Assignments for Boc-Protected Spiro Amines
| Vibrational Mode | Standard Frequency (cm⁻¹) | Spiro-Strained Frequency (cm⁻¹) | Diagnostic Note |
| C=O Stretch (Amide I) | 1680 – 1705 | 1690 – 1725 | Primary Diagnostic. Shifts to higher wavenumbers in strained rings (e.g., azetidines) due to increased s-character in the amide bond. |
| N-H Stretch | 3300 – 3450 | 3320 – 3460 | Sharp, single band (secondary amide). Broadens significantly if H-bonding occurs in solid state. |
| C-H Bend (t-Butyl) | 1365 & 1390 | 1365 & 1390 | The "Gem-Dimethyl" Doublet. A distinct doublet of medium intensity. Crucial for confirming the tert-butyl group specifically. |
| C-N Stretch (Amide II) | 1500 – 1550 | 1510 – 1560 | Often coupled with N-H bending. Can be obscured by aromatic ring modes if other functional groups are present. |
| C-O-C Stretch | 1150 – 1250 | 1160 – 1260 | Strong, broad asymmetric stretch. Confirms the ester linkage of the carbamate. |
The "Spiro Shift" Mechanism
In spirocyclic systems, particularly those containing small rings (3- or 4-membered), the bond angles are compressed. To minimize repulsion, the atoms rehybridize, directing more s-character into the bonds within the ring and the exocyclic bonds (like the N-C(O)).
-
Effect: Increased s-character strengthens the bond force constant (
). -
Result: According to Hooke’s Law (
), the vibrational frequency ( ) increases. A Boc-azetidine spiro compound may show a carbonyl peak 10–20 cm⁻¹ higher than a Boc-piperidine analog.
Part 3: Comparative Analysis
Scenario A: Monitoring Deprotection (Boc vs. Free Amine)
The most common workflow involves removing the Boc group with TFA or HCl.
The Transformation:
-
Loss of C=O: The strong band at ~1700 cm⁻¹ must disappear completely.
-
Loss of Doublet: The t-butyl doublet at 1365/1390 cm⁻¹ vanishes.
-
Appearance of Ammonium/Amine Modes:
Scenario B: Alternative Protecting Groups (Boc vs. Fmoc vs. Cbz)
When designing orthogonal protection strategies, distinguishing these groups is vital.
Table 2: Differentiating Protecting Groups on Spiro Scaffolds
| Feature | Boc | Fmoc | Cbz (Z) |
| Carbonyl (C=O) | ~1700 cm⁻¹ (Single/Split) | ~1690–1710 cm⁻¹ (Often Split) | ~1690–1705 cm⁻¹ |
| Aliphatic C-H | Strong "Gem-Dimethyl" Doublet (1365/1390) | Weak aliphatic C-H | Weak aliphatic C-H |
| Aromatic C-H | Absent (unless scaffold is aromatic) | Strong signals (3000-3100) | Moderate signals (3000-3100) |
| Fingerprint (700-770) | Clean | Strong doublet (740 & 760) (Fluorenyl out-of-plane bend) | Mono-substituted benzene peaks (690 & 740) |
| Key Differentiator | t-Butyl Doublet | Fluorenyl Doublet @ 700s | Aromatic + No Fluorenyl |
Part 4: Visualizing the Logic
Workflow: Identity Confirmation
Use this logic flow to confirm your Boc-Spiro product and rule out common issues.
Figure 1: Decision matrix for validating Boc-protection on spiro amines via IR spectroscopy.
Part 5: Experimental Protocol (ATR-FTIR)
Objective: Obtain a high-resolution spectrum of a solid Boc-spiro amine with minimal sample preparation.
Equipment: FTIR Spectrometer with Diamond ATR (Attenuated Total Reflectance) accessory.
Methodology:
-
Background Scan: Clean the crystal with isopropanol. Collect a background spectrum (air) to subtract atmospheric CO₂ (2350 cm⁻¹) and H₂O.
-
Sample Loading: Place approximately 1–2 mg of the solid spiro amine directly onto the center of the diamond crystal.
-
Note: Spiro salts can be hard/crystalline. Ensure the sample covers the "sweet spot" (active area).
-
-
Pressure Application: Lower the pressure arm (anvil).
-
Critical Step: Apply high pressure (typically >8000 psi equivalent, or until the "force gauge" peaks). Good contact is essential for spiro compounds to resolve the fine splitting of the t-butyl doublet. Poor contact yields a noisy baseline and weak peaks.
-
-
Acquisition: Scan range 4000–600 cm⁻¹. Resolution: 4 cm⁻¹. Scans: 16 or 32.
-
Post-Processing: Apply "ATR Correction" (if quantitative comparison to transmission library is needed), though raw ATR data is sufficient for structural confirmation.
Part 6: Troubleshooting & Artifacts
-
Broad Carbonyl (1650–1750 cm⁻¹): If the C=O peak is exceptionally broad, your sample may be wet (H-bonding with water) or amorphous. Recrystallize or dry under high vacuum.
-
Missing N-H: In tertiary spiro carbamates (where the Nitrogen is fully substituted, e.g., N-Boc-N-methyl-spiroamine), the N-H stretch at 3300 cm⁻¹ will be absent . Do not mistake this for a failed reaction; rely on the C=O and t-butyl doublet.
-
Residual Solvent:
-
Ethyl Acetate: C=O at 1740 cm⁻¹ (distinct from Boc ~1700 cm⁻¹).
-
DCM: C-Cl stretches at ~700–750 cm⁻¹ can interfere with the fingerprint region.
-
References
- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons. (Standard text for general IR assignments).
-
NIST Chemistry WebBook. Infrared Spectra of tert-Butyl carbamates. National Institute of Standards and Technology. Retrieved from [Link]
- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press. (Source for ring strain frequency shifts).
-
Chemistry LibreTexts. (2024). Infrared Spectroscopy: Amines and Carbamates. Retrieved from [Link]
Sources
The Spirocyclic Scaffold: A Gateway to Enhanced Pharmacokinetic Profiles in Drug Discovery
A Senior Application Scientist's Guide to Comparative Pharmacokinetic Analysis
Introduction: Beyond Flatland in Drug Design
In the landscape of modern medicinal chemistry, the drive to create drug candidates with superior efficacy, selectivity, and safety has led researchers to explore the three-dimensional chemical space. Spirocyclic scaffolds, characterized by two rings sharing a single atom, have emerged as a powerful tool in this endeavor.[1][2] Their inherent rigidity and three-dimensional nature offer a distinct advantage over traditional flat, aromatic structures, often leading to improved physicochemical properties and, crucially, more favorable pharmacokinetic (PK) profiles.[1] The introduction of a spirocyclic motif can enhance a molecule's potency, selectivity, and metabolic stability, ultimately increasing its probability of success in clinical translation.[1]
This guide provides a comparative analysis of the pharmacokinetic profiles of spirocyclic drugs, offering insights into the experimental methodologies used to assess their absorption, distribution, metabolism, and excretion (ADME). We will delve into the causality behind experimental choices, present comparative data for key spirocyclic drugs, and provide detailed protocols for essential in vitro and in vivo assays.
The Significance of Pharmacokinetics in Drug Development
The journey of a drug from administration to its target site and eventual elimination from the body is a complex process governed by its pharmacokinetic properties.[3][4] Understanding a drug's ADME profile is paramount for determining its dosing regimen, predicting its efficacy, and ensuring its safety.[3][5] Early assessment of these properties is critical to avoid high attrition rates in the later stages of drug development.
Experimental Methodologies for Assessing Pharmacokinetic Profiles
A thorough evaluation of a drug's pharmacokinetic profile involves a combination of in vitro and in vivo studies. These assays are designed to provide a comprehensive picture of how the body affects the drug.
In Vitro Assays: Early Insights into ADME Properties
In vitro assays are indispensable tools in early drug discovery, offering a high-throughput and cost-effective means of screening compounds for desirable ADME properties.
The Caco-2 cell permeability assay is a widely accepted in vitro model for predicting human intestinal absorption of orally administered drugs. This assay utilizes a monolayer of human colorectal adenocarcinoma cells (Caco-2) that differentiate to form a barrier with characteristics similar to the intestinal epithelium.
Experimental Workflow: Caco-2 Permeability Assay
Caption: Caco-2 Permeability Assay Workflow.
Causality Behind Experimental Choices:
-
Caco-2 Cell Line: Chosen for its ability to differentiate into a polarized monolayer with tight junctions and express key drug transporters, mimicking the human intestinal barrier.
-
Transwell Inserts: The porous membrane allows for the separate access to the apical and basolateral compartments, enabling the study of directional drug transport.
-
TEER Measurement: A critical quality control step to ensure the integrity of the cell monolayer. A high TEER value indicates the formation of tight junctions, which is essential for a reliable permeability assessment.
-
LC-MS/MS Analysis: Provides high sensitivity and selectivity for quantifying the concentration of the test compound in the collected samples.
The liver is the primary site of drug metabolism, and the cytochrome P450 (CYP) enzymes located in the endoplasmic reticulum are responsible for the metabolism of a vast number of drugs. The liver microsomal stability assay is an in vitro method used to assess the rate at which a compound is metabolized by these enzymes.
Experimental Workflow: Liver Microsomal Stability Assay
Caption: Liver Microsomal Stability Assay Workflow.
Causality Behind Experimental Choices:
-
Liver Microsomes: A subcellular fraction containing a high concentration of CYP enzymes, providing a convenient and cost-effective model for studying Phase I metabolism.
-
NADPH: An essential cofactor for CYP enzyme activity. Incubations are often performed with and without NADPH to distinguish between CYP-mediated and non-CYP-mediated metabolism.
-
Time Points: Multiple time points are necessary to determine the rate of compound disappearance and accurately calculate the half-life and intrinsic clearance.
-
LC-MS/MS Analysis: Allows for the sensitive and specific quantification of the parent compound at each time point.
Drug-drug interactions are a significant safety concern in clinical practice. One common mechanism for such interactions is the inhibition of CYP enzymes by one drug, leading to altered metabolism and exposure of a co-administered drug. The CYP inhibition assay is used to assess the potential of a compound to inhibit the activity of major CYP isoforms.
Experimental Workflow: CYP Inhibition Assay
Caption: CYP Inhibition Assay Workflow.
Causality Behind Experimental Choices:
-
Liver Microsomes or Recombinant CYP Enzymes: Provide the source of the CYP enzymes to be tested.
-
Probe Substrates: These are compounds that are specifically metabolized by a particular CYP isoform, allowing for the assessment of the activity of individual enzymes.
-
IC50 Value: A quantitative measure of the inhibitory potency of the test compound. A lower IC50 value indicates a more potent inhibitor.
In Vivo Pharmacokinetic Studies: The Preclinical Model
In vivo studies in animal models, typically rodents, are essential for understanding the complete pharmacokinetic profile of a drug candidate in a whole-organism setting. These studies provide crucial data on bioavailability, clearance, volume of distribution, and half-life.
Experimental Protocol: In Vivo Pharmacokinetic Study in Rats
This protocol outlines a typical in vivo PK study in rats, involving both intravenous (IV) and oral (PO) administration to determine key pharmacokinetic parameters, including absolute oral bioavailability.
I. Animal Preparation and Dosing
-
Animal Model: Male Sprague-Dawley rats (8-10 weeks old) are commonly used. Animals should be acclimated for at least one week before the study.
-
Fasting: Animals are fasted overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing Formulation: The drug is formulated in a suitable vehicle (e.g., a solution or suspension) for both IV and PO administration.
-
Intravenous (IV) Administration:
-
The drug is administered as a bolus injection into the tail vein.
-
The typical dose volume is 1-2 mL/kg.
-
-
Oral (PO) Administration:
II. Blood Sample Collection
-
Sampling Time Points: Blood samples (approximately 0.2-0.3 mL) are collected at predetermined time points post-dosing. A typical sampling schedule might be:
-
IV: 0 (pre-dose), 2, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
PO: 0 (pre-dose), 15, 30 minutes, and 1, 2, 4, 8, 24 hours.
-
-
Sampling Site: Blood is typically collected from the tail vein or saphenous vein.
-
Sample Processing: Blood samples are collected into tubes containing an anticoagulant (e.g., EDTA or heparin) and centrifuged to separate the plasma. The plasma is then stored at -80°C until analysis.
III. Bioanalysis
-
Sample Analysis: The concentration of the drug in the plasma samples is quantified using a validated LC-MS/MS method.
IV. Pharmacokinetic Analysis
-
Data Analysis: The plasma concentration-time data is analyzed using non-compartmental analysis to determine the following pharmacokinetic parameters:
-
Cmax: Maximum plasma concentration.[5]
-
Tmax: Time to reach Cmax.[5]
-
AUC: Area under the plasma concentration-time curve.[5]
-
t1/2: Elimination half-life.[5]
-
CL: Clearance.[5]
-
Vd: Volume of distribution.[5]
-
F%: Absolute oral bioavailability (calculated as (AUC_PO / AUC_IV) * (Dose_IV / Dose_PO) * 100).
-
Comparative Pharmacokinetic Profiles of Spirocyclic Drugs
The true value of the spirocyclic scaffold becomes evident when comparing the pharmacokinetic profiles of spirocyclic drugs to their non-spirocyclic counterparts or to other drugs within the same therapeutic class.
Table 1: Comparative Pharmacokinetic Parameters of Selected Spirocyclic Drugs
| Drug Class | Spirocyclic Drug | Key Pharmacokinetic Parameters | Comparison/Advantage |
| PARP Inhibitors | Olaparib | t1/2: ~12-15 hoursMetabolism: Primarily via CYP3A4 | Compared to Niraparib, Olaparib has a shorter half-life. |
| Niraparib | t1/2: ~36 hoursMetabolism: Carboxylesterases | Niraparib exhibits a longer half-life, allowing for once-daily dosing. Its metabolism via esterases reduces the potential for CYP-mediated drug-drug interactions.[8] In preclinical models, niraparib showed significantly higher tumor exposure compared to plasma exposure, a feature not observed with olaparib.[9][10] | |
| Mineralocorticoid Receptor Antagonists | Spironolactone | t1/2: ~1.4 hours (parent drug); active metabolites have longer half-livesMetabolism: Extensive, forms active metabolites (e.g., canrenone) | Spironolactone is a non-selective antagonist with significant antiandrogenic and progestogenic side effects. |
| Eplerenone | t1/2: ~4-6 hoursMetabolism: Primarily via CYP3A4 | Eplerenone is a selective antagonist with a lower incidence of hormonal side effects compared to spironolactone. | |
| Tyrosine Kinase Inhibitor | Axitinib | t1/2: ~2.5-6.1 hoursBioavailability: ~58%Metabolism: Primarily via CYP3A4/5 | Axitinib is a potent and selective inhibitor of VEGFRs. Its pharmacokinetic profile allows for twice-daily dosing. |
| Statins | Rosuvastatin | t1/2: ~19 hoursMetabolism: Not extensively metabolized by CYPs (~10%) | Rosuvastatin has a longer half-life and lower potential for CYP-mediated drug-drug interactions compared to atorvastatin, which is primarily metabolized by CYP3A4.[11][12][13] |
Metabolic Pathways of Spirocyclic Drugs: A Deeper Dive
The metabolism of spirocyclic drugs is diverse and dependent on the specific scaffold and functional groups present. Understanding these pathways is crucial for predicting potential drug-drug interactions and identifying active or toxic metabolites.
Metabolic Pathway of Spironolactone
Spironolactone undergoes extensive metabolism, leading to the formation of several active metabolites. The initial biotransformation involves the removal of the thioacetyl group to form 7α-thiomethylspironolactone, which is then further metabolized to canrenone, a major active metabolite.
Caption: Simplified Metabolic Pathway of Spironolactone.
CYP-Mediated Metabolism of Olaparib and Axitinib
Many spirocyclic drugs, including the PARP inhibitor olaparib and the tyrosine kinase inhibitor axitinib, are substrates for cytochrome P450 enzymes, particularly CYP3A4.
Caption: CYP3A4-Mediated Metabolism of Olaparib and Axitinib.
Conclusion: The Spirocyclic Advantage in Pharmacokinetics
The strategic incorporation of spirocyclic scaffolds into drug candidates offers a powerful approach to modulate and optimize pharmacokinetic properties. By enhancing three-dimensionality and conformational rigidity, spirocycles can lead to improved metabolic stability, altered distribution profiles, and a reduced potential for off-target effects. The comparative data presented in this guide highlight the tangible benefits of this design strategy, as seen in the improved half-life and reduced drug-drug interaction potential of niraparib compared to other PARP inhibitors, and the enhanced selectivity of eplerenone over spironolactone.
A thorough understanding and early assessment of the pharmacokinetic profile of spirocyclic drug candidates, through a combination of robust in vitro and in vivo assays, are essential for their successful development. As our ability to synthesize and computationally model complex three-dimensional structures continues to advance, the strategic use of spirocyclic scaffolds will undoubtedly play an increasingly important role in the discovery of the next generation of safe and effective medicines.
References
-
Sun, K., Mikule, K., Wang, Z., Poon, G., Vaidyanathan, A., Smith, G., Zhang, Z.-Y., Hanke, J., Ramaswamy, S., & Wang, J. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090–37102. [Link]
-
Sun, K., Mikule, K., Wang, Z., Poon, G., Vaidyanathan, A., Smith, G., Zhang, Z.-Y., Hanke, J., Ramaswamy, S., & Wang, J. (2018). A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models. Oncotarget, 9(98), 37090–37102. [Link]
-
Patel, J. N. (2018). Differences in pharmacology, toxicities key to clinical use of PARP inhibitors. Healio. [Link]
-
Murine Pharmacokinetic Studies. (n.d.). PMC. [Link]
-
Canzanella, S., & Fucito, A. (2021). Differences in PARP Inhibitors for the Treatment of Ovarian Cancer: Mechanisms of Action, Pharmacology, Safety, and Efficacy. Cancers, 13(8), 1893. [Link]
-
SOP: Mouse Oral Gavage. (2017). Virginia Tech. [Link]
-
Pharmacokinetic characteristics of PARP inhibitors. (n.d.). ResearchGate. [Link]
-
Oral Gavage Rodent SOP_IACUC.CassLSedit9-22 for 10-10-22 IACUC meeting.docx. (n.d.). Research | SDSU. [Link]
-
Surgery – tail vein injection. (2013). Mouse Metabolic Phenotyping Centers. [Link]
-
Al-Shammari, Z., Al-Sarraf, H., Al-Hassan, I., & Badr, M. (2007). Cyclophosphamide Pharmacokinetics in Mice: A Comparison Between Retro Orbital Sampling Versus Serial Tail Vein Bleeding. The Open Pharmacology Journal, 1(1), 31–35. [Link]
-
Standard Operating Procedures for Oral Gavage in Mice and Rats 1.0 Introduction. (2021). University of Arizona Research, Innovation & Impact. [Link]
-
Olaleye, O., Nirgude, A., Williams, D., & O'Hare, D. (2021). Pharmacokinetics of Rosuvastatin: A Systematic Review of Randomised Controlled Trials in Healthy Adults. European Journal of Drug Metabolism and Pharmacokinetics, 46(5), 593–607. [Link]
-
LAB_021 Oral Gavage in Mice and Rats. (n.d.). Research support. [Link]
-
Docsa, T., Gergely, P., & Somsak, L. (2011). Effect of glucopyranosylidene-spiro-thiohydantoin on glycogen metabolism in liver tissues of streptozotocin-induced and obese diabetic rats. Drugs in R&D, 11(3), 205–214. [Link]
-
Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs. (n.d.). CRESTOR® (rosuvastatin). [Link]
-
Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. (n.d.). National Cancer Institute. [Link]
-
Vasella, A., & Witzig, C. (2017). Synthesis of Spironucleosides: Past and Future Perspectives. Molecules, 22(11), 2005. [Link]
-
Kelly, G., & Brown, T. (2017). Synthesis, NMR analysis and applications of isotope-labelled hydantoins. Journal of Labelled Compounds and Radiopharmaceuticals, 60(3), 136–153. [Link]
-
New spirohydantoin derivatives - Synthesis, pharmacological evaluation, and molecular modeling study. (2025). ResearchGate. [Link]
-
Khan, M. G. (2012). Pharmacokinetic Interactions of Rosuvastatin: A Review. SciSpace. [Link]
-
Schnur, R. C., Sarges, R., & Peterson, M. J. (1991). Spiro hydantoin aldose reductase inhibitors derived from 8-aza-4-chromanones. Journal of medicinal chemistry, 34(8), 2810–2819. [Link]
-
Fulton, J. D., & Smith, P. J. (1953). Carbohydrate metabolism in Spirochaeta recurrentis. 2. Enzymes associated with disintegrated cells and extracts of spirochaetes. The Biochemical journal, 53(2), 177–182. [Link]
-
de la Cruz, P., Pérez-Castells, J., & Martín-Fontecha, M. (2024). Syntheses and medicinal chemistry of spiro heterocyclic steroids. Beilstein Journal of Organic Chemistry, 20, 1481–1526. [Link]
-
Sieniawska, E., & Grynkiewicz, G. (2020). Spiro-Flavonoids in Nature: A Critical Review of Structural Diversity and Bioactivity. Molecules, 25(21), 5035. [Link]
-
Theken, K. N., Lee, E., & Lee, F. Y. (2014). Clinical and Pharmacogenetic Predictors of Circulating Atorvastatin and Rosuvastatin Concentration in Routine Clinical Care. PLoS ONE, 9(2), e86993. [Link]
-
Effect of Genetic Variants on Rosuvastatin Pharmacokinetics in Healthy Volunteers: Involvement of ABCG2, SLCO1B1 and NAT2. (2024). MDPI. [Link]
-
Pharmacokinetic Data: Key for Clinical Trials & Approvals. (2025). Zenovel. [Link]
-
Recent Advances in Biocatalytic Dearomative Spirocyclization Reactions. (2025). MDPI. [Link]
-
Kebamo, S., Tesema, S., & Geleta, B. (2015). The Role of Biotransformation in Drug Discovery and Development. Journal of Drug Metabolism & Toxicology, 6(5). [Link]
-
Spiro-3-indolin-2-ones: Synthesis, biological properties and computational studies. (2022). ResearchGate. [Link]
-
Varela, M. T., Dias, G. G., de Oliveira, L. F. N., de Oliveira, R. G., Aguiar, F. D., Nogueira, J. P., Cruz, L. R., & Dias, L. C. (2025). Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists. European journal of medicinal chemistry, 287, 117368. [Link]
-
Development of spiro-3-indolin-2-one containing compounds of antiproliferative and anti-SARS-CoV-2 properties. (n.d.). PMC. [Link]
-
Enantioselective Synthesis of Spirocyclic Nitrogen-Containing Heterocycles Catalyzed by an Iridium-Containing Cytochrome. (2025). PMC. [Link]
-
Synthesis and Docking Studies of Novel Spiro[5,8-methanoquinazoline-2,3′-indoline]-2′,4-dione Derivatives. (2024). MDPI. [Link]
-
Novel Functionalized Spiro [Indoline-3,5′-pyrroline]-2,2′dione Derivatives: Synthesis, Characterization, Drug-Likeness, ADME, and Anticancer Potential. (2023). MDPI. [Link]
-
Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. (n.d.). Proclinical. [Link]
Sources
- 1. The Utilization of Spirocyclic Scaffolds in Medicinal Chemistry [bldpharm.com]
- 2. Spirocyclic compounds as innovative tools in drug discovery for medicinal chemists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. proventainternational.com [proventainternational.com]
- 4. phuse.s3.eu-central-1.amazonaws.com [phuse.s3.eu-central-1.amazonaws.com]
- 5. Pharmacokinetic Data: Key for Clinical Trials & Approvals [zenovel.com]
- 6. research.sdsu.edu [research.sdsu.edu]
- 7. iacuc.wsu.edu [iacuc.wsu.edu]
- 8. mdpi.com [mdpi.com]
- 9. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models - PMC [pmc.ncbi.nlm.nih.gov]
- 10. A comparative pharmacokinetic study of PARP inhibitors demonstrates favorable properties for niraparib efficacy in preclinical tumor models | Oncotarget [oncotarget.com]
- 11. researchgate.net [researchgate.net]
- 12. Pharmacokinetics and Drug Interactions | CRESTOR® (rosuvastatin) | For HCPs [crestor.com]
- 13. scispace.com [scispace.com]
Operational Guide: Safe Disposal of 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
[1]
Document Control:
-
Chemical Name: 5-tert-butyl 2,8-dioxa-5-azaspiro[3.5]nonane-5-carboxylate[1]
-
Molecular Formula: C₁₁H₁₉NO₄
-
Hazard Classification: Irritant (Skin/Eye/Respiratory)
-
Primary Waste Stream: Non-Halogenated Organic / High-Heat Incineration[1]
Hazard Identification & Stability Profile
Before disposal, the chemical nature of the substance must be understood to prevent cross-reactivity in waste streams.
GHS Classification (Derived from Analogues)
| Hazard Class | Category | Hazard Statement |
| Skin Corrosion/Irritation | Cat 2 | H315: Causes skin irritation.[1][3] |
| Serious Eye Damage/Irritation | Cat 2A | H319: Causes serious eye irritation.[3][4] |
| STOT - Single Exposure | Cat 3 | H335: May cause respiratory irritation.[1][3][4] |
Critical Stability Warning: The "Boc" Risk
The tert-butoxycarbonyl (Boc) protecting group is acid-labile .[1]
-
Mechanism: Upon contact with strong acids (e.g., HCl, TFA, H₂SO₄), the Boc group cleaves, releasing Isobutylene gas and Carbon Dioxide (CO₂) .
-
Operational Risk: If this compound is disposed of in a waste container containing acidic residues (e.g., "Acid Waste" or "Halogenated Waste" with trace acid), it will generate significant gas volume.
-
Consequence: Rapid pressurization can cause waste containers to bulge, leak, or rupture (explode).
Step-by-Step Disposal Protocol
Phase 1: Waste Characterization
Determine the physical state of the waste. 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane is typically a solid or a viscous oil.[1]
-
Pure Compound (Solid/Oil): Classify as Solid Hazardous Waste .
-
Solution (Dissolved in Solvent): Classify based on the solvent (e.g., Non-Halogenated Organic).
Phase 2: Segregation (The Golden Rule)
CRITICAL: Segregate this compound into Non-Halogenated Organic streams. NEVER place in Acidic Waste streams.
Phase 3: Packaging & Labeling
-
Container Selection:
-
Labeling:
Phase 4: Final Disposal Method
-
Preferred Method: High-Temperature Incineration .[1]
-
This ensures complete destruction of the spirocyclic ether and the carbamate backbone.
-
-
Alternative (Aqueous Solutions): Not recommended due to low water solubility and potential for hydrolysis; however, if in aqueous buffer, it must be treated as hazardous chemical wastewater, not sanitary sewer.
Decision Logic & Workflow
The following diagram illustrates the decision-making process for disposing of this specific compound, emphasizing the critical acid-avoidance step.
Figure 1: Decision tree for the segregation and disposal of Boc-protected spiro amines, highlighting the critical acid-avoidance pathway.[1]
Emergency Procedures
Accidental Release (Spill)
-
Evacuate: Clear the immediate area of non-essential personnel.
-
PPE: Wear nitrile gloves, lab coat, and safety goggles.[5] If powder is present, use a particulate respirator (N95).
-
Containment:
-
Cleaning: Wipe the area with a soap/water solution.[1][10] Do not use acidic cleaning agents (e.g., dilute HCl) to clean the residue, as this may degrade the Boc group and release fumes.
First Aid
References
Sources
- 1. hawaii.edu [hawaii.edu]
- 2. Page loading... [wap.guidechem.com]
- 3. tert-Butyl 2-oxa-5,8-diazaspiro[3.5]nonane-5-carboxylate | 1367936-05-7 [sigmaaldrich.com]
- 4. fishersci.com [fishersci.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. fishersci.com [fishersci.com]
- 7. store.apolloscientific.co.uk [store.apolloscientific.co.uk]
- 8. tcichemicals.com [tcichemicals.com]
- 9. tcichemicals.com [tcichemicals.com]
- 10. accelachem.com [accelachem.com]
- 11. combi-blocks.com [combi-blocks.com]
- 12. kishida.co.jp [kishida.co.jp]
Safe Handling & Operational Logistics: 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane
Executive Safety Summary
As a Senior Application Scientist, I often see researchers underestimate "building blocks" like 5-Boc-2,8-dioxa-5-azaspiro[3.5]nonane . While the tert-butoxycarbonyl (Boc) group masks the reactivity of the amine, rendering it less corrosive than its free-base counterparts, this compound presents specific handling challenges. It is typically a low-density solid that generates fine particulate dust, creating a high risk of inhalation exposure and cross-contamination.
The Core Directive: Because specific toxicological data (LD50, long-term exposure limits) is often incomplete for novel spirocyclic scaffolds, you must adopt a Universal Precaution strategy. We treat this substance as a bioactive agent and a potent irritant until proven otherwise.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the "Why."
| Hazard Category | Classification (GHS/Predicted) | Operational Implication |
| Physical | Combustible Dust (Potential) | Static Risk: Finely divided powders can hold static charge. Use anti-static guns during weighing. |
| Health | Skin Irrit. 2 (H315) | Contact: Prolonged exposure may cause dermatitis or sensitization. |
| Health | Eye Irrit.[1][2][3][4][5][6][7] 2A (H319) | Particulate: Dust can cause mechanical and chemical abrasion to the cornea. |
| Health | STOT SE 3 (H335) | Inhalation: Dust is the primary vector. It will irritate mucous membranes. |
Scientist's Note: The spiro-ether linkage (2,8-dioxa) is chemically stable, but the Boc-carbamate is acid-sensitive. Avoid contact with strong acids (HCl, TFA) outside of a controlled reaction vessel, as this will deprotect the amine, drastically changing the toxicity profile to that of a corrosive free base.
Personal Protective Equipment (PPE) Matrix
Standard "lab coat and gloves" is insufficient for handling fine spirocyclic powders. Use this tiered approach.
| Protection Zone | Recommended Equipment | Technical Justification |
| Hand Protection | Double Nitrile Gloves (0.11 mm min. thickness) | Permeation: Boc-protected amines are lipophilic. Double gloving provides a "sacrificial" outer layer. Change outer gloves immediately upon contamination. |
| Eye Protection | Chemical Safety Goggles (Indirect Vent) | Dust Defense: Standard safety glasses allow dust entry from the top/sides. Goggles seal the ocular area against airborne particulates. |
| Respiratory | N95 (Minimum) or P100 | Only required if outside Fume Hood. Primary defense must be engineering controls (Hood). If weighing on an open bench (not recommended), a respirator is mandatory. |
| Body Defense | Tyvek® Sleeves + Lab Coat (Cotton/Poly) | Wrist Gap: The gap between the glove and lab coat cuff is the #1 exposure point. Tyvek sleeves bridge this gap. |
Operational Protocol: The "Zero-Exposure" Workflow
This protocol is designed to prevent the generation of airborne dust.[4][7]
Phase 1: Preparation
-
Static Control: Place an ionizing fan or anti-static gun inside the fume hood. Spirocyclic powders are notoriously static-prone and will "jump" from spatulas.
-
Solvent Selection: Pre-measure your solubilizing solvent (e.g., DCM, DMSO, or Methanol). Have it ready before opening the vial.
Phase 2: Handling & Weighing
-
The "In-Hood" Rule: Never open the primary container outside a certified chemical fume hood.
-
Transfer: Use a disposable anti-static weighing boat.
-
Immediate Solubilization:
-
Best Practice: Do not transport the solid powder to your reaction flask. Instead, add the solvent directly to the weighing boat or vial to dissolve the solid first.
-
Why? Transferring a liquid solution eliminates the risk of airborne dust generation during the addition step.
-
Phase 3: Decontamination
-
Wipe Down: Use a solvent-dampened Kimwipe (Ethanol or Acetone) to wipe the exterior of the stock bottle before returning it to storage.
-
Glove Removal: Perform "beak method" removal of outer gloves inside the hood. Dispose of them as solid hazardous waste.
Visual Workflow: Safe Handling Lifecycle
Figure 1: The "Zero-Exposure" operational workflow emphasizing static control to mitigate dust hazards.
Emergency Response & First Aid
| Incident | Immediate Action | Secondary Action |
| Skin Contact | Brush, then Wash. Do not wet powder immediately (it may clump). Brush off excess, then wash with soap/water for 15 mins. | Monitor for redness/blistering. Consult SDS. |
| Eye Contact | Flush Immediately. Use eyewash station for 15 mins.[1][5][6] Hold eyelids open. | Seek medical attention.[1][2][3][4][5][6][8] Solid particulates can scratch the cornea. |
| Inhalation | Evacuate. Move to fresh air immediately. | If breathing is difficult, oxygen may be required (medical professionals only). |
| Spill (Solid) | Do Not Sweep. Dry sweeping creates dust. Cover with wet paper towels to dampen, then scoop. | Clean area with soap and water.[1][2] Dispose of cleanup materials as hazardous waste.[5] |
Disposal Strategy
Disposal must comply with RCRA (USA) or local environmental regulations.
-
Solid Waste: Contaminated gloves, weighing boats, and paper towels must go into "Solid Hazardous Waste" (typically incinerated).
-
Liquid Waste: Solutions containing this compound should be segregated into "Organic Waste - Non-Halogenated" (unless dissolved in DCM/Chloroform, then "Halogenated").
-
Do Not Drain: Never flush spirocyclic amines down the sink. They can be persistent in aquatic environments.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CAS 1251015-70-9. Retrieved from [Link]
-
Occupational Safety and Health Administration (OSHA). Laboratory Safety Guidance (OSHA 3404-11R). Retrieved from [Link]
-
National Research Council (US) Committee on Prudent Practices in the Laboratory. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Sources
- 1. fishersci.com [fishersci.com]
- 2. accelachem.com [accelachem.com]
- 3. kishida.co.jp [kishida.co.jp]
- 4. tcichemicals.com [tcichemicals.com]
- 5. files.dep.state.pa.us [files.dep.state.pa.us]
- 6. combi-blocks.com [combi-blocks.com]
- 7. benchchem.com [benchchem.com]
- 8. static.cymitquimica.com [static.cymitquimica.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
